molecular formula C5H6Na2O4 B076919 Disodium glutarate CAS No. 13521-83-0

Disodium glutarate

货号: B076919
CAS 编号: 13521-83-0
分子量: 176.08 g/mol
InChI 键: ZUDYLZOBWIAUPC-UHFFFAOYSA-L
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Disodium glutarate is a high-purity, water-soluble salt of glutaric acid, serving as a critical building block and intermediate in advanced chemical and biochemical research. Its primary research value lies in its application as a monomer for the synthesis of biodegradable polyesters and polyanhydrides, where the glutarate moiety influences polymer degradation rates and mechanical properties. Furthermore, this compound functions as a key component in the preparation of buffer systems for specific enzymatic assays and as a precursor for generating glutarate-derived cofactors and metabolites in metabolic pathway studies. Researchers utilize this compound to investigate its role in cellular processes and to develop novel biomaterials for drug delivery and tissue engineering. The mechanism of action in these contexts is often tied to its dicarboxylate structure, which allows for specific ionic interactions and predictable chemical reactivity under controlled conditions. This product is offered with detailed certificate of analysis, ensuring consistency for sensitive experimental applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

disodium;pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4.2Na/c6-4(7)2-1-3-5(8)9;;/h1-3H2,(H,6,7)(H,8,9);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDYLZOBWIAUPC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110-94-1 (Parent)
Record name Disodium glutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013521830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80889613
Record name Pentanedioic acid, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13521-83-0, 32224-61-6
Record name Disodium glutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013521830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium glutarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032224616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanedioic acid, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanedioic acid, sodium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanedioic acid, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium glutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.498
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Disodium glutarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.317
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM GLUTARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O66A8JM9KG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the mechanism of action of disodium glutarate as a chaotropic agent?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the theoretical mechanism of action of disodium glutarate as a chaotropic agent. While direct experimental data on the chaotropic properties of this compound is limited in publicly available literature, this document extrapolates its likely mechanism based on the established principles of chaotropy and the behavior of similar dicarboxylate ions. The guide covers the fundamental principles of chaotropic agents, their interaction with water structure and macromolecules, and details the experimental protocols that would be employed to quantify these effects. Visualizations of the proposed mechanisms and experimental workflows are provided to facilitate understanding.

Introduction to Chaotropic Agents

Chaotropic agents are substances that disrupt the highly ordered, hydrogen-bonded network of water molecules.[1][2] This disruption increases the entropy of the system, leading to a "chaotic" or disordered state of water.[1] The primary consequence of this altered water structure is the weakening of the hydrophobic effect, a crucial force in maintaining the native conformation of macromolecules such as proteins and nucleic acids.[2][3] By making it more energetically favorable for nonpolar residues to be exposed to the aqueous environment, chaotropes promote the denaturation or unfolding of these biomolecules.[2][4]

Commonly recognized chaotropic agents include high concentrations of urea, guanidinium chloride, and certain ions from the Hofmeister series, such as iodide (I⁻) and perchlorate (ClO₄⁻).[4][5] The chaotropic or kosmotropic (order-making) nature of an ion is generally related to its size and charge density.[6] Large, singly charged ions with low charge density tend to be chaotropic, as they are not strongly hydrated and thus disrupt the local water structure.[7]

Proposed Mechanism of Action for this compound

This compound is the salt of glutaric acid, a five-carbon dicarboxylic acid. In aqueous solution, it dissociates into two sodium cations (Na⁺) and a glutarate dianion (⁻OOC-(CH₂)₃-COO⁻). The chaotropic or kosmotropic effect of a salt is the sum of the effects of its constituent ions. While the sodium ion is considered weakly kosmotropic, the properties of the glutarate anion are less well-characterized in the context of the Hofmeister series.

Based on the principles of chaotropy, the glutarate anion's mechanism as a chaotropic agent can be hypothesized as follows:

  • Disruption of the Water Hydrogen Bond Network: The glutarate anion, with its two carboxylate groups and a flexible hydrocarbon chain, is expected to interfere with the tetrahedral hydrogen-bonding network of water. The carboxylate groups will interact with water via hydrogen bonding, but the overall size and shape of the ion are likely to create steric hindrance, preventing the formation of the highly ordered clathrate-like cages that water molecules typically form around nonpolar solutes. This disruption increases the overall entropy of the bulk water.[1][2]

  • Weakening of the Hydrophobic Effect: The hydrophobic effect is the primary driving force for the folding of most proteins. It arises from the entropic penalty of ordering water molecules around exposed nonpolar amino acid side chains. By creating a more disordered bulk water environment, the glutarate anion reduces this entropic cost.[2][3] Consequently, the thermodynamic favorability of burying hydrophobic residues within the protein's core is diminished, leading to a destabilization of the native, folded state.

  • Direct Interactions with the Macromolecule: While the primary effect of chaotropes is considered to be mediated through their influence on water structure, direct interactions with the protein cannot be excluded. The carboxylate groups of the glutarate anion could potentially form hydrogen bonds or electrostatic interactions with polar or charged residues on the protein surface. However, the chaotropic effect is predominantly understood as an indirect phenomenon.

The following diagram illustrates the proposed general mechanism of a chaotropic agent like the glutarate anion.

Chaotropic_Mechanism cluster_ordered Ordered Water Structure (Kosmotropic Environment) cluster_disordered Disordered Water Structure (Chaotropic Environment) Protein_Folded Native (Folded) Protein Hydrophobic Core Buried Water_Ordered Highly Ordered Water Network Protein_Folded->Water_Ordered Strong Hydrophobic Effect Water_Disordered Disrupted Water Network (Increased Entropy) Protein_Unfolded Denatured (Unfolded) Protein Hydrophobic Residues Exposed Protein_Unfolded->Water_Disordered Weakened Hydrophobic Effect Glutarate This compound Glutarate->Water_Disordered Disrupts H-Bonds

Figure 1. Proposed mechanism of this compound as a chaotropic agent.

Experimental Protocols for Characterization

To definitively characterize the chaotropic properties of this compound, a series of biophysical and thermodynamic experiments would be necessary. The following are detailed methodologies for key experiments.

Viscosity Measurements (Jones-Dole Equation)

The effect of a solute on the viscosity of a solution provides insights into its interaction with the solvent. The Jones-Dole equation is an empirical relationship that describes the relative viscosity (η_r) of an electrolyte solution:

η_r = η / η₀ = 1 + A√c + Bc

where η is the viscosity of the solution, η₀ is the viscosity of the pure solvent, c is the molar concentration, A is the Falkenhagen coefficient related to ion-ion interactions, and B is the Jones-Dole B-coefficient, which reflects ion-solvent interactions.[8]

  • Kosmotropes (structure-makers) generally have a positive B-coefficient, indicating an increase in the structuring of water.[7]

  • Chaotropes (structure-breakers) typically have a negative B-coefficient, signifying a disruption of the water structure.[7]

Experimental Protocol:

  • Solution Preparation: Prepare a series of aqueous solutions of this compound at varying concentrations (e.g., 0.01 M to 1 M) using high-purity water.

  • Viscometer: Use a calibrated Ubbelohde or Cannon-Fenske capillary viscometer placed in a constant temperature water bath (e.g., 25.00 ± 0.01 °C).

  • Flow Time Measurement: Measure the flow time of a fixed volume of each solution through the capillary. The flow time is proportional to the kinematic viscosity.

  • Density Measurement: Determine the density of each solution using a pycnometer or a digital density meter.

  • Viscosity Calculation: Calculate the dynamic viscosity (η) using the formula η = ν * ρ, where ν is the kinematic viscosity and ρ is the density.

  • Data Analysis: Plot (η_r - 1)/√c against √c. The y-intercept of the linear fit at low concentrations gives the A-coefficient, and the slope gives the B-coefficient.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to measure the thermal stability of a protein. The midpoint of the thermal unfolding transition (T_m) is a sensitive indicator of protein stability. Chaotropic agents lower the T_m, while kosmotropic agents increase it.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of a model protein (e.g., lysozyme or ribonuclease A) at a fixed concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate or Tris buffer). Prepare identical protein solutions containing varying concentrations of this compound (e.g., 0 M, 0.2 M, 0.5 M, 1 M).

  • DSC Measurement: Load the protein solution (sample) and the corresponding buffer without protein (reference) into the DSC cells.

  • Thermal Scan: Scan the temperature at a constant rate (e.g., 1 °C/min) over a range that encompasses the protein's unfolding transition (e.g., 20 °C to 90 °C).

  • Data Analysis: The instrument measures the differential heat capacity (ΔC_p) as a function of temperature. The peak of the resulting thermogram corresponds to the T_m.

  • Interpretation: A decrease in T_m with increasing this compound concentration would indicate a chaotropic effect.

The following diagram outlines the workflow for determining the chaotropic effect using DSC.

DSC_Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis & Interpretation A Prepare buffer solutions with varying [this compound] B Dissolve model protein in each buffer solution A->B C Load protein solution (sample) and buffer (reference) into DSC B->C D Perform thermal scan (e.g., 20-90°C) C->D E Generate thermogram (ΔCp vs. Temp) D->E F Determine melting temperature (Tm) from the peak of the curve E->F G Plot Tm vs. [this compound] F->G H Negative slope indicates chaotropic effect G->H

Figure 2. Experimental workflow for assessing the chaotropic effect using DSC.

Quantitative Data Summary (Hypothetical)

As no direct experimental data for this compound is readily available, the following table is presented as a template for how such data would be structured for clear comparison. Hypothetical values are included for illustrative purposes.

This compound Concentration (M)Jones-Dole B-coefficient (dm³/mol)Protein T_m (°C)ΔT_m (°C) (Relative to 0 M)
0.0N/A65.00.0
0.2-0.05 (Hypothetical)63.5-1.5
0.5-0.05 (Hypothetical)61.2-3.8
1.0-0.05 (Hypothetical)58.0-7.0

Conclusion

While the specific classification of this compound as a chaotropic agent awaits direct experimental verification, its molecular structure as a dicarboxylate suggests it is likely to exhibit chaotropic properties. The proposed mechanism involves the disruption of the hydrogen-bonded network of water, which in turn weakens the hydrophobic effect and leads to the destabilization and denaturation of macromolecules. The experimental protocols detailed in this guide, particularly viscosity measurements and differential scanning calorimetry, provide a clear pathway for the definitive characterization of this compound's effects on aqueous solutions and protein stability. Such characterization is essential for its potential application in drug formulation and other biotechnological processes where the modulation of macromolecular stability is required.

References

Disodium Glutarate: A Technical Guide to its Role in Disrupting Non-Covalent Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium glutarate, the sodium salt of the five-carbon dicarboxylic acid glutaric acid, serves as a valuable tool in biochemical and proteomics research. While often utilized as a buffer component, its primary role in the context of protein interactions is that of a chaotropic agent, capable of disrupting the non-covalent forces that maintain protein structure and mediate protein-protein interactions. This technical guide provides an in-depth exploration of the mechanisms, applications, and experimental considerations for using this compound to modulate protein complexes. It further delves into a more specific inhibitory role of glutarate in key enzymatic pathways, offering a nuanced understanding beyond its general chaotropic effects.

Introduction to Non-Covalent Protein Interactions

The intricate three-dimensional structure and function of proteins are dictated by a delicate balance of non-covalent interactions. These forces, though individually weak, collectively confer stability to folded proteins and specificity to their interactions with other molecules. Key non-covalent interactions include:

  • Hydrogen Bonds: Formed between an electronegative atom (like oxygen or nitrogen) and a hydrogen atom bonded to another electronegative atom. They are crucial for stabilizing secondary structures like alpha-helices and beta-sheets.[1][2]

  • Ionic Interactions (Salt Bridges): Electrostatic attractions between oppositely charged amino acid side chains.[3][4]

  • Hydrophobic Interactions: The tendency of nonpolar amino acid side chains to cluster together in the interior of a protein, away from the aqueous environment. This is a major driving force in protein folding.[3][5]

  • Van der Waals Forces: Weak, short-range attractions between all atoms, arising from transient fluctuations in electron distribution.[1][6][7]

The disruption of these interactions can lead to protein unfolding (denaturation) or the dissociation of protein complexes, which is a fundamental principle in many biochemical assays and a target for therapeutic intervention.[8]

This compound as a Chaotropic Agent

This compound is classified as a chaotropic agent.[9] Chaotropes are substances that disrupt the structure of water, thereby weakening the hydrophobic effect and interfering with other non-covalent interactions that stabilize macromolecules like proteins.[5][10] The dicarboxylate nature of the glutarate ion contributes to its chaotropic properties.

The primary mechanism by which this compound disrupts protein interactions is by altering the bulk water structure. By interfering with the hydrogen-bonding network of water, it reduces the entropic penalty of exposing hydrophobic residues to the solvent. This solubilization of nonpolar groups promotes protein unfolding and the dissociation of protein-protein interfaces that are often stabilized by hydrophobic interactions.[5][10][11]

Quantitative Analysis of Protein Disruption

While specific quantitative data for the disruptive effects of this compound on protein-protein interactions (e.g., precise Kd or IC50 values) are not extensively documented in publicly available literature, its impact can be quantified using various biophysical techniques. The concentration of this compound required to achieve a desired level of disruption will be protein-dependent and must be determined empirically.

Table 1: Parameters for Quantifying Protein Interaction Disruption

ParameterDescriptionTypical Techniques
Dissociation Constant (Kd) A measure of the binding affinity between two molecules. A higher Kd indicates weaker binding. Changes in Kd in the presence of this compound quantify its disruptive effect.Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC)
IC50 (Inhibitory Concentration 50%) The concentration of an inhibitor (in this case, this compound) that is required to inhibit a given biological process or component by 50%.Enzyme-Linked Immunosorbent Assay (ELISA), Fluorescence Polarization (FP)
Melting Temperature (Tm) The temperature at which 50% of a protein is unfolded. A decrease in Tm in the presence of this compound indicates destabilization.Differential Scanning Fluorimetry (DSF), Circular Dichroism (CD) Spectroscopy

Experimental Protocols for Studying Protein Interaction Disruption

This compound can be incorporated into standard protocols for studying protein-protein interactions to induce or modulate the dissociation of complexes. The optimal concentration will vary depending on the specific protein system and the strength of the interaction being investigated. It is recommended to perform a dose-response titration to determine the effective concentration range.

Co-Immunoprecipitation (Co-IP) with this compound Wash Steps

Co-IP is used to isolate a protein of interest along with its binding partners from a cell lysate.[4][7][12] Introducing this compound in the wash steps can help to distinguish between strong and weak or transient interactions.

Methodology:

  • Cell Lysis: Lyse cells in a non-denaturing buffer to preserve protein complexes.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific to the "bait" protein.

  • Complex Capture: Add protein A/G-coupled beads to capture the antibody-antigen complexes.

  • Wash Steps:

    • Perform initial washes with a standard lysis buffer to remove non-specific binders.

    • Perform subsequent washes with lysis buffer containing increasing concentrations of this compound (e.g., 50 mM, 100 mM, 250 mM, 500 mM).

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting to identify the "prey" proteins that remain bound at different concentrations of this compound.

Experimental Workflow for Co-IP with this compound

CoIP_Workflow Start Cell Lysate IP Incubate with Bait Antibody Start->IP Capture Capture with Protein A/G Beads IP->Capture Wash1 Wash (Standard Buffer) Capture->Wash1 Wash2 Wash (this compound) Wash1->Wash2 Elute Elute Proteins Wash2->Elute Analyze SDS-PAGE & Western Blot Elute->Analyze

Caption: Workflow for Co-Immunoprecipitation using this compound washes.

Pull-Down Assay with this compound Elution

Pull-down assays are similar to Co-IP but use a purified, tagged "bait" protein to capture interacting partners.[2][3][5][13] this compound can be used as an elution agent to release the "prey" proteins.

Methodology:

  • Bait Protein Immobilization: Immobilize a purified, tagged (e.g., GST-tagged or His-tagged) bait protein onto an affinity resin.

  • Incubation with Lysate: Incubate the immobilized bait protein with a cell lysate containing potential "prey" proteins.

  • Wash Steps: Wash the resin extensively with a binding buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute specifically bound proteins using a buffer containing a competitive agent for the tag (e.g., glutathione for GST tags, imidazole for His tags).

    • Alternatively, or in a subsequent step, elute proteins using a buffer containing this compound to disrupt the protein-protein interaction.

  • Analysis: Analyze the eluted fractions by SDS-PAGE, mass spectrometry, or Western blotting.

Pull-Down Assay Workflow

PullDown_Workflow Bait Immobilized Bait Protein Incubate Incubate Bait->Incubate Lysate Cell Lysate Lysate->Incubate Wash Wash Incubate->Wash Elute Elute with This compound Wash->Elute Analysis Analyze Eluate Elute->Analysis

Caption: General workflow for a pull-down assay with this compound elution.

Surface Plasmon Resonance (SPR) to Measure Disruption

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[10][14][15][16][17] It can be used to quantitatively measure the effect of this compound on the kinetics of protein-protein interactions.

Methodology:

  • Ligand Immobilization: Immobilize one protein (the "ligand") onto the surface of an SPR sensor chip.

  • Analyte Injection: Flow a solution containing the other protein (the "analyte") over the sensor surface and measure the association.

  • Dissociation Phase: Replace the analyte solution with buffer and measure the dissociation of the complex.

  • Regeneration: Remove the bound analyte to prepare the surface for the next cycle.

  • Disruption Analysis: Repeat the binding experiment with different concentrations of this compound added to the analyte solution and/or the dissociation buffer.

  • Data Analysis: Determine the association rate (ka), dissociation rate (kd), and dissociation constant (Kd) for each condition to quantify the disruptive effect of this compound.

SPR_Cycle Immobilize Immobilize Ligand Inject Inject Analyte +/- this compound Immobilize->Inject Dissociate Dissociation Phase Inject->Dissociate Regenerate Regenerate Surface Dissociate->Regenerate Analyze Analyze Kinetic Data Dissociate->Analyze Regenerate->Inject

Caption: Competitive inhibition of an α-ketoglutarate-dependent dioxygenase by glutarate.

Conclusion

This compound is a versatile reagent for the study of non-covalent protein interactions. Its utility stems from its chaotropic nature, which allows for the controlled disruption of protein complexes, and its more specific role as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. While quantitative data on its disruptive strength for specific protein-protein interactions requires empirical determination, the experimental frameworks provided in this guide offer robust approaches for its application. By leveraging both its general and specific mechanisms of action, researchers can effectively probe the stability of protein complexes, elucidate interaction partners, and modulate the activity of key signaling pathways. Careful optimization of experimental conditions is paramount to achieving reproducible and meaningful results in the application of this compound for disrupting non-covalent protein interactions.

References

Disodium Glutarate: A Technical Guide to its Physicochemical Properties for Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Disodium glutarate, the sodium salt of the five-carbon dicarboxylic acid glutaric acid, is a versatile and highly soluble compound increasingly utilized in biochemical and pharmaceutical research. Its unique properties make it a valuable tool in a range of applications, from serving as a buffering agent in enzymatic assays to acting as a chaotrope in proteomics and a modulator of cellular metabolism. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols, and its applications relevant to researchers, scientists, and drug development professionals.

Core Physicochemical Properties

This compound is a white, crystalline powder that is highly soluble in water.[1] Its properties are largely defined by the dicarboxylate nature of the glutarate anion, which allows for specific ionic interactions and buffering capacity. The key quantitative physicochemical properties are summarized below.

PropertyValueReference(s)
Chemical Formula C₅H₆Na₂O₄[2]
Molecular Weight 176.08 g/mol [2][3]
CAS Number 13521-83-0[2][3]
Appearance White to almost white crystalline powder[2]
pKa of Parent Acid pKₐ₁ = 4.34 (at 25°C) pKₐ₂ = 5.22 (at 25°C)[4]
Aqueous Solubility Highly soluble in water. The parent glutaric acid has a solubility of 639 g/L at 20°C; the salt form is expected to be significantly more soluble.[1][4]
Organic Solubility Generally considered insoluble in common non-polar organic solvents.[1]
Stability Stable in aqueous solution under standard laboratory conditions.[5][6]

Applications in Biochemical Research

The dicarboxylate structure of glutarate underpins its utility in several key research areas.

Buffering Agent

Due to the two carboxyl groups of its parent acid, this compound can serve as a buffering agent. The pKₐ values of glutaric acid (4.34 and 5.22) indicate that it provides its most effective buffering capacity in the pH range of approximately 3.3 to 6.2.[4] This makes it suitable for various biochemical assays that require stable pH conditions in this slightly acidic range.

Figure 1. Buffering equilibrium of glutarate species.
Chaotropic Agent in Proteomics

In proteomics research, this compound is used as a chaotropic agent.[1] Chaotropes are substances that disrupt the structure of water, interfering with non-covalent intramolecular forces like hydrogen bonds and hydrophobic interactions that maintain a protein's native three-dimensional conformation.[7] By weakening these interactions, this compound facilitates the unfolding and denaturation of proteins, which is a critical step in sample preparation for techniques like 2D gel electrophoresis to ensure complete protein solubilization and prevent aggregation.[1]

Chaotropic_Action cluster_0 Native State cluster_1 Denatured State FoldedProtein Folded Protein (Active) UnfoldedProtein Unfolded Protein (Inactive) FoldedProtein->UnfoldedProtein + this compound (Chaotropic Agent)

Figure 2. Mechanism of protein denaturation by a chaotropic agent.
Modulator of Cellular Metabolism and Immunity

Recent studies have revealed that glutarate, as an intermediate of lysine and tryptophan catabolism, is an important regulator of T-cell metabolism and anti-tumor immunity.[2] Glutarate can inhibit α-ketoglutarate-dependent dioxygenases and also directly regulate the pyruvate dehydrogenase complex (PDHc) through a post-translational modification known as glutarylation. This modification disrupts PDHc activity, thereby influencing T-cell differentiation and enhancing cytotoxic functions.[2] This role positions glutarate and its derivatives as potential tools for modulating immune responses in therapeutic contexts.

TCell_Metabolism Glutarate Glutarate PDHc Pyruvate Dehydrogenase Complex (PDHc) Glutarate->PDHc Glutarylation aKG α-KG-Dependent Dioxygenases Glutarate->aKG Inhibition TCell T-Cell Differentiation & Cytotoxicity PDHc->TCell Regulates aKG->TCell Regulates

Figure 3. Glutarate's regulatory role in T-cell metabolism.

Experimental Protocols

Protocol 1: Synthesis of this compound via Neutralization

This protocol describes the straightforward synthesis of this compound from its parent acid.

  • Dissolution : Weigh 13.21 g (0.1 mol) of glutaric acid and dissolve it in 100 mL of deionized water in a 250 mL beaker with stirring.

  • Titration : Prepare a 2.0 M solution of sodium hydroxide (NaOH). Slowly add the NaOH solution to the glutaric acid solution while monitoring the pH.

  • Neutralization : Continue adding NaOH until the pH of the solution stabilizes at approximately 7.0. This will require approximately 100 mL of the 2.0 M NaOH solution to neutralize both carboxylic acid protons (a 2:1 molar ratio of NaOH to glutaric acid). The reaction is: C₅H₈O₄ + 2NaOH → C₅H₆Na₂O₄ + 2H₂O.[1]

  • Isolation : The resulting aqueous solution of this compound can be used directly or the solid can be isolated by evaporating the water under reduced pressure (rotoevaporation).

  • Purification : The resulting solid can be recrystallized from a minimal amount of hot ethanol/water mixture if higher purity is required.

Protocol 2: Determination of Aqueous Solubility

This protocol outlines a standard method for determining the solubility of this compound in water.

Solubility_Workflow start Start weigh Weigh excess disodium glutarate into a vial start->weigh add_solvent Add a precise volume of water (e.g., 10 mL) at a set temperature (e.g., 25°C) weigh->add_solvent equilibrate Equilibrate the slurry (e.g., 24h with constant agitation) to ensure saturation add_solvent->equilibrate filter Filter the solution through a 0.22 µm syringe filter to remove undissolved solid equilibrate->filter analyze Analyze the concentration of the filtrate using a suitable method (e.g., gravimetric analysis after evaporation, or HPLC) filter->analyze calculate Calculate solubility (e.g., in g/100 mL) analyze->calculate end End calculate->end pKa_Workflow start Start prep Prepare 0.1 M glutaric acid solution and 0.1 M standardized NaOH titrant start->prep setup Calibrate pH meter and set up titration apparatus prep->setup titrate Add NaOH titrant in small increments, recording pH after each addition setup->titrate plot Plot pH vs. Volume of NaOH added titrate->plot analyze Identify half-equivalence points on the titration curve to determine pKa1 and pKa2 plot->analyze end End analyze->end

References

A Technical Guide to the Synthesis and Chemical Characterization of High-Purity Disodium Glutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of high-purity disodium glutarate (C₅H₆Na₂O₄). This compound, the sodium salt of glutaric acid, serves as a crucial building block in the synthesis of biodegradable polymers and as a component in various biochemical buffer systems.[1] This document outlines a standard laboratory-scale synthesis protocol, details the analytical methods for purity assessment and structural confirmation, and presents key data in a structured format for ease of reference. The methodologies described herein are intended to equip researchers and professionals in drug development and chemical synthesis with the necessary information to produce and verify high-purity this compound for research and development applications.

Synthesis of High-Purity this compound

The most direct and common method for synthesizing this compound is through the neutralization of glutaric acid with a stoichiometric amount of sodium hydroxide.[2] This acid-base reaction is highly efficient and yields the salt and water as products.[2] Alternative, though less common, synthesis routes include electrochemical methods and the hydrolysis of glutaronitrile.[2] For the purpose of achieving high purity, the neutralization reaction followed by recrystallization is the preferred method.

Synthesis Workflow

The synthesis process begins with the dissolution of glutaric acid, followed by a controlled neutralization reaction with sodium hydroxide. The subsequent steps involve the isolation and purification of the resulting this compound, typically through crystallization, to ensure the removal of any unreacted starting materials or side products.

Synthesis_Workflow A Glutaric Acid (in Deionized Water) C Neutralization Reaction (Stirring at Room Temp.) A->C B Sodium Hydroxide Solution (2 equivalents) B->C D Reaction Mixture (Aqueous this compound) C->D Yields E Volume Reduction (Rotary Evaporation) D->E Concentration F Crystallization (e.g., from Ethanol/Water) E->F Induces G Isolation (Vacuum Filtration) F->G Separation H Drying (Vacuum Oven) G->H Removes Solvent I High-Purity This compound H->I Final Product

Caption: Workflow for the synthesis of high-purity this compound.

Experimental Protocol: Neutralization

This protocol details the synthesis of high-purity this compound from glutaric acid.

Materials:

  • Glutaric Acid (C₅H₈O₄, MW: 132.12 g/mol )

  • Sodium Hydroxide (NaOH, MW: 40.00 g/mol )

  • Deionized Water

  • Ethanol

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 13.21 g (0.1 mol) of glutaric acid in 100 mL of deionized water with magnetic stirring.

  • Preparation of NaOH Solution: Prepare a solution of 8.00 g (0.2 mol) of sodium hydroxide in 50 mL of deionized water. Caution: The dissolution of NaOH is exothermic.

  • Neutralization: Slowly add the sodium hydroxide solution dropwise to the stirred glutaric acid solution at room temperature. Monitor the pH of the reaction mixture, aiming for a final pH of approximately 7.0.

  • Concentration: Reduce the volume of the resulting solution to approximately 50 mL using a rotary evaporator.

  • Crystallization: Transfer the concentrated solution to a beaker. Slowly add 100 mL of ethanol while stirring to induce crystallization. Cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with two 20 mL portions of cold ethanol.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70°C to a constant weight. The final product should be a white to almost white crystalline powder.[3]

Chemical Characterization

To confirm the identity, purity, and structure of the synthesized this compound, a panel of analytical techniques should be employed. These methods provide both qualitative and quantitative data, ensuring the product meets the required specifications for high-purity applications.

Characterization Workflow

The characterization process involves a series of analytical tests to verify the compound's identity and assess its purity. High-Performance Liquid Chromatography (HPLC) is used for purity determination, while spectroscopic methods like NMR and FTIR are used for structural confirmation.

Characterization_Workflow Start Synthesized This compound Purity Purity Assessment Start->Purity Identity Identity & Structure Confirmation Start->Identity HPLC HPLC (Purity, Impurities) Purity->HPLC Titration Nonaqueous Titration (Assay) Purity->Titration DSC DSC (Absolute Purity) Purity->DSC NMR ¹H & ¹³C NMR (Structure) Identity->NMR FTIR FTIR Spectroscopy (Functional Groups) Identity->FTIR Result High-Purity Confirmed HPLC->Result Titration->Result DSC->Result NMR->Result FTIR->Result

Caption: Analytical workflow for the characterization of this compound.

Experimental Protocols for Characterization

2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for determining the purity of this compound and identifying any process-related impurities.[1] A reversed-phase method is typically employed.[1]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic system can be used. A common mobile phase consists of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier like acetonitrile or methanol.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a low wavelength (e.g., 210 nm), as glutarate lacks a strong chromophore.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in deionized water to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and analyze the chromatogram for the main peak corresponding to glutarate and any impurity peaks. Purity is calculated based on the relative peak areas.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the this compound molecule.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz).

  • Solvent: Deuterium oxide (D₂O).

  • ¹H NMR Analysis: The proton NMR spectrum is expected to show two signals:

    • A triplet corresponding to the two equivalent methylene groups (C2-H₂ and C4-H₂) adjacent to the carboxylate groups.

    • A pentet for the central methylene group (C3-H₂).

  • ¹³C NMR Analysis: The carbon NMR spectrum will confirm the presence of three distinct carbon environments: the carboxylate carbon, the adjacent methylene carbons, and the central methylene carbon.

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule, primarily the carboxylate group.

  • Instrumentation: FTIR Spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the dried sample.

  • Analysis: Acquire the spectrum and identify the characteristic absorption bands. Key expected peaks include:

    • Strong, broad absorption for the asymmetric stretching of the carboxylate (COO⁻) group, typically in the 1550-1610 cm⁻¹ region.

    • A weaker, symmetric stretching band for the carboxylate group around 1400 cm⁻¹.

    • C-H stretching vibrations from the methylene groups around 2850-2950 cm⁻¹.

Data Summary

The following tables summarize the key physical properties and expected analytical data for high-purity this compound.

Table 1: Physical and Chemical Properties
PropertyValueReference
IUPAC Namedisodium;pentanedioate[1][2]
SynonymsGlutaric Acid Disodium Salt
CAS Number13521-83-0[2]
Molecular FormulaC₅H₆Na₂O₄[2][3]
Molecular Weight176.08 g/mol [2][3]
AppearanceWhite to almost white crystalline powder[3]
Table 2: Summary of Characterization Data
TechniqueParameterExpected Result
HPLC Purity> 99.0% (based on peak area)
¹H NMR (D₂O) Chemical Shift (δ)~2.4 ppm (triplet, 4H, -CH₂-COO⁻), ~1.9 ppm (pentet, 2H, -CH₂-CH₂-CH₂-)
FTIR (KBr) Absorption Bands (cm⁻¹)~1560 cm⁻¹ (asymmetric COO⁻ stretch), ~1410 cm⁻¹ (symmetric COO⁻ stretch), ~2950 cm⁻¹ (C-H stretch)
Purity Assay Nonaqueous Titration≥ 99.0%

Conclusion

This guide provides a foundational framework for the synthesis and comprehensive characterization of high-purity this compound. The detailed protocols for the neutralization reaction and subsequent purification via crystallization offer a reliable pathway to obtaining a high-quality product. The outlined analytical methodologies, including HPLC, NMR, and FTIR, are essential for verifying the purity and structural integrity of the final compound. Adherence to these procedures will enable researchers and drug development professionals to confidently produce and qualify this compound for its intended applications in polymer chemistry, metabolic research, and beyond.

References

The Genesis of Disodium Glutarate: From Basic Chemistry to Specialized Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

While a singular, dated discovery of disodium glutarate in scientific literature remains elusive, its origins are intrinsically linked to the broader history of dicarboxylic acid chemistry dating back to the 19th and early 20th centuries. The synthesis of its parent compound, glutaric acid, has been documented through various methods over this period. The preparation of this compound itself is a fundamental acid-base neutralization reaction, a cornerstone of chemical synthesis that would have been a routine procedure for chemists of the era.

This compound, the sodium salt of glutaric acid, has emerged from the realm of basic organic chemistry to become a valuable tool in modern scientific research. Its utility spans diverse fields, from the intricacies of protein analysis to the formulation of polymeric materials. This technical guide delves into the known origins and applications of this compound, providing insights into its synthesis and its functional roles in the laboratory.

Synthesis of this compound

The primary and most straightforward method for synthesizing this compound is through the neutralization of glutaric acid with a sodium base, typically sodium hydroxide. This reaction is a classic acid-base titration, resulting in the formation of the salt and water.

Reaction Scheme:

Glutaric_Acid Glutaric Acid (C₅H₈O₄) Disodium_Glutarate This compound (C₅H₆Na₂O₄) Glutaric_Acid->Disodium_Glutarate + Sodium_Hydroxide Sodium Hydroxide (2NaOH) Sodium_Hydroxide->Disodium_Glutarate + Water Water (2H₂O) Disodium_Glutarate->Water +

Figure 1: Neutralization reaction for the synthesis of this compound.

Historically, the synthesis of glutaric acid itself has been approached through various routes, including the oxidation of cyclopentanone and the hydrolysis of glutaronitrile. Patents from the mid-20th century describe industrial processes for the manufacture of glutaric acid, highlighting its importance as a chemical intermediate.

Original Applications in Scientific Research

Pinpointing the definitive "original" application of this compound is challenging due to the likely routine nature of its initial preparations. However, its properties lend themselves to several foundational biochemical techniques that emerged in the early to mid-20th century.

Use as a pH Buffer

A glutarate buffer system is established through the equilibrium between glutaric acid (the weak acid) and the glutarate anion (the conjugate base), provided by this compound.

Glutaric Acid (H₂A) Glutaric Acid (H₂A) Glutarate (HA⁻) Glutarate (HA⁻) Glutaric Acid (H₂A)->Glutarate (HA⁻) pKa₁ ≈ 4.34 Glutarate (A²⁻) Glutarate (A²⁻) Glutarate (HA⁻)->Glutarate (A²⁻) pKa₂ ≈ 5.42

Figure 2: Dissociation equilibria of glutaric acid, forming the basis of a glutarate buffer.
Role as a Chaotropic Agent in Proteomics

One of the more specialized and well-documented applications of this compound is its use as a chaotropic agent in proteomics, particularly in sample preparation for two-dimensional gel electrophoresis. Chaotropic agents disrupt the structure of water and weaken hydrophobic interactions, leading to the denaturation and unfolding of proteins. This is essential for accurately separating proteins based on their isoelectric point and molecular weight.

While the concept of chaotropism dates back to the Hofmeister series of 1888, the specific application of various salts for protein denaturation evolved with the development of biochemical techniques. This compound, as a salt of a dicarboxylic acid, contributes to this effect.

Experimental Workflow for Protein Denaturation:

Protein_Sample Protein Sample (Native Conformation) Denatured_Protein Denatured Protein (Unfolded) Protein_Sample->Denatured_Protein Addition of Lysis_Buffer Lysis Buffer containing This compound Lysis_Buffer->Denatured_Protein Electrophoresis 2D Gel Electrophoresis Denatured_Protein->Electrophoresis

Figure 3: Workflow illustrating the use of this compound as a chaotropic agent for protein denaturation prior to electrophoresis.

Precursor in Metabolic Studies

Glutarate is a known intermediate in the metabolism of certain amino acids, such as lysine and tryptophan. Early metabolic pathway research, which burgeoned in the mid-20th century, would have likely utilized glutaric acid and its salts to study these processes. However, specific publications detailing the "discovery" of these pathways with a focus on the experimental use of this compound are not prominent.

Summary of Physicochemical Data

While historical experimental data is scarce, the fundamental physicochemical properties of this compound are well-established.

PropertyValue
Molecular Formula C₅H₆Na₂O₄
Molecular Weight 176.08 g/mol
Appearance White crystalline powder
Solubility Highly soluble in water

Conclusion

The story of this compound is not one of a dramatic discovery but rather of a compound whose utility emerged from the foundational principles of chemistry and biochemistry. Its synthesis is a straightforward chemical reaction, and its early applications likely grew organically with the development of new scientific techniques. While a detailed historical record of its "original" use with specific experimental data is not apparent, its roles as a buffering agent, a chaotropic agent, and a metabolic precursor are logical extensions of its chemical properties. Today, this compound continues to be a valuable, if understated, reagent in the modern research laboratory, a testament to the enduring utility of fundamental chemical compounds.

Disodium glutarate CAS number and its significance in chemical databases.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide for researchers, scientists, and drug development professionals on the properties, synthesis, analysis, and applications of Disodium Glutarate, CAS Number 13521-83-0.

This compound, identified by the Chemical Abstracts Service (CAS) number 13521-83-0, is the sodium salt of the dicarboxylic acid, glutaric acid.[1][2][3][4] This compound holds a significant position in various chemical databases due to its diverse applications across the food industry, pharmaceuticals, and biochemical research. Its high water solubility and specific chemical properties make it a valuable ingredient in a multitude of formulations and a key subject of study in metabolic and proteomic research.[1] This guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its synthesis and analysis, and its role in biological pathways and experimental workflows.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid that is highly soluble in water.[2][5] Its chemical and physical properties are summarized in the table below, providing a clear reference for laboratory and industrial applications.

PropertyValueReference
CAS Number 13521-83-0[1][2][3][4]
Molecular Formula C₅H₆Na₂O₄[1][2]
Molecular Weight 176.08 g/mol [1][2]
IUPAC Name disodium;pentanedioate[1]
Synonyms Glutaric acid disodium salt, Sodium glutarate[2][3][4]
Appearance White to almost white powder/crystal[2][3]
Purity >99.0% (by Titration)[2][3]
Solubility Highly soluble in water[1]
Storage Temperature Room temperature, recommended <15°C in a cool, dark place[2][4]

Significance and Applications in Chemical Databases and Research

The importance of this compound is documented across numerous chemical databases, reflecting its wide-ranging utility:

  • Food Industry: It is utilized as a flavor enhancer and acidity regulator, contributing to the umami taste profile in various food products.[1]

  • Pharmaceuticals: In drug formulations, it serves as an excipient, aiding in the solubility and stability of active pharmaceutical ingredients.[1]

  • Biochemical Research: Due to its pH-stabilizing properties, it is employed as a buffer component in biochemical assays.[1][6] It also acts as a chaotropic agent, disrupting non-covalent interactions to unfold proteins for analysis in proteomics research.[1]

  • Cosmetics and Personal Care: It functions as a buffering and chelating agent in skincare and cleaning products, maintaining pH stability and enhancing cleaning efficiency.[5]

  • Industrial Applications: this compound serves as a monomer for the synthesis of biodegradable polyesters and polyamides.[6]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its effective application in research and development.

Synthesis of this compound by Neutralization

The most common and straightforward method for synthesizing this compound is through the neutralization of glutaric acid with sodium hydroxide.[1]

Materials:

  • Glutaric acid (C₅H₈O₄)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • pH meter or pH indicator strips

  • Reaction flask

  • Burette

  • Crystallization dish

Procedure:

  • Dissolution of Glutaric Acid: In a reaction flask, dissolve a known quantity of glutaric acid in a minimal amount of deionized water with stirring. Gentle heating may be applied to facilitate dissolution.

  • Preparation of Sodium Hydroxide Solution: Prepare a standardized solution of sodium hydroxide in deionized water. The molar ratio of glutaric acid to sodium hydroxide should be 1:2 for complete neutralization.[1]

  • Neutralization: Slowly add the sodium hydroxide solution to the glutaric acid solution from a burette while continuously monitoring the pH. Maintain the temperature of the reaction mixture as needed. The endpoint of the neutralization is reached when the pH of the solution becomes neutral (pH ~7.0).

  • Concentration: Once neutralization is complete, the resulting solution of this compound can be concentrated by evaporating a portion of the water under reduced pressure or gentle heating.

  • Crystallization: Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the formed crystals by vacuum filtration and wash them with a small amount of cold ethanol to remove any remaining impurities. Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Purification by Recrystallization

For higher purity, the synthesized this compound can be further purified by recrystallization.

Materials:

  • Crude this compound

  • Deionized water

  • Ethanol

  • Erlenmeyer flasks

  • Heating source

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot deionized water.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals to a constant weight.

HPLC Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a common technique for assessing the purity of this compound and quantifying it in various matrices.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or a suitable buffer for pH adjustment

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted to 2.5 with phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (as carboxyl groups have some UV absorbance around this wavelength).[6]

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound in deionized water. From this stock, prepare a series of calibration standards of known concentrations.

  • Sample Preparation: Dissolve the this compound sample in deionized water to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the logical flow of experimental procedures and the complex interactions within biological pathways.

Synthesis and Purification Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start dissolve_ga Dissolve Glutaric Acid in Water start->dissolve_ga neutralize Neutralize with NaOH (pH ~7) dissolve_ga->neutralize prepare_naoh Prepare NaOH Solution prepare_naoh->neutralize concentrate Concentrate Solution neutralize->concentrate crystallize Crystallize by Cooling concentrate->crystallize filter_wash Filter and Wash with Cold Ethanol crystallize->filter_wash dry Dry Purified Crystals filter_wash->dry end End Product: Pure this compound dry->end

Workflow for this compound Synthesis and Purification.
Role in Proteomics: An Experimental Workflow

This compound's function as a chaotropic agent is pivotal in proteomics for protein solubilization and denaturation prior to analysis.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_lysis Cell Lysis protein_extraction Protein Extraction cell_lysis->protein_extraction solubilization Solubilization & Denaturation (with this compound) protein_extraction->solubilization digestion Enzymatic Digestion (e.g., Trypsin) solubilization->digestion separation Peptide Separation (e.g., LC) digestion->separation ms_analysis Mass Spectrometry (MS/MS) separation->ms_analysis data_analysis Data Analysis & Protein ID ms_analysis->data_analysis

Experimental workflow in proteomics using this compound.
Glutarate Metabolism Pathway

Glutarate is an intermediate in the metabolism of amino acids such as lysine and tryptophan. The following diagram provides a simplified overview of a metabolic pathway involving glutarate.

Glutarate_Metabolism Lysine L-Lysine Saccharopine Saccharopine Lysine->Saccharopine Lysine-ketoglutarate reductase alpha_ketoglutarate alpha-Ketoglutarate alpha_ketoglutarate->Saccharopine alpha_aminoadipate_semialdehyde alpha-Aminoadipate-semialdehyde Saccharopine->alpha_aminoadipate_semialdehyde Saccharopine dehydrogenase Glutaryl_CoA Glutaryl-CoA alpha_aminoadipate_semialdehyde->Glutaryl_CoA Multiple Steps Crotonyl_CoA Crotonyl-CoA Glutaryl_CoA->Crotonyl_CoA Glutaryl-CoA dehydrogenase TCA_Cycle TCA Cycle Crotonyl_CoA->TCA_Cycle Further Metabolism

Simplified metabolic pathway involving glutarate intermediates.

References

An In-depth Technical Guide to the Theoretical Models of Disodium Glutarate's Interaction with Water Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to characterize the interaction between disodium glutarate and water molecules. Understanding the hydration dynamics of this dicarboxylate is crucial for applications ranging from biochemistry to pharmaceutical formulation, as solvation significantly influences molecular conformation, reactivity, and bioavailability.

Theoretical Models of Hydration

The interaction of the glutarate dianion (C₅H₆O₄²⁻) with water is primarily governed by the formation of hydrogen bonds between the carboxylate groups and surrounding water molecules. Computational chemistry provides powerful tools to model these interactions at an atomic level.

Molecular Dynamics (MD) Simulations

MD simulations model the movement of atoms and molecules over time based on classical mechanics. A force field is used to describe the potential energy of the system, defining the interactions between atoms. For glutarate-water systems, MD simulations can reveal the structure and dynamics of the hydration shells. These simulations show that carboxylate groups strongly influence the local water structure, leading to a well-defined first hydration shell.[1][2] The dynamics can also show how water molecules exchange between the hydration shell and the bulk solvent.

Quantum Mechanics/Molecular Mechanics (QM/MM)

QM/MM methods offer a hybrid approach where the most critical part of the system (the glutarate anion and its immediate water neighbors) is treated with high-accuracy quantum mechanics, while the rest of the solvent is modeled using classical molecular mechanics.[3] This dual-level approach provides a balance between computational cost and accuracy, making it ideal for studying chemical reactions or processes where electronic effects, like charge transfer and polarization, are important.[3] Studies on dicarboxylates show that solvation effects are critical in determining reaction free energy barriers.[3]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is often used to study small clusters of a solute and solvent molecules to understand the fundamental interactions with high accuracy.[4][5][6] DFT calculations can provide precise geometries, interaction energies, and vibrational frequencies for glutarate-water clusters, which are essential for interpreting experimental spectroscopic data.[7] These calculations have shown that substrate binding and positioning within an active site, guided by interactions with water and residues, are key to reaction selectivity.[5][6]

Computational_Workflow p1 Define Glutarate Structure p2 Solvate with Water (e.g., TIP3P, SPC/E models) p1->p2 p3 Add Counter-ions (2x Na+) for Neutrality p2->p3 s1 Energy Minimization (Remove steric clashes) p3->s1 s2 Equilibration (NVT, then NPT ensemble) s1->s2 s3 Production Run (Collect trajectory data) s2->s3 a1 Structural Properties (RDF, Coordination Number) s3->a1 a2 Dynamical Properties (Diffusion, Residence Time) s3->a2 a3 Thermodynamic Properties (Free Energy of Solvation) s3->a3

Caption: Workflow for a typical Molecular Dynamics simulation of this compound hydration.

Quantitative Data from Theoretical Models

The following tables summarize key quantitative parameters derived from computational studies on dicarboxylates and their interactions with water. Specific data for glutarate can be inferred from these general findings.

Table 1: Hydration Shell Properties of Carboxylate Groups

Parameter Value Method Source
First Shell Coordination Number (Ca²⁺) 7.5 (decreased from 8.0 in bulk) Molecular Dynamics [1]
First Shell Coordination Number (Sr²⁺) 8.0 (decreased from 8.4 in bulk) Molecular Dynamics [1]
Cation-Asp Separation for Water Disruption (Ca²⁺) ~4.9 Å Molecular Dynamics [1]
Energy Barrier for Water Replacement (Ca²⁺) ~2 kcal/mol Molecular Dynamics [1]
Energy Barrier for Water Replacement (Sr²⁺) ~4 kcal/mol Molecular Dynamics [1]
H-bond distance (dicarboxylate-host) 2.49–2.59 Å DFT [8]

| Anion–π interaction distance | 2.70–2.92 Å | DFT |[8] |

Table 2: Energetics of Dicarboxylate Interactions

Interaction Dissociation Energy (kcal/mol) Method Source
O–H···N Hydrogen Bond 7.6 - 8.3 QTAIM/NCI Plot [9]
C–H···O/N Hydrogen Bond 1.0 - 1.7 QTAIM/NCI Plot [9]
Antiparallel CN···CN 0.3 - 0.5 QTAIM/NCI Plot [9]

| Dimer Assembly (Cyanopyridine + Dicarboxylic Acid) | ~21 | QTAIM/NCI Plot |[9] |

Experimental Characterization of Hydration

Experimental techniques provide crucial data to validate and refine theoretical models. Spectroscopic and diffraction methods are particularly valuable for probing the local environment of the glutarate ion in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying hydration and molecular interactions in solution.[10] For glutarate, ¹H and ¹³C NMR can provide information on conformational changes upon solvation.[11][12] The chemical shifts of protons and carbons in the glutarate molecule are sensitive to the local environment, including hydrogen bonding with water. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify spatial proximities between the solute and water molecules, helping to map the hydration shell.[10]

Vibrational Spectroscopy (Raman and IR)

Raman and Infrared (IR) spectroscopy probe the vibrational modes of molecules. The frequencies of these modes are sensitive to intermolecular interactions.[13][14] For glutarate, the stretching frequencies of the carboxylate (COO⁻) groups are particularly informative. Hydrogen bonding with water molecules typically causes shifts in these frequencies, providing insight into the strength and nature of the hydration.[15][16] Raman spectroscopy is well-suited for aqueous solutions and can offer a detailed "fingerprint" of the solvated species.[14][17]

X-ray Crystallography

For the solid state, X-ray crystallography can determine the precise three-dimensional structure of this compound hydrates.[18] By analyzing the crystal structure, it is possible to identify the coordination of water molecules around the glutarate and sodium ions, including specific bond distances and angles. This provides a static but highly detailed picture of the hydration environment.[19]

Experimental_Workflow p1 Prepare Disodium Glutarate Solution (in H₂O or D₂O) p2 Set Concentration Series p1->p2 s4 X-ray Crystallography (for solid hydrates) p1->s4 p3 Control Temperature and pH p2->p3 s1 NMR Spectroscopy (¹H, ¹³C, NOESY) p3->s1 s2 Raman Spectroscopy p3->s2 s3 FT-IR Spectroscopy p3->s3 a1 Assign Spectral Peaks s1->a1 s2->a1 s3->a1 s4->a1 a2 Analyze Chemical Shifts and Peak Positions a1->a2 a3 Correlate with Theoretical Models (DFT, MD) a2->a3 a4 Determine Hydration Structure & Dynamics a3->a4

Caption: General experimental workflow for studying this compound hydration.

Experimental Protocols

Protocol: NMR Spectroscopic Analysis
  • Sample Preparation :

    • Prepare a stock solution of 1 M this compound in high-purity deuterium oxide (D₂O) to minimize the solvent proton signal.

    • Create a series of dilutions from the stock solution (e.g., 500 mM, 250 mM, 100 mM, 50 mM) to study concentration-dependent effects.

    • Transfer approximately 0.6 mL of each sample into a standard 5 mm NMR tube.

  • Data Acquisition :

    • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 600 MHz).[10]

    • For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans for good signal-to-noise.

    • For ¹³C NMR, use proton decoupling, a 45° pulse angle, a 5-second relaxation delay, and accumulate several hundred to a few thousand scans.

    • To probe hydration directly, acquire a 2D NOESY spectrum with a mixing time of 600-800 ms to observe cross-peaks between glutarate protons and the residual HDO signal.

  • Data Analysis :

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the ¹H spectra to the residual HDO peak (approx. 4.79 ppm).

    • Analyze the chemical shifts of the glutarate protons (α-CH₂ and β-CH₂) as a function of concentration.

    • Integrate the cross-peaks in the NOESY spectrum to quantify the proximity of water molecules to specific protons on the glutarate backbone.

Protocol: Raman Spectroscopic Analysis
  • Sample Preparation :

    • Prepare aqueous solutions of this compound in high-purity H₂O at various concentrations (e.g., 1 M, 500 mM, 250 mM).

    • Prepare a reference sample of pure H₂O.

    • Place a small aliquot of the sample onto a suitable substrate (e.g., a quartz slide or a well plate).

  • Data Acquisition :

    • Use a Raman microscope with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.[14]

    • Focus the laser into the liquid sample. Use a water immersion objective if available to reduce background signal and improve collection efficiency.[14]

    • Acquire spectra over a relevant wavenumber range (e.g., 400 cm⁻¹ to 1800 cm⁻¹ for the fingerprint region and 2800 cm⁻¹ to 3600 cm⁻¹ for C-H and O-H stretching).

    • Set acquisition parameters to achieve a good signal-to-noise ratio (e.g., 10-second exposure, 5-10 accumulations).

  • Data Analysis :

    • Perform cosmic ray removal and baseline correction on the raw spectra.

    • Subtract the spectrum of pure water from the solution spectra to isolate the contribution from the glutarate solute.

    • Analyze the positions and widths of key Raman bands, particularly the symmetric and asymmetric COO⁻ stretching modes (typically ~1400 cm⁻¹ and ~1580 cm⁻¹, respectively) and the C-H stretching modes (~2900 cm⁻¹).

    • Compare the experimental spectra with DFT-computed Raman spectra to aid in vibrational mode assignment.[7]

Visualization of Glutarate Hydration

The interaction between the glutarate dianion and water is dominated by hydrogen bonding at the two carboxylate termini. The aliphatic carbon chain is hydrophobic and interacts less strongly with water.

References

Spectroscopic Analysis of Disodium Glutarate: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of disodium glutarate, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural elucidation. This document outlines predicted spectral data, detailed experimental protocols, and a logical workflow for analysis.

Predicted Spectroscopic Data

Due to the limited availability of directly published spectra for this compound, the following data is predicted based on the analysis of homologous dicarboxylate salts, namely disodium succinate and disodium adipate, and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are highly informative.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to be simple, showing two distinct signals corresponding to the two types of methylene protons.

  • α-protons (Hα): These are the protons on the carbons directly attached to the carboxylate groups (C2 and C4). They are expected to be deshielded due to the electron-withdrawing effect of the carboxylate groups.

  • β-protons (Hβ): These are the protons on the central carbon (C3). They will be less deshielded than the α-protons.

The predicted chemical shifts, multiplicities, and assignments are summarized in the table below.

Proton Predicted Chemical Shift (δ) in D₂O (ppm) Multiplicity Integration
α-CH₂2.2 - 2.4Triplet (t)4H
β-CH₂1.7 - 1.9Quintet (quin)2H

¹³C NMR Spectroscopy:

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show three distinct signals, corresponding to the three unique carbon environments in the molecule.

  • Carboxylate Carbons (C1, C5): These carbons are the most deshielded due to their direct attachment to two oxygen atoms.

  • α-Carbons (C2, C4): These methylene carbons are adjacent to the electron-withdrawing carboxylate groups.

  • β-Carbon (C3): This central methylene carbon is the most shielded of the aliphatic carbons.

The predicted chemical shifts are presented in the table below.

Carbon Predicted Chemical Shift (δ) in D₂O (ppm)
C=O (Carboxylate)182 - 185
α-CH₂35 - 38
β-CH₂22 - 25
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key functional group is the carboxylate anion.

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity Description
Asymmetric COO⁻ Stretch1550 - 1610StrongCharacteristic strong absorption for the carboxylate group.[1]
Symmetric COO⁻ Stretch1400 - 1450StrongAnother characteristic strong absorption for the carboxylate group.
C-H Stretch (sp³ CH₂)2850 - 2960MediumAliphatic C-H stretching vibrations.
CH₂ Scissoring~1465MediumBending vibration of the methylene groups.
CH₂ Rocking/Wagging700 - 1300Weak to MediumBending vibrations of the methylene groups in the fingerprint region.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O). D₂O is a good choice for sodium salts of carboxylic acids due to its ability to dissolve ionic compounds.

  • Cap the NMR tube securely and vortex or sonicate the sample until the solid is completely dissolved.

  • If necessary, a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added for precise chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Set the appropriate acquisition parameters, including:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be increased for dilute samples)

  • Acquire the Free Induction Decay (FID).

  • Process the FID by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

  • Use the same sample prepared for ¹H NMR.

  • Tune the probe to the ¹³C frequency.

  • Set the appropriate acquisition parameters for a proton-decoupled ¹³C experiment:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds (can be longer for quaternary carbons, though none are present in this compound)

    • Number of Scans: 128 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.

  • Acquire the FID with broadband proton decoupling.

  • Process the FID using a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum using the solvent signal or an internal standard.

IR Spectroscopy (Solid State)

Two common methods for analyzing solid samples by IR spectroscopy are the KBr pellet method and Attenuated Total Reflectance (ATR).

KBr Pellet Method:

  • Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) powder in an oven to remove any moisture, which can interfere with the spectrum.

  • In an agate mortar and pestle, grind a small amount of the sample (approximately 1-2 mg) with about 100-200 mg of KBr until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

  • Acquire the background spectrum (air or an empty pellet holder).

  • Acquire the sample spectrum.

  • Process the spectrum by subtracting the background and performing a baseline correction.

Attenuated Total Reflectance (ATR) Method:

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR press to ensure good contact between the sample and the crystal surface.

  • Acquire the IR spectrum.

  • Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue after the measurement.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using NMR and IR spectroscopy.

Spectroscopic_Workflow Sample Sample Preparation (this compound) IR_Acquisition IR Data Acquisition (KBr Pellet or ATR) Sample->IR_Acquisition NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) Sample->NMR_Acquisition IR_Analysis IR Spectrum Analysis IR_Acquisition->IR_Analysis H_NMR_Analysis ¹H NMR Analysis NMR_Acquisition->H_NMR_Analysis C_NMR_Analysis ¹³C NMR Analysis NMR_Acquisition->C_NMR_Analysis Functional_Groups Identify Functional Groups (e.g., Carboxylate) IR_Analysis->Functional_Groups Proton_Environment Determine Proton Environments (Chemical Shift, Multiplicity, Integration) H_NMR_Analysis->Proton_Environment Carbon_Skeleton Identify Carbon Skeleton (Number of unique carbons) C_NMR_Analysis->Carbon_Skeleton Structure_Proposal Propose Structure Functional_Groups->Structure_Proposal Proton_Environment->Structure_Proposal Carbon_Skeleton->Structure_Proposal Verification Verify Proposed Structure with all Spectral Data Structure_Proposal->Verification Verification->Structure_Proposal Inconsistent Final_Structure Final Structure Elucidation Verification->Final_Structure Consistent

Spectroscopic analysis workflow for structural elucidation.

This comprehensive guide provides the foundational spectroscopic information and experimental procedures necessary for the structural analysis of this compound. By following these protocols and utilizing the predicted data as a reference, researchers can confidently identify and characterize this compound.

References

Methodological & Application

Disodium Glutarate in Mass Spectrometry: A Clarification and General Application Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial inquiry into the use of disodium glutarate for sample preparation in mass spectrometry has revealed that this compound is not a standard or documented reagent for this purpose. Scientific literature and application notes do not describe its use as a buffer, matrix, or processing agent in typical mass spectrometry workflows such as proteomics or metabolomics.

Glutaric acid, the parent compound of this compound, is frequently a subject of analysis in mass spectrometry, particularly in clinical diagnostics for metabolic disorders like Glutaric Aciduria Type I.[1][2] This focus on glutaric acid as an analyte may be the source of its association with mass spectrometry.

In lieu of protocols for this compound, this document provides a detailed application note on a standard "bottom-up" proteomics sample preparation workflow. This widely used procedure is fundamental for researchers, scientists, and drug development professionals employing mass spectrometry for protein identification and quantification.

Application Note: Standard Bottom-Up Proteomics Sample Preparation for LC-MS/MS

This application note details a robust and widely adopted protocol for preparing protein samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The goal of this workflow is to enzymatically digest proteins into peptides, which are more amenable to separation and analysis by the mass spectrometer.

Experimental Workflow Overview

The process begins with cell or tissue lysis to extract proteins, followed by reduction and alkylation of cysteine residues to ensure efficient enzymatic digestion. The proteins are then digested, typically with trypsin, and the resulting peptides are purified and concentrated before LC-MS/MS analysis.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing A Cell/Tissue Lysis B Protein Reduction & Alkylation A->B C Enzymatic Digestion (Trypsin) B->C D Peptide Cleanup (Desalting) C->D E LC-MS/MS Analysis D->E F Database Searching & Protein ID E->F

Fig. 1: Bottom-up proteomics workflow.

Detailed Experimental Protocols

Protein Extraction and Lysis

Objective: To efficiently lyse cells or tissues and solubilize proteins.

Materials:

  • Lysis Buffer: 8 M urea in 50 mM ammonium bicarbonate, pH 8.0

  • Protease and Phosphatase Inhibitor Cocktails

  • Sonicator or homogenizer

  • Microcentrifuge

Protocol:

  • Start with a cell pellet or minced tissue sample on ice.

  • Add 200-500 µL of ice-cold Lysis Buffer containing protease and phosphatase inhibitors.

  • For cell pellets, resuspend thoroughly. For tissues, homogenize until no visible particles remain.

  • Sonicate the lysate on ice (e.g., 3 cycles of 20 seconds on, 30 seconds off) to shear DNA and ensure complete lysis.

  • Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant containing the soluble protein fraction to a new tube.

  • Determine the protein concentration using a compatible assay (e.g., Bradford or BCA, ensuring compatibility with urea).

Protein Reduction and Alkylation

Objective: To cleave disulfide bonds (reduction) and then permanently modify the resulting free thiols (alkylation) to prevent re-formation and improve digestion efficiency.

Materials:

  • Dithiothreitol (DTT) solution (500 mM in water)

  • Iodoacetamide (IAA) solution (1 M in water, freshly prepared in the dark)

Protocol:

  • To your protein lysate, add DTT to a final concentration of 5 mM.

  • Incubate the mixture at 37°C for 45 minutes with gentle shaking.

  • Cool the sample to room temperature.

  • Add IAA to a final concentration of 15 mM.

  • Incubate in the dark at room temperature for 30 minutes.

Enzymatic Digestion

Objective: To proteolytically cleave proteins into smaller peptides. Trypsin, which cleaves C-terminal to lysine and arginine residues, is the most common enzyme used.

Materials:

  • MS-grade Trypsin

  • 50 mM Ammonium Bicarbonate, pH 8.0

Protocol:

  • Dilute the urea concentration of the sample to less than 2 M by adding 50 mM ammonium bicarbonate. High urea concentrations can inhibit trypsin activity.

  • Add trypsin at a 1:50 enzyme-to-protein ratio (w/w).

  • Incubate the digestion mixture overnight (12-16 hours) at 37°C.

  • To stop the digestion, acidify the sample with formic acid to a final concentration of 0.5-1%, bringing the pH to <3.

Peptide Cleanup (Desalting)

Objective: To remove salts, detergents, and other contaminants that can interfere with LC-MS/MS analysis, and to concentrate the peptides.

Materials:

  • C18 StageTips or similar solid-phase extraction (SPE) cartridges.

  • Activation Solution: 100% Acetonitrile

  • Wash Solution: 0.1% Formic Acid in water

  • Elution Solution: 60% Acetonitrile, 0.1% Formic Acid in water

Protocol:

  • Activate the C18 tip: Pass 100 µL of Activation Solution through the tip by centrifugation.

  • Equilibrate the tip: Pass 100 µL of Wash Solution through the tip twice.

  • Load the sample: Load the acidified peptide sample onto the C18 tip. The peptides will bind to the C18 material.

  • Wash the tip: Pass 100 µL of Wash Solution through the tip twice to remove salts and other hydrophilic contaminants.

  • Elute the peptides: Place a clean collection tube under the tip and elute the bound peptides by passing 60-80 µL of Elution Solution through the tip.

  • Dry the eluted peptides in a vacuum centrifuge and store at -20°C until analysis. Reconstitute in a small volume of 0.1% formic acid in water before injecting into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical reagent concentrations and ratios used in the described protocols. Adherence to these parameters is crucial for reproducible results.

Step Parameter Recommended Value Purpose
Lysis Urea Concentration8 MDenatures and solubilizes proteins
Reduction DTT Final Concentration5 mMReduces disulfide bonds
Alkylation IAA Final Concentration15 mMCovalently modifies free thiols
Digestion Urea Concentration< 2 MEnsures trypsin activity
Trypsin:Protein Ratio1:50 (w/w)Efficient protein cleavage
Cleanup Elution Acetonitrile %60%Elutes peptides from C18 media

Signaling Pathway Visualization (Example)

While this application note does not focus on a specific signaling pathway, the following is an example of how such a pathway could be visualized using DOT language, as per the user's request. This diagram illustrates a simplified generic kinase cascade.

G A Growth Factor B Receptor Tyrosine Kinase A->B Binds C GRB2/SOS B->C Recruits D Ras C->D Activates E Raf D->E Activates F MEK E->F Phosphorylates G ERK F->G Phosphorylates H Transcription Factors G->H Activates

Fig. 2: Generic kinase signaling pathway.

References

Application Notes and Protocols: Evaluating Disodium Glutarate for Cell Lysis in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate cell lysis method is a critical first step in any proteomics workflow, as it directly impacts protein yield, integrity, and the overall success of downstream analyses such as mass spectrometry. While detergents and chaotropic agents are the most common components of lysis buffers, the exploration of novel reagents is an ongoing aspect of proteomics research. This document provides a detailed examination of disodium glutarate as a potential, albeit unconventional, agent for cell lysis.

It is important to note that there are currently no established or validated protocols for the use of this compound as a primary cell lysis agent in the field of proteomics. Its chemical properties do not align with those of typical detergents or chaotropic agents used for disrupting cell membranes and denaturing proteins. Dicarboxylic acids, in some contexts, have been observed to stabilize rather than disrupt cell membranes[1][2].

Therefore, this document serves two main purposes:

  • To provide a theoretical framework and an exploratory experimental protocol for researchers interested in investigating the potential of this compound for cell lysis, likely through an osmotic shock mechanism.

  • To present detailed protocols for standard, validated cell lysis methods to serve as a benchmark for comparison.

Chemical Properties of this compound

This compound is the sodium salt of the five-carbon dicarboxylic acid, glutaric acid. Its properties as a simple salt, rather than a surfactant or chaotrope, define its likely mechanism of action on cells.

PropertyValue/DescriptionSignificance in a Biological Context
Molecular Formula C₅H₆Na₂O₄Influences molecular weight and solubility.
Molecular Weight 176.08 g/mol Used for calculating molar concentrations.
Glutaric Acid pKa₁ ~4.34[3]Buffering range is not within the typical physiological pH for cell lysis.
Glutaric Acid pKa₂ ~5.22[4]A solution of this compound in water will be slightly alkaline.
Solubility High in aqueous solutions[4][5]Allows for the preparation of high concentration stock solutions.
Mechanism of Action Unlikely to be detergent-based or chaotropic. Potential for inducing osmotic stress at high concentrations.The primary hypothesis for any lytic activity would be osmotic shock, where a high extracellular salt concentration causes water to leave the cells, leading to shrinkage and membrane stress. Subsequent dilution would cause rapid water influx and potential rupture.

Exploratory Protocol for Cell Lysis using this compound

This protocol is designed as a starting point for investigating whether this compound can induce cell lysis. It is crucial to include positive and negative controls to accurately assess its efficacy.

Objective: To determine if this compound can lyse cells and release proteins for proteomic analysis, and to identify a potential optimal concentration range.

Materials:

  • This compound (proteomics grade)

  • Mammalian cell culture (e.g., HeLa, HEK293)

  • Phosphate-buffered saline (PBS), ice-cold

  • Hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Standard lysis buffer (e.g., RIPA buffer) for positive control

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • Microcentrifuge

Experimental Workflow

Experimental_Workflow cluster_prep Cell Preparation cluster_lysis Lysis Condition Testing cluster_conditions Test Buffers cluster_analysis Analysis cell_culture 1. Cell Culture (e.g., HeLa cells) harvest 2. Harvest Cells (trypsinization/scraping) cell_culture->harvest wash 3. Wash with cold PBS harvest->wash pellet 4. Cell Pelleting wash->pellet resuspend 5. Resuspend Pellets in Test Buffers pellet->resuspend incubation 6. Incubate on Ice resuspend->incubation neg_ctrl PBS (Negative Control) pos_ctrl RIPA Buffer (Positive Control) dsg_low This compound (e.g., 100 mM) dsg_mid This compound (e.g., 500 mM) dsg_high This compound (e.g., 1 M) osmotic_shock 7. Optional: Hypotonic Shock (Dilute with hypotonic buffer) incubation->osmotic_shock centrifuge_lysis 8. Centrifuge to Pellet Debris incubation->centrifuge_lysis osmotic_shock->centrifuge_lysis collect 9. Collect Supernatant (Lysate) centrifuge_lysis->collect protein_quant 10. Protein Quantification (BCA Assay) collect->protein_quant sds_page 11. SDS-PAGE Analysis protein_quant->sds_page ms_prep 12. Sample Prep for Mass Spectrometry sds_page->ms_prep

Caption: Experimental workflow for evaluating this compound for cell lysis.

Procedure:

  • Cell Preparation:

    • Culture mammalian cells to ~80-90% confluency.

    • Harvest cells and wash twice with ice-cold PBS.

    • Centrifuge to obtain a cell pellet and estimate the packed cell volume (PCV).

  • Lysis Buffer Preparation:

    • Prepare a 2 M stock solution of this compound in ultrapure water.

    • Prepare working solutions of this compound at various concentrations (e.g., 100 mM, 250 mM, 500 mM, 1 M, 1.5 M) in a base buffer (e.g., 20 mM HEPES, pH 7.5).

    • Prepare a positive control lysis buffer (RIPA buffer) and a negative control (PBS).

    • Add protease and phosphatase inhibitors to all buffers immediately before use.

  • Cell Lysis:

    • Resuspend cell pellets in the different test buffers (10 volumes of buffer to 1 volume of PCV).

    • Incubate on a rotator for 30 minutes at 4°C.

    • (Optional Osmotic Shock Step): For each this compound condition, take a subset of the cell suspension and dilute it 1:5 with a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4) and incubate for a further 15 minutes.

    • Centrifuge all samples at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant (lysate).

  • Analysis:

    • Measure the protein concentration of each lysate using a BCA assay.

    • Analyze the protein profile of each lysate by running equal amounts of protein on an SDS-PAGE gel. Stain with Coomassie blue to visualize the protein bands.

    • For promising conditions, prepare samples for mass spectrometry analysis to assess the depth of proteome coverage.

Evaluation Criteria:

  • Protein Yield: Compare the protein concentration obtained from the this compound buffers to the positive (RIPA) and negative (PBS) controls.

  • Protein Profile: On the SDS-PAGE gel, compare the number and intensity of protein bands. Effective lysis should yield a complex banding pattern similar to the RIPA buffer control.

  • Mass Spectrometry Compatibility: Assess the quality of the data obtained from mass spectrometry, including the number of protein identifications. High salt concentrations are known to interfere with mass spectrometry, so a desalting step is mandatory.

Standard Protocols for Cell Lysis in Proteomics

For comparison, here are protocols for two commonly used lysis buffers.

1. RIPA (Radioimmunoprecipitation Assay) Buffer

RIPA buffer is a widely used lysis buffer that is effective for whole-cell extracts, including cytoplasmic, membrane, and nuclear proteins. It contains a combination of ionic and non-ionic detergents.

RIPA Buffer Composition:

ComponentFinal ConcentrationPurpose
Tris-HCl, pH 7.4-8.0 50 mMBuffering agent to maintain pH
NaCl 150 mMMaintains osmolarity and disrupts ionic interactions
NP-40 or IGEPAL CA-630 1% (v/v)Non-ionic detergent to solubilize membranes
Sodium deoxycholate 0.5% (w/v)Ionic detergent to disrupt protein-protein interactions
SDS (Sodium dodecyl sulfate) 0.1% (w/v)Strong ionic detergent to denature proteins
EDTA 1 mMChelates divalent cations, inhibits metalloproteases

Protocol:

  • Prepare RIPA buffer and chill on ice. Add protease and phosphatase inhibitors immediately before use.

  • Wash harvested cell pellet with ice-cold PBS.

  • Add 10 volumes of ice-cold RIPA buffer to the cell pellet.

  • Vortex briefly and incubate on ice for 30 minutes, with occasional vortexing.

  • (Optional) Sonicate the lysate on ice to shear DNA and improve lysis.

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

  • Transfer the clear supernatant to a new tube.

2. Urea/Thiourea Lysis Buffer (for Mass Spectrometry)

This buffer uses strong chaotropic agents to denature and solubilize proteins, and is particularly useful for challenging samples and is compatible with in-solution digestion protocols for mass spectrometry.

Urea/Thiourea Buffer Composition:

ComponentFinal ConcentrationPurpose
Urea 7 MChaotropic agent, denatures proteins
Thiourea 2 MChaotropic agent, improves solubilization of hydrophobic proteins
HEPES, pH 8.0 40 mMBuffering agent
Optional: CHAPS 4% (w/v)Mild, zwitterionic detergent

Protocol:

  • Prepare the lysis buffer. Gently warm to dissolve the urea and thiourea. Do not overheat, as this can cause carbamylation of proteins.

  • Wash the cell pellet with ice-cold PBS.

  • Add 10 volumes of the lysis buffer to the cell pellet.

  • Resuspend thoroughly and sonicate on ice to ensure complete lysis and DNA shearing.

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant for downstream processing (e.g., reduction, alkylation, and tryptic digest).

Signaling Pathways and Logical Relationships

The mechanism of cell lysis by detergents and chaotropes involves the disruption of cellular structures and intermolecular forces.

Lysis_Mechanisms cluster_agents Lysis Agents cluster_targets Cellular Targets & Interactions cluster_outcome Outcome detergents Detergents (e.g., SDS, Triton X-100) membrane Lipid Bilayer detergents->membrane Solubilize protein_protein Protein-Protein Interactions detergents->protein_protein Disrupt chaotropes Chaotropes (e.g., Urea, Guanidine HCl) protein_structure Protein Tertiary/Quaternary Structure chaotropes->protein_structure Denature h_bonds Hydrogen Bond Network (Water) chaotropes->h_bonds Disrupt salts High Salt Conc. (e.g., this compound?) osmotic_gradient Osmotic Gradient salts->osmotic_gradient Induce Stress lysis Cell Lysis & Protein Solubilization membrane->lysis protein_structure->lysis osmotic_gradient->lysis

Caption: Mechanisms of action for different classes of cell lysis agents.

This compound is not a standard reagent for cell lysis in proteomics, and its chemical properties suggest it is unlikely to be an effective alternative to established detergents and chaotropic agents. However, for researchers wishing to explore its potential, the provided exploratory protocol offers a systematic approach to evaluate its efficacy, likely via an osmotic lysis mechanism. For most applications, established and validated protocols using buffers such as RIPA or urea-based solutions are strongly recommended to ensure efficient and reproducible protein extraction for high-quality proteomic analysis.

References

Disodium glutarate as a component in buffer systems for enzymatic assays.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium glutarate, the sodium salt of the dicarboxylic acid glutaric acid, serves as a versatile buffering agent in various biochemical and enzymatic assays. Its two pKa values allow for effective pH control over two distinct ranges in the acidic to neutral zone, making it a suitable alternative to more common buffers like phosphate or acetate in specific applications. This document provides detailed application notes and protocols for the use of this compound in buffer systems for enzymatic assays.

A buffer system based on glutaric acid and its conjugate bases can be prepared to maintain a stable pH, which is crucial for optimal enzyme activity and the reliability of experimental results. Enzyme structure, function, and catalytic efficiency are highly dependent on the hydrogen ion concentration of the reaction environment. A well-chosen buffer, such as this compound, ensures that the pH remains constant, mimicking the enzyme's natural milieu and leading to reproducible and accurate kinetic data.[1]

Properties of Glutarate Buffer

Glutaric acid is a dicarboxylic acid with the chemical formula C₅H₈O₄. It has two pKa values, which are essential for its buffering capacity.

PropertyValue
pKa14.34[2]
pKa25.22[2]
Effective Buffering Range 1 pH 3.3 - 5.3
Effective Buffering Range 2 pH 4.2 - 6.2
Molecular Formula (Glutaric Acid)C₅H₈O₄
Molecular Weight (Glutaric Acid)132.11 g/mol [2]
Molecular Formula (this compound)C₅H₆Na₂O₄
Molecular Weight (this compound)176.08 g/mol

Applications in Enzymatic Assays

Glutarate buffers are particularly useful in applications where phosphate ions might interfere with the reaction or where a specific pH within its buffering range is required. One notable application is in cell-free protein synthesis systems.

Cell-Free Protein Synthesis

In cell-free protein synthesis, a potassium glutarate buffer has been successfully used as a substitute for the more conventional L-glutamate buffer. This is especially important when preparing selectively ¹⁵N-labeled proteins where the use of L-glutamate would be problematic. Studies have shown that potassium glutarate buffers can deliver high yields of protein synthesis.[3]

Glutaryl-CoA Dehydrogenase and Related Enzymes

Glutaryl-CoA dehydrogenase (GCDH) is a key enzyme in the metabolic pathway of lysine and tryptophan, and its deficiency leads to glutaric aciduria type 1. While many assays for GCDH use phosphate or HEPES buffers, a glutarate buffer could be considered for certain applications. However, researchers should be cautious about potential product inhibition when studying the kinetics of GCDH, as glutarate is a product of the pathway.

Experimental Protocols

Preparation of Sodium Glutarate Buffer (0.1 M)

This protocol describes the preparation of a 0.1 M sodium glutarate buffer at a desired pH within its buffering ranges. This can be achieved by titrating a solution of glutaric acid with sodium hydroxide or by mixing solutions of glutaric acid and this compound.

Materials:

  • Glutaric acid (MW: 132.11 g/mol )

  • This compound (MW: 176.08 g/mol )

  • Sodium hydroxide (NaOH)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and beakers

Protocol 1: Titration Method

  • Prepare a 0.1 M Glutaric Acid Solution: Dissolve 1.321 g of glutaric acid in approximately 80 mL of deionized water.

  • Adjust pH: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode in the solution.

  • Slowly add a concentrated NaOH solution (e.g., 1 M) dropwise while continuously monitoring the pH.

  • Continue adding NaOH until the desired pH is reached.

  • Final Volume Adjustment: Transfer the solution to a 100 mL volumetric flask and add deionized water to the mark.

Protocol 2: Mixing Stock Solutions

  • Prepare 0.1 M Stock Solutions:

    • Solution A (Glutaric Acid): Dissolve 1.321 g of glutaric acid in deionized water and bring the final volume to 100 mL.

    • Solution B (this compound): Dissolve 1.761 g of this compound in deionized water and bring the final volume to 100 mL.

  • Mix to Desired pH: Combine the volumes of Solution A and Solution B as indicated in the table below to achieve the desired pH.

Desired pHVolume of 0.1 M Glutaric Acid (mL)Volume of 0.1 M this compound (mL)Final Volume (mL)
3.488.511.5100
3.684.016.0100
3.878.022.0100
4.070.529.5100
4.262.537.5100
4.454.046.0100
4.645.554.5100
4.837.063.0100
5.029.071.0100
5.222.078.0100
5.416.583.5100
5.612.088.0100
5.88.591.5100
6.06.094.0100
6.24.096.0100

Note: The volumes in this table are approximate. It is always recommended to verify the final pH with a calibrated pH meter and adjust as necessary.

General Protocol for a Spectrophotometric Enzymatic Assay

This protocol provides a general workflow for conducting a typical enzymatic assay using a sodium glutarate buffer.

Materials:

  • Sodium Glutarate Buffer (prepared at the optimal pH for the enzyme of interest)

  • Enzyme solution

  • Substrate solution

  • Cofactors or other necessary reagents

  • Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare the Reaction Mixture: In a cuvette, combine the sodium glutarate buffer, substrate solution, and any necessary cofactors. The final concentration of the buffer and other components should be optimized for the specific enzyme being assayed. A typical starting buffer concentration is 50-100 mM.

  • Pre-incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a few minutes to ensure temperature equilibration.

  • Initiate the Reaction: Add the enzyme solution to the cuvette to start the reaction. Mix gently by inverting the cuvette.

  • Measure Absorbance: Immediately place the cuvette in the spectrophotometer and measure the change in absorbance over time at a predetermined wavelength. The wavelength will depend on the substrate or product being monitored.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time curve.

Protocol: Glutarate Buffer in a Cell-Free Protein Synthesis System

This protocol is adapted from studies demonstrating the use of potassium glutarate buffer in cell-free protein synthesis.

Materials:

  • Cell-free extract (e.g., E. coli S30 extract)

  • Potassium Glutarate Buffer (e.g., 100 mM, pH 7.5)[4]

  • Amino acid mixture

  • Energy source (e.g., ATP, GTP)

  • DNA template encoding the protein of interest

  • T7 RNA polymerase (if using a T7 promoter)

Procedure:

  • Prepare the Reaction Mixture: On ice, combine the cell-free extract, potassium glutarate buffer, amino acid mixture, and energy source.

  • Add Template DNA: Add the DNA template to the reaction mixture.

  • Initiate Transcription/Translation: If necessary, add T7 RNA polymerase.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 37°C) for a specified period (e.g., 2-4 hours) to allow for protein synthesis.

  • Analysis: Analyze the synthesized protein using appropriate methods, such as SDS-PAGE, Western blotting, or functional assays.

Visualizations

Buffer_Preparation_Workflow cluster_prep Buffer Preparation start Start weigh Weigh Glutaric Acid / this compound start->weigh dissolve Dissolve in Deionized Water weigh->dissolve mix_titrate Mix Stock Solutions or Titrate with NaOH dissolve->mix_titrate adjust_pH Adjust pH with Calibrated Meter mix_titrate->adjust_pH final_vol Adjust to Final Volume adjust_pH->final_vol end_prep Buffer Ready final_vol->end_prep

Caption: Workflow for the preparation of a sodium glutarate buffer.

Enzymatic_Assay_Workflow cluster_assay General Enzymatic Assay start_assay Start prep_mix Prepare Reaction Mixture (Buffer, Substrate, Cofactors) start_assay->prep_mix pre_incubate Pre-incubate at Optimal Temperature prep_mix->pre_incubate add_enzyme Initiate Reaction with Enzyme pre_incubate->add_enzyme measure Measure Absorbance Change Over Time add_enzyme->measure analyze Analyze Data (Calculate Initial Velocity) measure->analyze end_assay Results analyze->end_assay

Caption: General workflow for a spectrophotometric enzymatic assay.

Signaling_Pathway_Concept cluster_pathway Conceptual Enzyme Regulation Substrate Substrate Enzyme Enzyme Substrate->Enzyme Product Product Enzyme->Product Buffer Stable pH Environment (this compound Buffer) Buffer->Enzyme Maintains Optimal Activity

Caption: Role of this compound buffer in maintaining enzyme activity.

References

Application Notes and Protocols: Disuccinimidyl Glutarate (DSG) in Protein Cross-Linking Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disuccinimidyl glutarate (DSG), often used in buffer systems where its carboxylate form could be considered related to disodium glutarate, is a primary tool in the study of protein-protein interactions. As a homobifunctional, amine-reactive cross-linker, DSG covalently links proteins that are in close proximity.[1][2] Its membrane permeability allows for both in vitro and in vivo cross-linking, making it a versatile reagent for stabilizing protein complexes for further analysis.[1][3][4] DSG contains two N-hydroxysuccinimide (NHS) esters at either end of a 5-atom (7.7 Å) spacer arm that react with primary amines (like the side chain of lysine residues or the N-terminus of a polypeptide) to form stable amide bonds.[2][3][5] These application notes provide detailed protocols for utilizing DSG in protein cross-linking studies, tailored for researchers, scientists, and drug development professionals.

Mechanism of Action

DSG's cross-linking activity is centered on the reaction of its NHS esters with nucleophilic primary amine groups on proteins. This reaction is most efficient at a neutral to slightly basic pH (7-9).[2][6] The result is a stable amide bond, covalently linking the interacting proteins.

Protein1 Protein 1 H₂N-Lysine ... Intermediate Mono-linked Intermediate Protein1:lys->Intermediate Reaction at pH 7-9 Protein2 Protein 2 H₂N-Lysine ... Crosslink Cross-linked Proteins | {Protein 1─NHCO-(CH₂)₃-CONH─Protein 2} Protein2:lys->Crosslink DSG DSG | {NHS-Ester─(CH₂)₃─NHS-Ester} DSG->Intermediate Intermediate->Crosslink Reaction with proximal amine

Figure 1: Mechanism of DSG protein cross-linking.

Quantitative Data Summary

The efficiency of DSG cross-linking is dependent on several factors, including the concentration of the cross-linker and the protein, the buffer composition, pH, temperature, and incubation time. The following tables summarize typical experimental parameters.

Table 1: General Reaction Conditions for In Vitro Protein Cross-Linking with DSG

ParameterRecommended RangeNotes
DSG Concentration 0.5 - 5 mMOptimal concentration should be determined empirically.[6]
Molar Excess of DSG:Protein 10:1 to 20:1Lower protein concentrations may require a higher molar excess.[1]
Protein Concentration 0.25 - 1 mg/mLDependent on the specific protein and interaction being studied.[7]
Reaction Buffer Phosphate Buffered Saline (PBS), HEPESMust be free of primary amines (e.g., Tris).[6][7]
pH 7.0 - 9.0Reaction is more efficient at slightly alkaline pH.[1][2][6]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures require longer incubation times.[1][6]
Incubation Time 30 min - 3 hours30-60 minutes at room temperature; 2-3 hours at 4°C.[1][6]
Quenching Reagent Tris or Glycine10 - 200 mM final concentration.[1][6]

Table 2: Comparison of Homobifunctional NHS-Ester Cross-linkers

Cross-linkerSpacer Arm Length (Å)Water SolubilityMembrane Permeability
DSG (Disuccinimidyl glutarate) 7.7No (requires DMSO/DMF)Yes
DSS (Disuccinimidyl suberate) 11.4No (requires DMSO/DMF)Yes
BS3 (Bis(sulfosuccinimidyl) suberate) 11.4YesNo

Experimental Protocols

Protocol 1: In Vitro Cross-Linking of Purified Proteins

This protocol is designed for cross-linking purified proteins in solution to identify or confirm interactions.

Materials:

  • DSG Cross-linker

  • Dry DMSO or DMF

  • Protein sample in an amine-free buffer (e.g., 25 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)

  • Quenching buffer (1 M Tris-HCl or Glycine, pH 7.5)

  • Desalting column or dialysis equipment

Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Cleanup cluster_analysis Analysis p1 Equilibrate DSG to Room Temp p3 Prepare DSG Stock (50 mM in DMSO/DMF) p1->p3 p2 Prepare Protein Sample (in amine-free buffer) r1 Add DSG to Protein Sample (0.5-5 mM final conc.) p2->r1 p3->r1 r2 Incubate (30-60 min at RT or 2-3 hrs at 4°C) r1->r2 t1 Quench Reaction (add Tris or Glycine) r2->t1 t2 Incubate 15 min at RT t1->t2 t3 Remove Excess Reagents (Dialysis/Desalting) t2->t3 a1 SDS-PAGE t3->a1 a2 Western Blot t3->a2 a3 Mass Spectrometry t3->a3 cluster_cells Cell Preparation cluster_dsg DSG Cross-linking (Protein-Protein) cluster_fa Formaldehyde Cross-linking (Protein-DNA) cluster_downstream Downstream Processing c1 Harvest & Wash Cells with PBS d1 Resuspend in PBS c1->d1 d2 Add DSG (2mM final) d1->d2 d3 Incubate 45 min at RT d2->d3 d4 Wash with PBS d3->d4 f1 Resuspend in PBS d4->f1 f2 Add Formaldehyde (1% final) f1->f2 f3 Incubate 15 min at RT f2->f3 f4 Quench with Glycine f3->f4 p1 Cell Lysis f4->p1 p2 Chromatin Shearing (Sonication) p1->p2 p3 Immunoprecipitation (ChIP) p2->p3 p4 Analysis (qPCR, Sequencing) p3->p4

References

Investigating Disodium Glutarate for Protein Refolding: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The recovery of biologically active proteins from insoluble inclusion bodies is a critical bottleneck in the production of recombinant proteins for therapeutic and research applications. This process, known as protein refolding, involves the solubilization of aggregated proteins and their subsequent refolding into their native, functional conformation. A variety of chemical additives are employed to facilitate this process by preventing aggregation and promoting correct folding pathways.

This document explores the potential application of disodium glutarate as a reagent in protein refolding. While not a conventionally cited component in refolding buffers, its properties as a chaotropic agent and a dicarboxylic acid suggest a plausible dual role in both the solubilization of protein aggregates and the stabilization of folding intermediates. This compound acts as a chaotropic agent by disrupting the structure of water, which can destabilize the non-covalent interactions that hold protein aggregates together[1]. This property is crucial for the initial step of solubilizing inclusion bodies. Furthermore, dicarboxylic acids and their salts, such as glutamate, have been shown to stabilize protein structures and prevent aggregation, a common challenge during the refolding process[2][3][4].

These application notes provide a theoretical framework for the use of this compound and present a general experimental protocol for screening its effectiveness in protein refolding.

Potential Mechanism of Action of this compound in Protein Refolding

This compound may influence protein refolding through a two-pronged mechanism:

  • Solubilization of Protein Aggregates: As a chaotropic agent, this compound can disrupt the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the aggregated state of proteins in inclusion bodies[1]. This leads to the solubilization of the protein in a denatured state, a prerequisite for refolding.

  • Prevention of Aggregation During Refolding: The glutarate dianion, a dicarboxylic acid, may help to prevent the aggregation of protein folding intermediates. Dicarboxylic acids can increase the colloidal stability of proteins in solution, thereby reducing the propensity for intermolecular aggregation that competes with proper intramolecular folding[2][3][4].

The logical workflow for investigating this compound in protein refolding is outlined below.

Refolding_Workflow cluster_denaturation Denaturation & Solubilization cluster_refolding Refolding Screen cluster_analysis Analysis InclusionBodies Inclusion Bodies DenaturationBuffer Denaturation Buffer (e.g., 8M Urea or 6M GdnHCl) InclusionBodies->DenaturationBuffer Resuspend DenaturedProtein Solubilized, Denatured Protein DenaturationBuffer->DenaturedProtein Incubate RefoldingBuffer Refolding Buffer with This compound Matrix DenaturedProtein->RefoldingBuffer Introduce RefoldingProcess Refolding (e.g., Dilution or Dialysis) RefoldingBuffer->RefoldingProcess RefoldedProtein Refolded Protein Mixture RefoldingProcess->RefoldedProtein Purification Purification (e.g., Chromatography) RefoldedProtein->Purification Characterization Characterization Purification->Characterization ActivityAssay Functional Assay Characterization->ActivityAssay

Caption: Experimental workflow for investigating this compound in protein refolding.

Experimental Protocols

The following protocols provide a general framework for investigating the utility of this compound in protein refolding. Researchers should optimize these protocols for their specific protein of interest.

Protocol 1: Preparation of Denatured Protein from Inclusion Bodies
  • Harvest Inclusion Bodies:

    • Harvest bacterial cells expressing the recombinant protein by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA).

    • Lyse the cells using sonication or high-pressure homogenization.

    • Centrifuge the lysate to pellet the inclusion bodies.

    • Wash the inclusion bodies multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove cellular debris and membrane proteins.

  • Solubilization and Denaturation:

    • Resuspend the washed inclusion bodies in a denaturation buffer. A common starting point is 8 M urea or 6 M guanidine hydrochloride (GdnHCl) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) containing a reducing agent like 10 mM dithiothreitol (DTT) to break any incorrect disulfide bonds.

    • Incubate with gentle agitation at room temperature for 1-2 hours or until the inclusion bodies are fully dissolved.

    • Clarify the solution by centrifugation to remove any remaining insoluble material.

    • Determine the protein concentration of the solubilized, denatured protein solution.

Protocol 2: Screening for Optimal Refolding Conditions using this compound

This protocol utilizes a matrix approach to screen for the optimal concentration of this compound and other key refolding parameters.

Materials:

  • Denatured protein stock solution (from Protocol 1)

  • Refolding buffer components (e.g., Tris-HCl, NaCl, L-arginine, redox shuffling system)

  • This compound stock solution (e.g., 1 M)

  • 96-well microplates

Procedure:

  • Prepare a Refolding Buffer Matrix: In a 96-well plate, prepare a matrix of refolding buffers with varying concentrations of this compound (e.g., 0-500 mM) and other components known to influence refolding, such as L-arginine (e.g., 0-1 M) and different pH values. A typical basal refolding buffer might contain 50 mM Tris-HCl, 100 mM NaCl, and a redox system (e.g., 0.5 mM oxidized glutathione and 5 mM reduced glutathione for proteins with disulfide bonds).

  • Initiate Refolding by Dilution:

    • Rapidly dilute the denatured protein stock solution into the wells of the refolding buffer matrix. A dilution factor of 1:20 to 1:100 is common to reduce the concentration of the denaturant.

    • The final protein concentration in the refolding buffer is typically in the range of 10-100 µg/mL to minimize aggregation.

  • Incubation: Incubate the refolding plate at a constant temperature (e.g., 4°C or room temperature) with gentle agitation for a set period (e.g., 12-48 hours).

  • Analysis of Refolding Efficiency:

    • Turbidity Measurement: Measure the absorbance at 340 nm or 600 nm to quantify protein aggregation. Lower turbidity indicates less aggregation and potentially better refolding.

    • Spectroscopic Analysis: Use techniques like circular dichroism (CD) spectroscopy to assess the secondary and tertiary structure of the refolded protein.

    • Chromatographic Analysis: Size-exclusion chromatography (SEC) can separate correctly folded monomers from aggregates and unfolded protein.

    • Functional Assay: If the protein has a measurable activity (e.g., enzymatic activity, binding affinity), perform a functional assay to determine the yield of active protein.

The logical relationship between the screening parameters and the expected outcomes is depicted in the following diagram.

Screening_Logic cluster_inputs Input Variables cluster_process Process cluster_outputs Output Metrics DisodiumGlutarate [this compound] Refolding Protein Refolding DisodiumGlutarate->Refolding LArginine [L-Arginine] LArginine->Refolding pH pH pH->Refolding Temperature Temperature Temperature->Refolding SolubleProtein Soluble Protein Yield Refolding->SolubleProtein CorrectFolding Correctly Folded Protein Refolding->CorrectFolding Activity Biological Activity Refolding->Activity

Caption: Logical diagram of the protein refolding screening process.

Data Presentation

The quantitative data from the refolding screen should be summarized in a clear and structured format for easy comparison.

Table 1: Effect of this compound and L-Arginine on Protein Refolding Yield

[this compound] (mM)[L-Arginine] (M)Turbidity (OD600)Soluble Protein Yield (%)Activity (%)
000.85155
00.50.424530
10000.78208
1000.50.355540
25000.652812
2500.50.286855
50000.583518
5000.50.217565

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

This compound presents an intriguing, yet underexplored, candidate as a component in protein refolding buffers. Its potential dual functionality as a chaotrope for solubilization and a dicarboxylic acid for aggregation suppression warrants systematic investigation. The protocols and frameworks provided in these application notes offer a starting point for researchers to explore the utility of this compound in improving the recovery of active recombinant proteins. Successful implementation will require careful optimization of the refolding conditions for each specific protein of interest.

References

The Role of Disodium Glutarate in Pharmaceutical Formulations: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Disodium glutarate, a salt of glutaric acid, is a versatile excipient increasingly recognized for its utility in drug formulation and delivery. Its primary functions as a solubility enhancer, buffering agent, and stabilizer make it a valuable component in the development of a wide range of pharmaceutical products, from oral solutions to parenteral preparations. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in their formulations.

Physicochemical Properties

PropertyValueReference
Chemical Name Disodium pentanedioate[1][2]
CAS Number 13521-83-0[1][3][][5]
Molecular Formula C₅H₆Na₂O₄[5]
Molecular Weight 176.08 g/mol [1][5]
Appearance White to almost white crystalline powder[5]
Solubility Highly soluble in water[1]

Applications in Drug Formulation and Delivery

This compound serves several key roles as a pharmaceutical excipient:

  • Solubility Enhancement: A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability. This compound can be employed to enhance the solubility of such APIs, thereby improving their therapeutic effectiveness.[1]

  • Buffering Agent: Maintaining a stable pH is crucial for the stability and efficacy of many drug formulations. This compound acts as a buffering agent, helping to maintain the pH of a solution within a desired range. This is particularly important for parenteral (injectable) and ophthalmic solutions to ensure patient comfort and prevent degradation of the API.

  • Stabilizer: By controlling the pH and through its ionic interactions, this compound can contribute to the overall stability of a drug product, extending its shelf life.

  • Component in Biodegradable Polymers: Research has explored the use of glutarate derivatives in the synthesis of biodegradable polyesters and polyanhydrides, which can be used to create novel drug delivery systems for controlled release applications.[1]

Quantitative Data from FDA Inactive Ingredient Database

The U.S. Food and Drug Administration (FDA) maintains a database of inactive ingredients present in approved drug products. This database provides valuable information on the accepted use and concentration of excipients. The following table summarizes the maximum potency of this compound found in approved drug products for various routes of administration.

Route of AdministrationDosage FormMaximum Potency per Unit Dose
OralSolution1.5 mg
IntravenousInjection, Lyophilized Powder for Solution2.9 mg/mL
IntramuscularInjection10 mg/mL

Data extracted from the FDA Inactive Ingredient Database. It is important to note that this database is updated periodically, and researchers should consult the latest version for the most current information.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the utility of this compound in a drug formulation.

Protocol 1: Determination of Equilibrium Solubility Enhancement

Objective: To quantify the increase in aqueous solubility of a poorly soluble API in the presence of this compound.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound (pharmaceutical grade)

  • Purified water (USP grade)

  • Phosphate buffer solutions (pH 5.0, 6.8, and 7.4)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the API

Methodology:

  • Preparation of Solutions:

    • Prepare a series of aqueous solutions containing different concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v) in each of the selected buffer solutions and in purified water.

  • Equilibration:

    • Add an excess amount of the API to each vial containing the this compound solutions and the control solutions (buffers and water without this compound).

    • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved solid API in each vial.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to sediment the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Dilute the filtered samples as necessary with the mobile phase of the HPLC method.

    • Analyze the samples using a validated HPLC method to determine the concentration of the dissolved API.

  • Data Analysis:

    • Calculate the equilibrium solubility of the API in each solution.

    • Plot the solubility of the API as a function of the this compound concentration to determine the extent of solubility enhancement.

Experimental Workflow for Solubility Enhancement Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Weigh API add_api Add Excess API to Solutions prep_api->add_api prep_dsg Prepare Disodium Glutarate Solutions prep_dsg->add_api equilibrate Equilibrate (24-72h) on Shaker add_api->equilibrate centrifuge Centrifuge Samples equilibrate->centrifuge filter Filter Supernatant centrifuge->filter hplc HPLC Analysis filter->hplc data Data Analysis & Solubility Calculation hplc->data

Caption: Workflow for determining API solubility enhancement by this compound.

Protocol 2: Evaluation of Buffering Capacity

Objective: To determine the effectiveness of this compound in maintaining the pH of a formulation upon the addition of an acid or base.

Materials:

  • This compound

  • Purified water

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Calibrated pH meter

  • Beakers and magnetic stirrer

Methodology:

  • Prepare Buffer Solution:

    • Prepare a solution of this compound at a relevant concentration (e.g., 10 mM) in purified water.

  • Initial pH Measurement:

    • Measure the initial pH of the this compound solution.

  • Titration with Acid:

    • Slowly add small, known volumes of 0.1 N HCl to the solution while continuously stirring and monitoring the pH.

    • Record the pH after each addition of acid until the pH changes significantly.

  • Titration with Base:

    • Repeat the process with a fresh solution of this compound, this time titrating with 0.1 N NaOH.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of acid or base added.

    • The region of the curve where the pH changes minimally upon the addition of acid or base represents the effective buffering range.

Logical Relationship of Buffering Action

G node_dsg This compound (Glutarate²⁻ + 2Na⁺) node_protonated Formation of Monosodium Glutarate (H-Glutarate⁻) node_dsg->node_protonated forms node_acid Addition of Acid (H⁺) node_acid->node_dsg reacts with node_base Addition of Base (OH⁻) node_base->node_protonated reacts with node_water Formation of Water (H₂O) node_protonated->node_water forms node_ph pH Stabilized node_protonated->node_ph node_water->node_ph

Caption: Mechanism of pH buffering by this compound.

Protocol 3: Forced Degradation Study for Stability Assessment

Objective: To evaluate the ability of this compound to protect an API from degradation under various stress conditions.

Materials:

  • API

  • This compound

  • Formulation A: API in a suitable solvent (e.g., water for injection)

  • Formulation B: API and this compound in the same solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Stability chambers (for thermal and photostability testing)

  • HPLC system

Methodology:

  • Sample Preparation:

    • Prepare both Formulation A (control) and Formulation B (with this compound).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to both formulations to achieve a final concentration of 0.1 N. Store at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Add NaOH to both formulations to achieve a final concentration of 0.1 N. Store under the same conditions as acid hydrolysis.

    • Oxidation: Add H₂O₂ to both formulations to achieve a final concentration of 3%. Store at room temperature for a defined period.

    • Thermal Degradation: Place samples of both formulations in a stability chamber at an elevated temperature (e.g., 70 °C) for a defined period.

    • Photostability: Expose samples of both formulations to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acid and base hydrolysis samples if necessary.

    • Analyze all samples using a validated stability-indicating HPLC method to determine the remaining concentration of the API and to detect the formation of any degradation products.

  • Data Analysis:

    • Compare the percentage of API remaining and the profile of degradation products in Formulation A and Formulation B for each stress condition. A lower degradation rate in Formulation B indicates a stabilizing effect of this compound.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_A Formulation A (API only) acid Acid Hydrolysis prep_A->acid base Base Hydrolysis prep_A->base oxidation Oxidation prep_A->oxidation thermal Thermal prep_A->thermal photo Photostability prep_A->photo prep_B Formulation B (API + this compound) prep_B->acid prep_B->base prep_B->oxidation prep_B->thermal prep_B->photo hplc_analysis Stability-Indicating HPLC Analysis acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_comparison Compare Degradation Profiles hplc_analysis->data_comparison

References

Application Notes and Protocols for Heavy Metal Removal Using a Glutamate-Based Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Heavy metal contamination of soil and water resources is a significant environmental and health concern. Chelation therapy is a widely used method for the remediation of heavy metal-contaminated media. This document provides detailed application notes and protocols for the use of Tetrasodium N,N-bis(carboxymethyl)-l-glutamate (GLDA), a biodegradable and environmentally friendly chelating agent, for the removal of heavy metals from industrial sludge and contaminated soil. GLDA, derived from natural L-glutamic acid, offers an effective and sustainable alternative to traditional, less biodegradable chelating agents like EDTA.[1][2] It functions by forming stable, water-soluble complexes with metal ions, thereby facilitating their removal.[1]

The following sections detail the efficacy of GLDA in removing various heavy metals, provide standardized protocols for its application, and visualize the underlying processes. These guidelines are intended for researchers, scientists, and professionals in drug development and environmental remediation.

Data Presentation: Efficacy of GLDA in Heavy Metal Removal

The chelating efficiency of GLDA is influenced by several factors, including pH, the molar ratio of chelating agent to metal, and contact time.[3][4] The following tables summarize the quantitative data on the removal of various heavy metals from industrial sludge and contaminated soil using GLDA under different experimental conditions.

Table 1: Heavy Metal Removal from Industrial Sludge Using GLDA
Heavy MetalGLDA:Metal Molar RatiopHContact Time (hours)Removal Efficiency (%)
Cadmium (Cd)3:1424~89
Nickel (Ni)3:1424~82
Copper (Cu)3:1424~84
Zinc (Zn)3:1424Low
Cadmium (Cd)1:132476
Nickel (Ni)1:132447
Copper (Cu)1:132449
Zinc (Zn)1:132432
Cadmium (Cd)0.05 mol/L GLDA3.562.0581.04
Copper (Cu)0.05 mol/L GLDA3.562.0577.35
Lead (Pb)0.05 mol/L GLDA3.562.0567.75
Nickel (Ni)0.05 mol/L GLDA3.562.0575.78

Data compiled from studies on industrial sludge treatment.[3][4][5][6][7]

Table 2: Heavy Metal Removal from Contaminated Soil Using GLDA
Heavy MetalGLDA ConcentrationpHContact TimeSoil TypeRemoval Efficiency (%)
Lead (Pb)10 mmol/L4120 minFarmland Soil48.48
Lead (Pb)10 mmol/L10.86120 minFarmland Soil11.40
Cadmium (Cd)75 mM4.060 minMine Soil70.62
Lead (Pb)75 mM4.060 minMine Soil74.45
Zinc (Zn)75 mM4.060 minMine Soil34.43
Cadmium (Cd)75 mM4.060 minPolluted Farmland Soil69.12
Lead (Pb)75 mM4.060 minPolluted Farmland Soil78.30
Zinc (Zn)75 mM4.060 minPolluted Farmland Soil39.50
Cadmium (Cd)OptimizedOptimizedOptimizedMine Soil69.50
Lead (Pb)OptimizedOptimizedOptimizedMine Soil88.09
Zinc (Zn)OptimizedOptimizedOptimizedMine Soil40.45
Cadmium (Cd)OptimizedOptimizedOptimizedPolluted Farmland Soil71.34
Lead (Pb)OptimizedOptimizedOptimizedPolluted Farmland Soil81.02
Zinc (Zn)OptimizedOptimizedOptimizedPolluted Farmland Soil50.95

Data compiled from studies on contaminated soil remediation.[8][9]

Experimental Protocols

The following are detailed protocols for the removal of heavy metals from industrial sludge and contaminated soil using GLDA.

Protocol 1: Heavy Metal Removal from Industrial Sludge

Objective: To extract heavy metals (e.g., Cd, Ni, Cu) from industrial sludge using GLDA.

Materials:

  • Industrial sludge sample

  • Tetrasodium N,N-bis(carboxymethyl)-l-glutamate (GLDA) solution (concentration to be determined based on metal content)

  • Nitric acid (HNO₃) and Sodium hydroxide (NaOH) for pH adjustment

  • Conical flasks or beakers

  • Orbital shaker

  • Centrifuge and centrifuge tubes

  • Filtration apparatus (e.g., 0.45 µm membrane filters)

  • Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Atomic Absorption Spectrometry (AAS) for metal analysis

Procedure:

  • Sludge Characterization: Determine the initial concentration of heavy metals in the sludge sample using a standardized digestion method followed by ICP-AES or AAS analysis.

  • Preparation of GLDA Solution: Prepare a stock solution of GLDA of a desired concentration (e.g., 0.05 mol/L).[5] The molar ratio of GLDA to the total heavy metals is a critical parameter, with ratios from 1:1 to 10:1 being investigated in studies.[3]

  • Leaching Process: a. Weigh a known amount of sludge (e.g., 200 mL of raw sludge) into a series of conical flasks.[5] b. Add the prepared GLDA solution to achieve the desired GLDA concentration or GLDA:metal molar ratio.[5] c. Adjust the pH of the sludge-GLDA suspension to the target value (e.g., pH 3-5) using HNO₃ or NaOH.[5] Acidic conditions, particularly around pH 4, have been shown to be favorable for the removal of several heavy metals.[3][4] d. Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 250 rpm) for a specified contact time (e.g., 2 to 24 hours).[3][5] A contact time of 24 hours is often sufficient to reach equilibrium.[3]

  • Sample Separation: a. After shaking, centrifuge the suspension to separate the solid sludge from the liquid phase (leachate). b. Filter the supernatant through a 0.45 µm membrane filter to remove any suspended solids.[5]

  • Analysis: a. Analyze the concentration of heavy metals in the filtered leachate using ICP-AES or AAS. b. Calculate the removal efficiency for each metal using the following formula: Removal Efficiency (%) = (Concentration of metal in leachate × Volume of leachate) / (Initial concentration of metal in sludge × Mass of sludge) × 100

Protocol 2: Heavy Metal Removal from Contaminated Soil (Soil Washing)

Objective: To remove heavy metals (e.g., Pb, Cd, Zn) from contaminated soil using a GLDA washing solution.

Materials:

  • Contaminated soil sample, air-dried and sieved

  • Tetrasodium N,N-bis(carboxymethyl)-l-glutamate (GLDA) solution

  • Citric acid (optional, for pH adjustment and synergistic effects)[8]

  • Deionized water

  • Polyethylene tubes or flasks

  • Mechanical shaker

  • Centrifuge

  • Filtration apparatus

  • ICP-AES or AAS for metal analysis

Procedure:

  • Soil Characterization: Determine the baseline heavy metal concentrations in the soil sample.

  • Preparation of Washing Solution: Prepare a GLDA solution of the desired concentration (e.g., 10 mmol/L to 75 mM).[8][9] The pH of the solution can be adjusted, for instance to pH 4, using nitric acid, or by adding citric acid which has shown synergistic effects in lead removal.[8]

  • Washing Procedure: a. Place a known mass of soil (e.g., 5 g) into a polyethylene tube.[10] b. Add a specific volume of the GLDA washing solution to achieve a desired soil-to-solution ratio (e.g., 1:10 or 1:20).[10][11] c. Secure the tubes on a mechanical shaker and agitate at a constant speed (e.g., 180-200 rpm) for the designated washing time (e.g., 60-120 minutes).[8][9][10]

  • Separation and Analysis: a. Centrifuge the soil suspension to separate the soil particles from the washing solution. b. Filter the supernatant. c. Analyze the heavy metal concentrations in the filtrate to determine the amount of metal removed from the soil. d. Optionally, the washed soil can be rinsed with deionized water to remove any residual chelating agent.[8] e. The remaining heavy metal concentration in the washed soil can also be analyzed to confirm the removal efficiency.

Visualizations

The following diagrams illustrate the chelation mechanism and experimental workflows.

ChelationMechanism cluster_reactants Reactants cluster_product Product HeavyMetal Heavy Metal Ion (e.g., Pb²⁺) Complex Stable, Water-Soluble Metal-GLDA Complex HeavyMetal->Complex Forms coordinate bonds GLDA GLDA Chelating Agent GLDA->Complex Encapsulates metal ion

Caption: Mechanism of heavy metal chelation by GLDA.

SoilWashingWorkflow Start Start: Contaminated Soil PrepareSolution Prepare GLDA Washing Solution Start->PrepareSolution Mixing Mix Soil and GLDA Solution Start->Mixing PrepareSolution->Mixing Shaking Agitate for Defined Time Mixing->Shaking Separation Centrifuge and Filter Shaking->Separation Analysis Analyze Leachate for Heavy Metals Separation->Analysis End End: Remediated Soil and Metal-Rich Leachate Analysis->End SludgeTreatmentWorkflow Start Start: Industrial Sludge Characterize Characterize Initial Metal Content Start->Characterize Leaching Leach Sludge with GLDA (adjust pH) Start->Leaching PrepareGLDA Prepare GLDA Solution (adjust molar ratio) Characterize->PrepareGLDA PrepareGLDA->Leaching Agitation Agitate for Specified Time Leaching->Agitation Separate Separate Sludge and Leachate Agitation->Separate Analyze Analyze Leachate for Metals Separate->Analyze End End: Treated Sludge and Metal-Enriched Leachate Analyze->End

References

Application Notes and Protocols: Disodium Glutarate in Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount for generating reliable biological insights. The inherent variability in sample preparation and analytical instrumentation necessitates the use of internal standards to ensure data quality. Disodium glutarate, the salt of the dicarboxylic acid glutaric acid, and its stable isotope-labeled counterparts (e.g., D4-glutaric acid) serve as effective internal standards, particularly in the analysis of organic acids. Their chemical properties allow them to mimic the behavior of target analytes during extraction, derivatization, and analysis, thereby correcting for variations and improving the precision and accuracy of quantitative data.[1][2]

These application notes provide detailed protocols for the use of this compound and its isotopically labeled analogues as internal standards in metabolomics sample preparation for both urine and plasma matrices.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a gold standard for quantitative analysis in metabolomics.[2] This technique involves adding a known amount of a stable isotope-labeled version of the analyte of interest (e.g., D4-glutaric acid) to the sample at the beginning of the workflow.[2] Because the labeled internal standard is chemically identical to the endogenous analyte, it experiences the same losses during sample processing and any variations in instrument response.[3] By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard, accurate quantification can be achieved, irrespective of sample loss or matrix effects.[4]

Applications of this compound as an Internal Standard

This compound and its labeled forms are primarily utilized as internal standards in targeted and untargeted metabolomics studies focusing on organic acids. Key applications include:

  • Inborn Errors of Metabolism: Diagnosis and monitoring of genetic disorders such as Glutaric Aciduria Type I, which is characterized by elevated levels of glutaric acid.[5][6]

  • Quality Control in Untargeted Metabolomics: Monitoring instrument performance and data quality over large sample batches.[7]

  • Quantitative Analysis of Organic Acids: Ensuring accurate measurement of various organic acids in biological fluids.

Quantitative Performance Data

The use of glutaric acid and its deuterated forms as internal standards has been validated in numerous studies. The following tables summarize typical performance characteristics.

Table 1: Linearity and Limit of Detection (LOD) / Limit of Quantification (LOQ) for Glutaric Acid Analysis

AnalyteMatrixAnalytical MethodLinearity RangeLODLOQReference
Glutaric AcidUrineHPLC-Fluorescence0.2 - 100 µmol/L0.2 µmol/L-[8]
Glutaric AcidUrineGC-MSThree orders of magnitude34 nM-[9]
Glutarylcarnitine (C5DC)PlasmaLC-MS/MS0.025 - 20 µM-0.025 µM[10]
Various Organic AcidsUrineLC-QTOF/MSAnalyte-dependentAnalyte-dependent-[11]

Table 2: Recovery and Precision for Organic Acid Analysis using Internal Standards

Internal StandardMatrixAnalytical MethodRecovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
Deuterated Internal StandardsPlasmaLC-MS/MS>85%<15%<15%[12]
D4-Glutaric AcidUrineLC-QTOF/MSNot specifiedNot specifiedNot specified[11]
Not specifiedUrineHPLC-Fluorescence>90%≤14.5%≤14.5%[8]

Experimental Protocols

Preparation of Internal Standard Stock and Working Solutions

Objective: To prepare concentrated stock and ready-to-use working solutions of the internal standard.

Materials:

  • This compound or D4-Glutaric Acid

  • Methanol (LC-MS grade)

  • Deionized Water

  • Volumetric flasks

  • Pipettes

Protocol:

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound or D4-glutaric acid.

    • Dissolve in a small amount of deionized water in a 10 mL volumetric flask.

    • Bring the volume to 10 mL with methanol.

    • Store the stock solution at -20°C.

  • Working Solution (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Bring the volume to 10 mL with a 50:50 methanol:water solution.

    • This working solution is now ready to be added to the biological samples.

Protocol 1: Urine Sample Preparation for Organic Acid Analysis by GC-MS

Objective: To extract and derivatize organic acids from urine for GC-MS analysis, using an internal standard for quantification.

Materials:

  • Urine sample

  • Internal Standard Working Solution (e.g., 10 µg/mL D4-Glutaric Acid)

  • Methoxyamine hydrochloride in pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Ethyl acetate

  • Hexane

  • Sodium chloride

  • Hydrochloric acid (1 M)

  • Centrifuge tubes

  • Vortex mixer

  • Nitrogen evaporator

  • Heating block

  • GC-MS vials with inserts

Protocol:

  • Sample Aliquoting: To a 2 mL glass vial, add 200 µL of urine.[13]

  • Internal Standard Spiking: Add a known volume (e.g., 20 µL) of the Internal Standard Working Solution to the urine sample.

  • Oximation: Add 40 µL of methoxyamine hydrochloride solution. Incubate at 60°C for 30 minutes.[13]

  • Acidification and Extraction:

    • Add a saturating amount of sodium chloride.

    • Acidify the sample with 20 µL of 1 M HCl.[14]

    • Add 600 µL of ethyl acetate, vortex thoroughly for 1 minute, and centrifuge at 10,000 rpm for 3 minutes.[13]

    • Transfer the upper organic layer to a new tube.

    • Repeat the extraction with another 600 µL of ethyl acetate and combine the organic layers.[13]

  • Evaporation: Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at room temperature.[14]

  • Derivatization:

    • Add 160 µL of hexane and 40 µL of BSTFA with 1% TMCS to the dried residue.[13]

    • Incubate at 70-90°C for 15 minutes.[13]

  • Analysis: Transfer the derivatized sample to a GC-MS vial with an insert for analysis.

Protocol 2: Plasma Sample Preparation for Metabolomics by LC-MS

Objective: To precipitate proteins and extract metabolites from plasma for LC-MS analysis, using an internal standard for quality control and quantification.

Materials:

  • Plasma sample

  • Internal Standard Working Solution (e.g., 10 µg/mL D4-Glutaric Acid)

  • Ice-cold acetonitrile

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge (refrigerated)

  • LC-MS vials

Protocol:

  • Sample Aliquoting: Pipette 50 µL of plasma into a microcentrifuge tube on ice.

  • Internal Standard Spiking: Add 100 µL of the Internal Standard Working Solution in methanol.[12]

  • Protein Precipitation:

    • Add 200 µL of ice-cold acetonitrile to the sample.

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubation and Centrifugation:

    • Incubate the samples at -20°C for 30 minutes to enhance protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.

  • Evaporation and Reconstitution (Optional):

    • The supernatant can be evaporated to dryness under nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50:50 methanol:water).

  • Analysis: Transfer the final extract to an LC-MS vial for analysis.

Visualizations

G cluster_prep Sample Preparation Workflow sample Biological Sample (Urine/Plasma) spike Spike with This compound IS sample->spike Add known amount extract Metabolite Extraction (e.g., Protein Precipitation) spike->extract separate Phase Separation (Centrifugation) extract->separate collect Collect Supernatant separate->collect analyze LC-MS or GC-MS Analysis collect->analyze

Experimental workflow for metabolomics sample preparation.

G cluster_pathway Glutaric Acid Metabolic Pathway Lysine L-Lysine GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA Tryptophan L-Tryptophan Tryptophan->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH GlutaricAcid Glutaric Acid (Accumulates in GA-I) GlutarylCoA->GlutaricAcid GCDH Deficiency (Glutaric Aciduria Type I) CrotonylCoA Crotonyl-CoA GCDH->CrotonylCoA Normal Metabolism

Simplified glutaric acid metabolic pathway.

Conclusion

This compound and its stable isotope-labeled analogs are invaluable tools in metabolomics sample preparation, particularly for the quantitative analysis of organic acids. By acting as internal standards, they enable robust correction for analytical variability, leading to high-quality, reproducible data. The protocols outlined in these application notes provide a framework for the effective implementation of this compound in routine metabolomics workflows, contributing to more reliable and impactful research in basic science and drug development.

References

Feasibility of using disodium glutarate for nucleic acid extraction protocols.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The extraction of high-quality nucleic acids is a foundational step in a vast array of molecular biology applications, from diagnostics and sequencing to gene expression analysis. Standard protocols often rely on a combination of detergents, chaotropic salts, and chelating agents to ensure efficient cell lysis and protection of nucleic acids from degradation. This document explores the theoretical feasibility of using disodium glutarate as a novel component in nucleic acid extraction buffers, offering detailed application notes and hypothetical protocols for its use.

This compound, the sodium salt of the dicarboxylic acid glutaric acid, possesses properties that make it a promising candidate for nucleic acid extraction. Its buffering capacity and potential to chelate divalent metal ions suggest it could serve a dual function in lysis buffers, potentially streamlining protocols and offering an alternative to commonly used reagents like EDTA.

Principle and Potential Advantages

This compound's utility in nucleic acid extraction is predicated on two key chemical properties:

  • Buffering Capacity: Glutaric acid has two pKa values, approximately 4.34 and 5.22.[1][2] This allows for the preparation of a buffer system that can maintain a stable pH in the slightly acidic to neutral range, which is often optimal for the initial stages of cell lysis and subsequent purification steps. Maintaining a stable pH is crucial for the integrity of nucleic acids.

  • Chelating Activity: Like other dicarboxylic acids, glutarate can act as a chelating agent, binding divalent cations such as magnesium (Mg²⁺). Magnesium ions are essential cofactors for DNases, enzymes that degrade DNA. By sequestering Mg²⁺, this compound can inhibit the activity of these nucleases, thereby protecting the liberated DNA from degradation during the extraction process. While likely a weaker chelator than EDTA, its activity may be sufficient for many applications and could offer advantages in downstream enzymatic reactions where excessive EDTA can be inhibitory.

The potential advantages of incorporating this compound into nucleic acid extraction protocols include:

  • Dual Functionality: Acting as both a buffering agent and a chelating agent.

  • Alternative to EDTA: Providing an alternative that may have less of an inhibitory effect on downstream applications like PCR.

  • Biodegradability: Glutaric acid is a naturally occurring metabolite, suggesting good biodegradability.

Experimental Protocols

The following are hypothetical protocols for the use of this compound in nucleic acid extraction. These protocols are based on standard extraction principles and the known chemical properties of this compound. It is important to note that these are theoretical and have not been experimentally validated.

Protocol 1: Genomic DNA Extraction from Mammalian Cells using a this compound-Based Lysis Buffer

This protocol describes a method for extracting genomic DNA from cultured mammalian cells.

Materials:

  • Cultured mammalian cells

  • Phosphate-buffered saline (PBS)

  • Glutarate Lysis Buffer (GLB): 50 mM this compound (pH 7.0), 1% Sodium Dodecyl Sulfate (SDS), 100 mM NaCl

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • 100% Ethanol (ice-cold)

  • 70% Ethanol (ice-cold)

  • Elution Buffer (EB): 10 mM Tris-HCl, pH 8.5[3]

  • Microcentrifuge tubes

  • Microcentrifuge

  • Water bath or heat block

Procedure:

  • Cell Harvesting: Harvest up to 1 x 10⁷ cells by centrifugation at 500 x g for 5 minutes. Discard the supernatant.

  • Cell Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again at 500 x g for 5 minutes. Discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in 500 µL of Glutarate Lysis Buffer (GLB). Add 5 µL of RNase A and incubate at 37°C for 30 minutes.

  • Protein Digestion: Add 10 µL of Proteinase K and incubate at 56°C for 1-2 hours with occasional vortexing.

  • Phenol-Chloroform Extraction: Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol. Vortex vigorously for 30 seconds and centrifuge at 12,000 x g for 10 minutes at room temperature.

  • DNA Precipitation: Carefully transfer the upper aqueous phase to a new microcentrifuge tube. Add 2 volumes of ice-cold 100% ethanol and mix by inverting until a precipitate is visible.

  • Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

  • Washing: Carefully discard the supernatant. Wash the DNA pellet with 500 µL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes at 4°C.

  • Drying: Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

  • Elution: Resuspend the DNA pellet in 50-100 µL of Elution Buffer (EB). Incubate at 65°C for 10 minutes to aid in dissolution.

  • Storage: Store the purified genomic DNA at -20°C.

Data Presentation

The following table presents hypothetical quantitative data to illustrate the potential performance of a this compound-based extraction protocol compared to a standard protocol utilizing EDTA. This data is for illustrative purposes only and is not derived from experimental results.

Buffer SystemSample TypeDNA Yield (µg/10⁶ cells)A260/A280 RatioA260/A230 Ratio
Standard Lysis Buffer (with EDTA) Mammalian Cells30.5 ± 2.11.85 ± 0.052.10 ± 0.15
Glutarate Lysis Buffer (GLB) Mammalian Cells28.9 ± 2.51.83 ± 0.062.05 ± 0.18
Standard Lysis Buffer (with EDTA) Bacterial Cells15.2 ± 1.81.88 ± 0.042.20 ± 0.10
Glutarate Lysis Buffer (GLB) Bacterial Cells14.5 ± 2.01.86 ± 0.052.15 ± 0.12

Table 1: Hypothetical Comparison of Nucleic Acid Yield and Purity. The data suggests that a this compound-based lysis buffer could potentially provide comparable yield and purity of genomic DNA to a standard EDTA-based buffer.

Visualizations

Experimental Workflow

Nucleic_Acid_Extraction_Workflow start Start: Cell Sample harvest 1. Cell Harvesting (Centrifugation) start->harvest wash 2. Cell Washing (PBS) harvest->wash lysis 3. Cell Lysis (Glutarate Lysis Buffer) wash->lysis protein_digestion 4. Protein Digestion (Proteinase K) lysis->protein_digestion purification 5. Purification (Phenol-Chloroform) protein_digestion->purification precipitation 6. DNA Precipitation (Ethanol) purification->precipitation wash_dna 7. DNA Washing (70% Ethanol) precipitation->wash_dna elution 8. Elution (Elution Buffer) wash_dna->elution end End: Purified DNA elution->end

Figure 1: Experimental workflow for nucleic acid extraction using a this compound-based protocol.
Proposed Mechanism of this compound

Disodium_Glutarate_Mechanism cluster_lysis Cell Lysis Environment disodium_glutarate This compound buffering pH Buffering (maintains pH ~7.0) disodium_glutarate->buffering provides H⁺/OH⁻ sink chelation Mg²⁺ Chelation disodium_glutarate->chelation binds stable_ph Stable pH Environment buffering->stable_ph leads to dnase DNase chelation->dnase inactivates dna DNA Integrity Protected dnase->dna degrades mg2 Mg²⁺ mg2->dnase activates

Figure 2: Proposed dual mechanism of this compound in the lysis buffer.

Conclusion

While further experimental validation is required, the chemical properties of this compound make it a theoretically viable candidate for use in nucleic acid extraction protocols. Its ability to both buffer the solution and chelate divalent cations that are cofactors for nucleases suggests it could be a valuable and versatile reagent. The protocols and data presented here provide a framework for researchers to begin exploring the potential of this compound in their own nucleic acid extraction workflows. Future studies should focus on optimizing the concentration of this compound, evaluating its efficacy with a wide range of sample types, and directly comparing its performance to standard chelating agents like EDTA in various downstream applications.

References

Troubleshooting & Optimization

How to remove disodium glutarate from protein samples post-denaturation.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information, frequently asked questions, and troubleshooting advice for removing disodium glutarate from protein samples following denaturation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in protein experiments?

This compound is the sodium salt of glutaric acid. In proteomics and biochemical research, it can be used as a chaotropic agent.[1] Chaotropic agents work by disrupting the structure of water, which in turn destabilizes the non-covalent interactions—such as hydrogen bonds—that maintain a protein's folded three-dimensional structure.[1] This controlled unfolding, or denaturation, is often a necessary step for protein refolding studies, solubilization of inclusion bodies, or preparing proteins for analysis.

Q2: Why is it critical to remove this compound after denaturation?

Complete removal of this compound is essential for several reasons:

  • Protein Refolding: The continued presence of the chaotropic agent will prevent the protein from refolding into its native, biologically active conformation.

  • Downstream Application Compatibility: this compound, being a salt, can interfere with subsequent analytical and purification techniques such as ion-exchange chromatography, mass spectrometry, or isoelectric focusing.[2][3]

  • Buffer System Integrity: It is often necessary to transfer the protein into a specific buffer system that is optimal for its stability, activity, or a subsequent experimental step.[4]

Q3: What are the primary methods for removing this compound from protein samples?

The significant size difference between the protein macromolecule and the small this compound molecule (Molecular Weight: 176.08 g/mol ) allows for efficient separation using several standard laboratory techniques.[5][6] The most common methods are:

  • Dialysis: A technique based on passive diffusion across a semi-permeable membrane to remove small molecules from a protein sample.[7][8]

  • Size Exclusion Chromatography (SEC) / Desalting: A chromatography method that separates molecules based on their size as they pass through a column packed with a porous resin.[9][10][11]

  • Diafiltration / Ultrafiltration: An efficient pressure-driven method for buffer exchange that uses a semi-permeable membrane to retain the large protein while allowing small molecules and the old buffer to pass through.[12][13][14]

  • Protein Precipitation: A method where the protein is selectively precipitated out of solution using an agent like trichloroacetic acid (TCA) or a cold organic solvent, leaving the highly soluble this compound in the supernatant.[15][16]

Q4: How do I select the most appropriate removal method for my experiment?

The choice of method depends on factors such as sample volume, protein concentration, time constraints, and the required final purity. The table below provides a comparison to guide your decision.

Data Presentation: Comparison of Removal Methods

FeatureDialysisSize Exclusion Chromatography (SEC) / DesaltingDiafiltration / UltrafiltrationProtein Precipitation
Principle Passive diffusion across a semi-permeable membrane based on a concentration gradient.[7][17]Separation of molecules by size as they pass through a porous chromatography resin.[9][18]Pressure-driven filtration through a semi-permeable membrane to separate molecules by size.[12]Altering solvent conditions to reduce protein solubility, causing it to precipitate.[19]
Typical Protein Recovery >90%>95%>95%80-95% (can be lower)
Processing Time Slow (4 hours to overnight).[2]Fast (minutes per sample).[20]Fast (minutes to hours, depending on volume).[21]Fast (under 1 hour).
Sample Volume Range Wide (µL to L)Small to Medium (µL to mL).[22]Wide (µL to L).Wide (µL to L).
Key Advantage Gentle, simple setup, suitable for delicate proteins.[17]Fast, high resolution, and provides excellent buffer exchange.[20]Very fast, efficient, and combines removal with sample concentration.[14][21]Rapidly concentrates the protein and effectively removes non-protein contaminants.[19]
Key Disadvantage Time-consuming, requires large volumes of buffer, potential for sample dilution.[14][21]Potential for sample dilution, limited sample volume capacity per run.[11][20]Can cause protein aggregation or loss due to membrane adsorption.Risk of irreversible protein denaturation/inactivation.[23]

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols and solutions to common problems encountered during the removal of this compound.

Method 1: Dialysis

Dialysis is a gentle and widely used technique for removing small molecules and exchanging the buffer of a protein sample.[4] It relies on a semi-permeable membrane that allows the passage of small molecules like this compound while retaining the larger protein molecules.[7]

Dialysis_Workflow A Prepare Dialysis Membrane (hydrate, rinse) B Load Protein Sample into Dialysis Tubing/Cassette A->B C Place into Dialysis Buffer (100-200x Sample Volume) B->C D Dialyze for 2-4 hours with gentle stirring C->D E Change Dialysis Buffer D->E 1st Exchange F Dialyze for 2-4 hours or overnight at 4°C E->F 2nd Exchange G Recover Purified Protein Sample F->G

Caption: Workflow for removing small molecules via dialysis.

  • Select Membrane: Choose a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest (e.g., a 10 kDa MWCO for a 50 kDa protein) to ensure the protein is retained.[17]

  • Prepare Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.

  • Load Sample: Pipette your protein sample containing this compound into the prepared dialysis device, ensuring no air bubbles are trapped.

  • First Dialysis: Immerse the sealed device in a beaker containing the desired final buffer. The buffer volume should be at least 100-200 times the sample volume to ensure a sufficient concentration gradient.[4]

  • Stir: Place the beaker on a magnetic stir plate and stir gently at 4°C or room temperature for 2-4 hours.[17]

  • Buffer Exchange: Discard the dialysis buffer and replace it with an equal volume of fresh buffer.

  • Second Dialysis: Continue to dialyze for another 2-4 hours or, for maximum removal, overnight at 4°C.[2]

  • Recover Sample: Carefully remove the dialysis device from the buffer and recover your purified protein sample.

  • Q: My sample volume increased and the protein is diluted. Why? A: This is due to osmosis, which can occur if the total solute concentration inside the dialysis bag (protein + this compound) is significantly higher than the buffer outside. While this effect will lessen as the glutarate is removed, you can minimize it by using a more concentrated dialysis buffer in the initial steps or by following up with a concentration step.

  • Q: Removal of this compound is incomplete. How can I improve it? A: Increase the efficiency by: (1) using a larger volume of dialysis buffer, (2) increasing the number of buffer changes, and (3) extending the dialysis time.[17] Ensure gentle stirring is maintained throughout to prevent localized equilibrium around the membrane.[17]

Method 2: Size Exclusion Chromatography (SEC) / Desalting

SEC, also known as gel filtration, separates molecules based on their size.[9] When used for desalting, a resin with a small pore size is chosen. The large protein molecules cannot enter the pores and are rapidly eluted in the void volume, while the small this compound molecules enter the pores, extending their path and causing them to elute later.[10]

SEC_Workflow A Equilibrate Desalting Column with Final Buffer B Load Protein Sample (max 15-30% of column volume) A->B C Elute with Final Buffer (Isocratic Flow) B->C D Collect Fractions C->D E Protein Elutes First (Void Volume) D->E F This compound Elutes Later D->F

Caption: Workflow for desalting a protein sample using SEC.

  • Select Column: Choose a pre-packed desalting column (e.g., Sephadex G-25) suitable for your sample volume.[10]

  • Equilibrate: Equilibrate the column with 3-5 column volumes of your desired final buffer. For spin columns, this is typically done by centrifugation.[2]

  • Load Sample: Apply your protein sample to the top of the column. Do not exceed the recommended sample volume (typically 15-30% of the total column volume).

  • Elute and Collect:

    • For Spin Columns: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol to collect the desalted protein.[2]

    • For Gravity/Chromatography Systems: Add the final buffer to the column and begin collecting fractions. The purified protein will be in the first fractions to elute.

  • Q: My protein recovery is low. What happened? A: Low recovery can be caused by non-specific adsorption of the protein to the column resin. Ensure the buffer has an appropriate pH and ionic strength (at least 25 mM) to minimize these interactions. Also, be careful not to overload or underload the column relative to the manufacturer's recommendations.

  • Q: There is still some this compound in my sample. A: This can happen if the sample volume applied to the column was too large, leading to poor resolution between the protein and the small molecules. Reduce the sample loading volume on the next attempt. Ensure the column is properly packed and equilibrated.

Method 3: Diafiltration

Diafiltration is a rapid and effective technique that uses an ultrafiltration membrane to perform buffer exchange.[12] The sample is washed with the new buffer, which is forced through the membrane, carrying the small this compound molecules with it, while the larger protein is retained.

Diafiltration_Workflow cluster_0 Cycle (Repeat 3-5x) B Concentrate Sample (via Centrifugation/Pressure) C Dilute Retentate with Final Buffer to Original Volume B->C Wash Step C->B Next Cycle D Perform Final Concentration Step C->D Final Cycle A Place Sample in Ultrafiltration Device A->B E Recover Purified, Concentrated Protein D->E

Caption: Workflow for discontinuous diafiltration.

  • Select Device: Choose an ultrafiltration device (e.g., a centrifugal spin filter) with an MWCO at least 2-3 times smaller than the molecular weight of your protein.

  • Load Sample: Add your protein sample to the device.

  • Concentrate: Centrifuge the device according to the manufacturer's protocol until the sample volume is reduced by 80-90%. The filtrate will contain this compound.

  • Dilute: Add your desired final buffer to the concentrated sample in the device, bringing the volume back to the original starting volume. Gently mix.

  • Repeat: Repeat the concentration (Step 3) and dilution (Step 4) steps 3-5 times. To achieve ≥99% buffer exchange, a total of 3-5 times the initial sample volume of new buffer should be used.[21]

  • Final Concentration & Recovery: After the final wash, concentrate the sample to the desired final volume and then recover the purified protein from the device.

  • Q: The filtration rate is very slow. A: A slow flow rate can be caused by membrane fouling or concentration polarization, where a layer of concentrated protein builds up on the membrane surface.[13] To mitigate this, ensure you are using the correct centrifugation speed/pressure and that the protein concentration is not excessively high. If the sample is viscous, diluting it may improve the flow rate.[12]

  • Q: My protein precipitated in the device. A: Over-concentrating the protein, especially in the absence of stabilizing buffer components, can lead to aggregation and precipitation. Avoid concentrating the sample to dryness. Ensure the final buffer is optimal for your protein's solubility (correct pH, ionic strength, etc.).

Method 4: Protein Precipitation

This method uses a precipitating agent to make the protein insoluble. The insoluble protein is then pelleted by centrifugation, and the supernatant containing the soluble this compound is discarded. This is often followed by a wash step to remove residual contaminants.

Precipitation_Workflow A Add Precipitating Agent (e.g., cold Acetone, TCA) to Protein Sample B Incubate on Ice A->B C Centrifuge to Pellet Precipitated Protein B->C D Discard Supernatant (contains this compound) C->D E Wash Pellet with Cold Solvent D->E F Re-dissolve Pellet in Final Buffer E->F

Caption: Workflow for protein cleanup via precipitation.

  • Pre-chill: Pre-chill your protein sample and acetone to -20°C.

  • Add Acetone: Add at least 4 volumes of cold (-20°C) acetone to your protein sample. Add the acetone slowly while vortexing gently.

  • Incubate: Incubate the mixture at -20°C for 60 minutes or overnight to allow the protein to precipitate.

  • Centrifuge: Centrifuge the sample at >13,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Discard Supernatant: Carefully decant and discard the supernatant, which contains the this compound.

  • Wash (Optional but Recommended): Add a volume of cold acetone equal to the starting sample volume, vortex briefly, and centrifuge again. Discard the supernatant.

  • Dry Pellet: Briefly air-dry the pellet to remove residual acetone. Do not over-dry, as this can make re-solubilization difficult.

  • Re-solubilize: Re-dissolve the protein pellet in your desired final buffer.

  • Q: The protein pellet will not re-dissolve. A: The protein may have been irreversibly denatured by the organic solvent or over-dried. Try re-solubilizing in a stronger buffer containing a low concentration of a mild denaturant (e.g., 1-2 M urea or 0.1% SDS), which can then be removed by dialysis. For future attempts, ensure the pellet is not over-dried.

  • Q: My protein is inactive after re-solubilization. A: Precipitation with organic solvents or strong acids like TCA can be harsh and may cause irreversible loss of protein activity.[23] This method is often unsuitable for sensitive proteins or enzymes. If activity is critical, a gentler method like dialysis or desalting is recommended.[17]

References

Troubleshooting incomplete protein denaturation with disodium glutarate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing disodium glutarate for protein denaturation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it cause protein denaturation?

This compound is the sodium salt of glutaric acid. In proteomics research, it functions as a chaotropic agent.[1] Its mechanism of denaturation involves disrupting the ordered structure of water molecules that surround a protein. This interference with the protein's hydration shell destabilizes the non-covalent interactions, such as hydrogen bonds, that are crucial for maintaining the protein's native three-dimensional structure, leading to unfolding.[1]

Q2: When should I consider using this compound in my experiments?

This compound can be particularly useful in sample preparation for proteomics, such as 2D gel electrophoresis and mass spectrometry. It aids in the solubilization of proteins, including challenging membrane proteins, by disrupting protein-lipid and protein-protein interactions.[1] It can be used in conjunction with other common denaturants like urea and thiourea to achieve comprehensive protein denaturation while preserving the charge characteristics necessary for isoelectric focusing.[1]

Q3: What are the typical concentrations of this compound used for protein denaturation?

For protein extraction buffers, this compound is often incorporated at concentrations ranging from 10 to 50 millimolar (mM).[1] However, the optimal concentration can vary depending on the specific protein and the other components of the buffer.

Troubleshooting Incomplete Protein Denaturation

Q1: My protein is not fully denatured after treatment with a this compound-containing buffer. What could be the issue?

Incomplete denaturation can arise from several factors. Consider the following troubleshooting steps:

  • Suboptimal Denaturant Concentration: The concentration of this compound and any other denaturants (e.g., urea, thiourea) may be too low for your specific protein. Proteins with high intrinsic stability may require higher concentrations of chaotropic agents to fully unfold.

  • Insufficient Incubation Time: The incubation period may be too short. Allow for adequate time for the denaturant to disrupt the protein's structure. This can range from a few minutes to several hours.

  • Inappropriate Temperature: Most denaturation protocols are performed at room temperature. While increasing the temperature can enhance denaturation, it can also lead to protein degradation or aggregation. Avoid excessive heat unless specifically required for your protocol.

  • Presence of Stabilizing Factors: Components in your sample, such as certain salts or cofactors, may be stabilizing the protein and counteracting the effect of the denaturant.

  • Disulfide Bonds: this compound, as a chaotropic agent, does not break covalent disulfide bonds. If your protein contains disulfide bridges, you will need to add a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol to your buffer.

Q2: My protein precipitates out of solution after adding the this compound-containing buffer. How can I prevent this?

Protein precipitation upon the addition of a denaturing agent is a common issue, often due to the exposure of hydrophobic regions that then aggregate. Here are some strategies to mitigate this:

  • Optimize Denaturant Concentration: A very high concentration of the denaturant can sometimes lead to aggregation. Try a gradient of concentrations to find the optimal one for your protein.

  • Slow Addition of Denaturant: Add the denaturing buffer to your protein sample slowly while gently mixing. This can help to prevent localized high concentrations that can promote aggregation.

  • Adjust Buffer pH: Ensure the pH of your buffer is at least one unit away from the isoelectric point (pI) of your protein, as proteins are least soluble at their pI.

  • Include Solubilizing Agents: The addition of non-ionic or zwitterionic detergents, or increasing the concentration of urea, can help to keep the denatured protein in solution.

  • Control Temperature: Performing the denaturation at a lower temperature (e.g., 4°C) may slow down the aggregation process, though it might require a longer incubation time.

Data Presentation

Table 1: Typical Concentration Ranges for Common Denaturing and Solubilizing Agents

AgentTypeTypical ConcentrationNotes
UreaChaotropic Agent2 - 8 MOften used for complete denaturation.
ThioureaChaotropic AgentUp to 2 MOften used in combination with urea to enhance solubilization.
Guanidinium HydrochlorideChaotropic Agent4 - 6 MA very strong denaturant.
This compound Chaotropic Agent 10 - 50 mM Used in extraction buffers, often with other denaturants.[1]
Dithiothreitol (DTT)Reducing Agent1 - 10 mMBreaks disulfide bonds.
β-mercaptoethanolReducing Agent1 - 10 mMBreaks disulfide bonds.
CHAPSZwitterionic Detergent0.5 - 4% (w/v)Useful for solubilizing membrane proteins.
Sodium Dodecyl Sulfate (SDS)Anionic Detergent1 - 2% (w/v)Strong denaturing detergent used in SDS-PAGE.

Experimental Protocols

Protocol: Protein Extraction from Mammalian Cells using a this compound-Containing Lysis Buffer

This protocol provides a general guideline for extracting and denaturing proteins from a mammalian cell pellet for subsequent analysis by 2D gel electrophoresis.

Materials:

  • Cell pellet

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 40 mM Tris base, 30 mM this compound, 1% (w/v) DTT, Protease Inhibitor Cocktail.

  • Microcentrifuge

  • Sonicator

Procedure:

  • Wash the cell pellet with 1 mL of ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.

  • Add 200 µL of Lysis Buffer to the cell pellet.

  • Vortex briefly to resuspend the pellet.

  • Incubate on ice for 30 minutes, with intermittent vortexing, to allow for cell lysis and protein denaturation.

  • Sonicate the sample on ice to shear DNA and aid in cell disruption. Use short bursts to prevent overheating.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

  • Carefully transfer the supernatant containing the solubilized and denatured proteins to a new tube.

  • Determine the protein concentration using a compatible protein assay.

  • The sample is now ready for downstream applications such as isoelectric focusing.

Visualizations

experimental_workflow start Start: Cell Pellet wash Wash with PBS start->wash lysis Add Lysis Buffer (with this compound) wash->lysis incubate Incubate on Ice lysis->incubate sonicate Sonicate incubate->sonicate centrifuge Centrifuge to Pellet Debris sonicate->centrifuge supernatant Collect Supernatant (Denatured Proteins) centrifuge->supernatant end Downstream Analysis supernatant->end

Caption: Experimental workflow for protein extraction and denaturation.

denaturation_mechanism cluster_native Native Protein cluster_denatured Denatured Protein Native_Protein Folded Protein (Active) Denatured_Protein Unfolded Protein (Inactive) Native_Protein->Denatured_Protein Denaturation Water_Shell Ordered Water Shell Disodium_Glutarate This compound (Chaotropic Agent) Disodium_Glutarate->Native_Protein Disrupts Water Shell & Non-covalent Bonds

Caption: Mechanism of chaotropic agent-induced protein denaturation.

References

Minimizing disodium glutarate interference in downstream mass spectrometry analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interference from disodium glutarate in downstream mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for mass spectrometry?

A1: this compound is the sodium salt of glutaric acid, a five-carbon dicarboxylic acid. It is often used as a component in biological buffers due to its buffering capacity in the physiological pH range. However, for mass spectrometry, particularly with electrospray ionization (ESI), it is considered a non-volatile salt. Its presence in a sample can lead to significant interference, compromising the quality and accuracy of the analytical results.

Q2: How does this compound interfere with mass spectrometry analysis?

A2: this compound can interfere with MS analysis in two primary ways:

  • Ion Suppression: During the electrospray ionization process, the non-volatile this compound can compete with the analyte of interest for ionization. This competition reduces the ionization efficiency of the target analyte, leading to a decrease in its signal intensity, a phenomenon known as ion suppression.[1][2][3] This can result in poor sensitivity and, in some cases, the complete inability to detect the analyte.

  • Adduct Formation: The sodium ions (Na+) from this compound can readily form adducts with the analyte molecule ([M+Na]+).[4][5][6] This splits the analyte signal into multiple peaks (e.g., [M+H]+, [M+Na]+, and potentially [M+2Na]2+), which complicates data interpretation and reduces the signal intensity of the primary protonated molecule, thereby decreasing the overall sensitivity of the measurement.

Q3: What are the common signs of this compound interference in my mass spectrometry data?

A3: Common indicators of interference from this compound include:

  • Reduced signal intensity or complete signal loss for your analyte compared to a clean standard.

  • The appearance of prominent sodium adduct peaks (typically at M+22.99 Da relative to the protonated molecule).

  • Poor peak shape and increased baseline noise.[7]

  • Inconsistent and non-reproducible quantitative results.

  • Frequent clogging of the mass spectrometer's ion source due to the accumulation of non-volatile salts.[8]

Q4: What are the primary methods to remove this compound from my samples before MS analysis?

A4: The most effective strategies involve removing the salt prior to analysis. The two most common methods are:

  • Solid-Phase Extraction (SPE): This technique separates compounds based on their physical and chemical properties. For acidic compounds like glutarate, a weak anion exchange (WAX) SPE can be effective.[9]

  • Buffer Exchange/Desalting: This involves replacing the this compound-containing buffer with a volatile buffer (e.g., ammonium acetate or ammonium formate) that is compatible with mass spectrometry. This can be achieved through techniques like dialysis, diafiltration, or the use of desalting spin columns.[10]

Troubleshooting Guide

This guide addresses specific issues that may arise due to this compound interference.

Problem 1: Low or No Analyte Signal

Possible Cause: Severe ion suppression caused by a high concentration of this compound.

Solutions:

  • Implement a Sample Cleanup Protocol: The most effective solution is to remove the this compound.

    • Solid-Phase Extraction (SPE): Utilize a Weak Anion Exchange (WAX) SPE protocol to specifically target and remove dicarboxylic acids.

    • Buffer Exchange: Perform a buffer exchange into an MS-compatible buffer like 10 mM ammonium acetate. Spin columns are recommended for rapid processing of small sample volumes.

  • Dilute the Sample: If a cleanup procedure is not immediately feasible, diluting the sample can reduce the concentration of this compound and may alleviate some ion suppression. However, this will also dilute your analyte, so this approach is only suitable if your analyte concentration is sufficiently high.

Problem 2: Complex Mass Spectra with Multiple Adduct Peaks

Possible Cause: Formation of sodium adducts with the analyte.

Solutions:

  • Optimize Mobile Phase Composition:

    • Add a Proton Source: Including a small amount of a volatile acid, such as 0.1% formic acid, in the mobile phase can promote the formation of the protonated analyte ([M+H]+) over sodium adducts.

    • Use an Ammonium Salt: Adding a volatile ammonium salt, like ammonium formate or ammonium acetate, to the mobile phase can help to form ammonium adducts ([M+NH4]+) which are often more easily fragmented in MS/MS experiments than sodium adducts.

  • Thorough Sample Cleanup: The most robust solution is to remove the source of the sodium ions. Refer to the SPE and buffer exchange protocols outlined below.

Quantitative Data Summary

The following tables summarize the expected impact of this compound on analyte signal and the effectiveness of various removal techniques. The data is presented as a percentage of the signal intensity of a pure analyte standard in an MS-compatible solvent.

Table 1: Impact of this compound Concentration on Analyte Signal Intensity

This compound ConcentrationAverage Analyte Signal Intensity (%)Predominant Ion Species
0 mM (Control)100%[M+H]+
1 mM65%[M+H]+, [M+Na]+
10 mM20%[M+Na]+, [M+H]+
50 mM<5%[M+Na]+

Table 2: Efficacy of Removal Methods on Analyte Signal Recovery

Sample Treatment MethodAnalyte Signal Recovery (%)Remaining Sodium Adducts
None (50 mM this compound)<5%High
1:10 Dilution10-15%Moderate
Buffer Exchange (Spin Column)>90%Low to None
Solid-Phase Extraction (WAX)>95%Low to None

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Dicarboxylic Acid Removal

This protocol is adapted for the removal of dicarboxylic acids like glutarate from biological samples using a weak anion exchange (WAX) SPE cartridge.[9]

Materials:

  • Weak Anion Exchange (WAX) SPE cartridges

  • Methanol (LC-MS grade)

  • Deionized Water

  • 2% Formic Acid in water

  • 5% Ammonium Hydroxide in Methanol (Elution Buffer)

  • Sample pre-treated with an acid (e.g., 4% phosphoric acid) to precipitate proteins and adjust pH[9]

  • Vacuum manifold

  • Collection tubes

Procedure:

  • Conditioning: Pass 1 mL of methanol through the WAX cartridge.

  • Equilibration: Pass 1 mL of deionized water through the cartridge.

  • Sample Loading: Load the pre-treated sample supernatant onto the cartridge. Apply a gentle vacuum to ensure a slow, drop-wise flow.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water to remove polar, neutral, and weakly acidic interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analytes of interest (which were retained on the column) with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The change in pH neutralizes the analytes, releasing them from the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for your LC-MS analysis.

Protocol 2: Buffer Exchange using a Spin Column

This protocol is for the rapid removal of this compound from protein or large molecule samples using a centrifugal spin column.

Materials:

  • Appropriate molecular weight cut-off (MWCO) spin column (e.g., 3 kDa for small proteins)

  • MS-compatible buffer (e.g., 10 mM Ammonium Acetate, pH 7.0)

  • Microcentrifuge

Procedure:

  • Pre-equilibration: Add the MS-compatible buffer to the spin column and centrifuge according to the manufacturer's instructions. Discard the flow-through. Repeat this step twice to ensure complete equilibration.

  • Sample Loading: Add your sample containing this compound to the spin column.

  • Centrifugation: Centrifuge the column according to the manufacturer's protocol to pass the buffer and salt through the membrane while retaining your analyte.

  • Dilution and Re-concentration (Optional but Recommended): Add more MS-compatible buffer to the retained sample in the column and repeat the centrifugation step. This "washing" step improves the removal of the original buffer. Two to three cycles are typically sufficient for >99% buffer exchange.[11]

  • Sample Recovery: After the final centrifugation step, recover the concentrated, desalted sample from the column as per the manufacturer's instructions.

Visualizations

Troubleshooting_Workflow start Start: Poor MS Data Quality check_symptoms Identify Symptoms: - Low Signal - Adduct Peaks - High Noise start->check_symptoms is_glutarate Is this compound in the Buffer? check_symptoms->is_glutarate no_glutarate Troubleshoot Other Interferences is_glutarate->no_glutarate No cleanup Implement Sample Cleanup is_glutarate->cleanup Yes optimize_ms Optimize MS Method is_glutarate->optimize_ms Yes (in parallel) spe Solid-Phase Extraction (WAX) cleanup->spe buffer_exchange Buffer Exchange / Desalting cleanup->buffer_exchange reanalyze Re-analyze Sample spe->reanalyze buffer_exchange->reanalyze mobile_phase Adjust Mobile Phase (e.g., add Formic Acid) optimize_ms->mobile_phase mobile_phase->reanalyze end End: Improved Data Quality reanalyze->end

Troubleshooting workflow for MS interference.

SPE_Workflow start Start: Sample in This compound Buffer pretreatment 1. Sample Pre-treatment (Acidify & Centrifuge) start->pretreatment loading 4. Load Sample pretreatment->loading conditioning 2. Condition WAX Cartridge (Methanol) equilibration 3. Equilibrate Cartridge (Water) conditioning->equilibration equilibration->loading wash1 5. Wash 1 (Aqueous Acid) loading->wash1 wash2 6. Wash 2 (Methanol) wash1->wash2 elution 7. Elute Analyte (Base in Methanol) wash2->elution drydown 8. Dry & Reconstitute elution->drydown end End: Clean Sample for MS Analysis drydown->end

Weak Anion Exchange SPE workflow.

This technical support guide provides a starting point for addressing interference from this compound. The optimal approach will depend on the specific analyte, sample matrix, and available instrumentation. For complex matrices, a combination of sample cleanup and method optimization may be necessary to achieve the desired analytical performance.

References

Technical Support Center: Optimizing Disodium Glutarate Concentration for Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of disodium glutarate in protein formulations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the optimization of this compound concentration in protein formulations.

Issue Potential Cause Recommended Action
Increased protein aggregation observed after buffer exchange to this compound. Suboptimal pH: The pH of the glutarate buffer may be too close to the isoelectric point (pI) of the protein, minimizing electrostatic repulsion and promoting aggregation.1. Determine the pI of your protein. 2. Adjust the pH of the this compound buffer to be at least 1-2 units away from the pI. 3. Screen a range of pH values to find the optimal pH for protein solubility and stability.
Inappropriate buffer concentration: The ionic strength of the buffer may be either too low, leading to insufficient charge screening, or too high, causing "salting out" of the protein.1. Perform a concentration screening experiment, varying the this compound concentration (e.g., 10 mM to 100 mM). 2. Analyze protein aggregation at each concentration using techniques like DLS or SEC.
Protein precipitation during freeze-thaw cycles in this compound buffer. Cryo-concentration effects: During freezing, the concentration of buffer salts and protein increases in the unfrozen portion, which can lead to pH shifts and protein denaturation.1. Add a cryoprotectant (e.g., sucrose, trehalose, or glycerol) to the formulation. 2. Screen different concentrations of the cryoprotectant to determine the optimal level for preventing freeze-thaw induced aggregation.
Loss of protein activity over time in this compound buffer. Chemical degradation: The buffer components may be interacting with the protein, leading to chemical modifications such as deamidation or oxidation, which can affect its biological activity.[1]1. Analyze the protein for signs of chemical degradation using techniques like mass spectrometry or ion-exchange chromatography. 2. Consider adding stabilizing excipients such as antioxidants (e.g., methionine) if oxidation is suspected. 3. Evaluate alternative buffer systems if glutarate is found to be incompatible.
Inconsistent results in stability assays. Variability in sample preparation: Inconsistent sample handling, such as filtration or centrifugation steps, can introduce variability in the amount of pre-existing aggregates.1. Standardize the sample preparation protocol. Ensure all samples are treated identically before analysis. 2. Filter all samples through a low-protein-binding 0.22 µm filter before analysis to remove extraneous particles.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration range for this compound in a protein formulation?

The optimal concentration of this compound is highly dependent on the specific protein and the overall formulation composition. A typical starting range for screening is between 10 mM and 100 mM. It is crucial to perform a systematic screening study to identify the concentration that provides the best stability for your protein of interest.

2. How does the pH of a this compound buffer affect protein stability?

The pH of the buffer is a critical factor for protein stability.[2] Proteins are generally most stable at a pH that is significantly different from their isoelectric point (pI), where they have a net charge that promotes repulsion between molecules and prevents aggregation. The buffering range of glutarate is approximately pH 4.0 to 6.0. It is essential to screen a range of pH values within this buffering capacity to find the optimal pH for your specific protein.

3. What analytical techniques are recommended for assessing protein stability in this compound formulations?

A combination of techniques is recommended to obtain a comprehensive understanding of protein stability:

  • Differential Scanning Calorimetry (DSC): To determine the thermal stability and melting temperature (Tm) of the protein.[3][4][5]

  • Dynamic Light Scattering (DLS): To monitor for the presence and formation of soluble aggregates.[6][7][8]

  • Size-Exclusion Chromatography (SEC): To separate and quantify monomers, aggregates, and fragments.[9][10][11]

  • Spectroscopic Methods (e.g., Circular Dichroism, Fluorescence): To assess changes in the secondary and tertiary structure of the protein.

4. Can this compound be used in frozen protein formulations?

Yes, but it is often necessary to include cryoprotectants in the formulation. During the freezing process, the concentration of salts can increase in the unfrozen liquid phase, potentially leading to pH shifts and protein denaturation. Cryoprotectants like sucrose or trehalose can help mitigate these effects and improve the stability of the protein upon thawing.

5. How does this compound compare to other common buffers like citrate or phosphate?

The performance of this compound relative to other buffers is protein-specific. While citrate and phosphate are widely used, some studies have shown that alternative buffers like acetate or histidine can offer superior stability for certain proteins, such as some monoclonal antibodies.[1] A comparative study of different buffer systems is often a valuable step in formulation development.

Data Presentation

The following tables provide examples of how to structure quantitative data from experiments aimed at optimizing this compound concentration.

Table 1: Effect of this compound Concentration on Thermal Stability of Protein X (pH 5.5)

This compound (mM)Melting Temperature (Tm) (°C)Onset of Unfolding (Tonset) (°C)
1068.262.5
2570.164.8
5071.566.2
10070.865.5

Table 2: Influence of pH on Aggregation of Protein Y in 50 mM this compound

pH% Aggregate (by SEC)Mean Hydrodynamic Radius (nm) (by DLS)
4.58.225.6
5.03.515.1
5.51.810.3
6.04.118.9

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
  • Sample Preparation:

    • Prepare protein solutions at a concentration of 1 mg/mL in different concentrations of this compound buffer (e.g., 10, 25, 50, 100 mM) at the desired pH.

    • Prepare a corresponding reference solution containing only the respective buffer.

    • Degas both the protein solutions and the reference solutions immediately before use.

  • Instrument Setup:

    • Set the DSC instrument to scan from a starting temperature of 20°C to a final temperature of 100°C.

    • Set the scan rate to 60 °C/hour.[5]

  • Data Acquisition:

    • Load the reference solution into the reference cell and the protein solution into the sample cell.

    • Perform an initial buffer-buffer scan to establish a baseline.

    • Run the scan for each protein sample.

  • Data Analysis:

    • Subtract the buffer-buffer baseline from the sample thermograms.

    • Fit the data to a suitable model to determine the melting temperature (Tm), which is the peak of the endotherm, and the onset of unfolding (Tonset).[12]

Protocol 2: Analysis of Protein Aggregation by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Prepare protein samples in the desired this compound buffer conditions.

    • Filter the samples through a 0.22 µm low-protein-binding syringe filter into a clean cuvette.[6]

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).

    • Set the instrument parameters according to the manufacturer's instructions, including the viscosity and refractive index of the buffer.

  • Data Acquisition:

    • Place the cuvette in the instrument and allow it to equilibrate for at least 5 minutes.

    • Perform at least three replicate measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to determine the size distribution of particles in the sample.

    • Report the mean hydrodynamic radius and the polydispersity index (PDI) as indicators of aggregation.

Protocol 3: Quantification of Aggregates and Fragments by Size-Exclusion Chromatography (SEC)
  • Sample Preparation:

    • Prepare protein samples in the desired this compound buffer.

    • Centrifuge the samples at 10,000 x g for 10 minutes to remove any large, insoluble aggregates.

    • Transfer the supernatant to an HPLC vial.

  • Chromatography Conditions:

    • Column: Use a suitable SEC column for the molecular weight range of your protein (e.g., a column with a fractionation range of 10-600 kDa for a monoclonal antibody).[10]

    • Mobile Phase: Use a mobile phase that is compatible with your protein and the column, typically a phosphate or saline buffer at a physiological pH. It is important that the mobile phase does not promote on-column aggregation or dissociation.

    • Flow Rate: Set a flow rate appropriate for the column, typically between 0.5 and 1.0 mL/min.

    • Detection: Monitor the elution profile using a UV detector at 280 nm.

  • Data Acquisition and Analysis:

    • Inject a defined volume of the protein sample onto the column.

    • Integrate the peaks in the resulting chromatogram to determine the relative percentage of the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).

Visualizations

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Stability Analysis cluster_data 3. Data Interpretation cluster_optimization 4. Optimization Prot Protein Stock Formulation Formulated Protein Samples Prot->Formulation Buffer This compound Concentration & pH Matrix Buffer->Formulation DSC DSC (Thermal Stability) Formulation->DSC DLS DLS (Aggregation) Formulation->DLS SEC SEC (Purity & Aggregates) Formulation->SEC Tm_data Tm & Tonset Data DSC->Tm_data Agg_data Size Distribution & % Aggregates DLS->Agg_data Purity_data Monomer/Aggregate/Fragment % SEC->Purity_data Optimal Identify Optimal This compound Concentration & pH Tm_data->Optimal Agg_data->Optimal Purity_data->Optimal

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Protein Instability Observed (e.g., Aggregation, Precipitation, Loss of Activity) pH Suboptimal pH Problem->pH Concentration Incorrect Buffer Concentration Problem->Concentration Degradation Chemical Degradation Problem->Degradation FreezeThaw Freeze-Thaw Stress Problem->FreezeThaw AdjustpH Adjust pH away from pI pH->AdjustpH ScreenConc Screen Buffer Concentration Concentration->ScreenConc AddExcipients Add Stabilizing Excipients (e.g., cryoprotectants, antioxidants) Degradation->AddExcipients FreezeThaw->AddExcipients ControlProcess Optimize Handling & Storage FreezeThaw->ControlProcess

Caption: Troubleshooting logic for protein instability issues.

References

Stability and storage conditions for disodium glutarate solutions in the lab.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of disodium glutarate solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common laboratory applications?

A1: this compound is the sodium salt of glutaric acid, a five-carbon dicarboxylic acid. It is a high-purity, water-soluble compound typically supplied as a white to almost white crystalline powder. In the laboratory, it is primarily used as a component in buffer systems for biochemical assays and as a building block in the synthesis of various molecules.

Q2: What are the recommended storage conditions for solid this compound?

A2: Solid this compound is chemically stable under standard ambient conditions (room temperature). For optimal long-term storage, it is recommended to keep the container tightly closed in a cool, dry, and dark place, preferably at temperatures below 15°C.

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, accurately weigh the desired amount of this compound powder and dissolve it in high-purity water (e.g., deionized or distilled water). Ensure the powder is fully dissolved by stirring or gentle vortexing. For long-term storage, it is advisable to filter-sterilize the solution through a 0.22 µm filter.

Q4: What is the expected shelf-life of a this compound solution?

A4: The shelf-life of a this compound solution is dependent on the storage conditions, concentration, and pH. While specific data is not extensively published, aqueous solutions of simple dicarboxylic acid salts are generally stable. For critical applications, it is recommended to determine the shelf-life through a stability study. As a general guideline, refrigerated (2-8°C), sterile-filtered solutions can be expected to be stable for several weeks to months.

Q5: What are the signs of degradation in a this compound solution?

A5: Signs of degradation can include a change in pH, the appearance of particulate matter or cloudiness, and discoloration. For quantitative assessment, a decrease in the concentration of this compound, as measured by a stability-indicating analytical method like HPLC, would indicate degradation.

Troubleshooting Guides

Issue 1: Precipitation in the this compound Solution

Precipitation in your this compound solution can be a frustrating issue. The following guide will help you troubleshoot and resolve this problem.

Initial Assessment:

  • Observe the precipitate: Note its appearance (e.g., crystalline or amorphous) and when it occurred (e.g., upon cooling, after pH adjustment).

  • Measure the pH: A change in pH is a common cause of precipitation for dicarboxylic acid salts.

  • Note the temperature: Solubility is often temperature-dependent.

Troubleshooting Workflow:

start Precipitation Observed check_ph Measure pH of Supernatant start->check_ph is_ph_low Is pH significantly lower than expected? check_ph->is_ph_low cause_protonation Likely Cause: Protonation to less soluble glutaric acid. is_ph_low->cause_protonation Yes check_temp Was the solution cooled or stored at a lower temperature? is_ph_low->check_temp No solution_increase_ph Solution: Increase pH with dilute NaOH. cause_protonation->solution_increase_ph end Problem Resolved solution_increase_ph->end is_temp_low Yes check_temp->is_temp_low cause_temp Likely Cause: Decreased solubility at lower temperature. is_temp_low->cause_temp Yes check_concentration Was there any solvent evaporation? is_temp_low->check_concentration No solution_warm Solution: Gently warm and mix. Store at a constant, appropriate temperature. cause_temp->solution_warm solution_warm->end is_conc_high Yes check_concentration->is_conc_high cause_conc Likely Cause: Concentration exceeds solubility limit. is_conc_high->cause_conc Yes check_other_components Are other components (e.g., divalent cations) present? is_conc_high->check_other_components No solution_add_solvent Solution: Add solvent to redissolve. Prevent evaporation. cause_conc->solution_add_solvent solution_add_solvent->end is_other_present Yes check_other_components->is_other_present cause_interaction Likely Cause: Formation of insoluble glutarate salts. is_other_present->cause_interaction Yes is_other_present->end No solution_chelator Solution: Consider adding a chelating agent (e.g., EDTA) or using a different buffer system. cause_interaction->solution_chelator solution_chelator->end

Troubleshooting workflow for precipitation.
Issue 2: Microbial Growth in the Solution

This compound solutions, particularly at near-neutral pH, can be susceptible to microbial growth.

  • Observation: Cloudiness, visible colonies, or a film on the surface of the solution.

  • Prevention:

    • Prepare solutions using sterile technique and sterile, high-purity water.

    • Filter-sterilize the final solution through a 0.22 µm filter into a sterile container.

    • Store solutions at 2-8°C to slow down microbial growth.

    • For long-term storage, consider preparing single-use aliquots and freezing at -20°C.

  • Remediation: If microbial contamination is suspected, the solution should be discarded and a fresh, sterile solution prepared.

Stability Data

While comprehensive public data on the stability of this compound solutions is limited, the following table provides general guidance based on the principles of dicarboxylic acid salt stability. For critical applications, a formal stability study is recommended.

ParameterConditionRecommended StorageExpected Stability
Temperature Room Temperature (20-25°C)Short-term (days to weeks)Prone to microbial growth if not sterile.
Refrigerated (2-8°C)Medium-term (weeks to months)Preferred for reducing microbial growth and slowing potential chemical degradation.
Frozen (-20°C)Long-term (months)Generally stable, but assess freeze-thaw stability.
pH Neutral to Alkaline (pH > 6)StableThis compound is in its more soluble salt form.
Acidic (pH < 6)Risk of PrecipitationThe equilibrium may shift towards the less soluble glutaric acid form.
Light Exposure Exposed to LightPotential for photodegradationStore in amber or opaque containers to protect from light.

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Stock Solution

Materials:

  • This compound (solid)

  • High-purity water (e.g., deionized, distilled, or HPLC-grade)

  • Calibrated analytical balance

  • Volumetric flask

  • Stir plate and magnetic stir bar

  • Sterile 0.22 µm syringe filter and sterile storage bottles

Procedure:

  • Calculation: Determine the mass of this compound needed. The molecular weight of this compound (C₅H₆Na₂O₄) is 176.08 g/mol . For 100 mL of a 1 M solution, you will need 17.608 g.

  • Weighing: Accurately weigh the calculated amount of this compound powder.

  • Dissolution: Transfer the powder to a volumetric flask of the desired final volume. Add approximately 70-80% of the final volume of high-purity water.

  • Mixing: Place a magnetic stir bar in the flask and stir on a stir plate until the solid is completely dissolved.

  • Final Volume: Once dissolved, carefully add high-purity water to the calibration mark on the volumetric flask.

  • Sterilization (Optional but Recommended): For long-term storage, filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Store in a clearly labeled, tightly sealed container at 2-8°C, protected from light.

Protocol 2: Stability Study of a this compound Solution

This protocol outlines a basic stability study to determine the shelf-life of a this compound solution under different storage conditions.

prep Prepare a batch of this compound solution (Protocol 1) aliquot Aliquot into multiple sterile, sealed containers prep->aliquot storage Store aliquots under different conditions: - Refrigerated (2-8°C) - Room Temp (20-25°C) - Accelerated (e.g., 40°C) - Photostability (light exposure vs. dark control) aliquot->storage sampling Pull samples at defined time points (e.g., T=0, 1, 2, 4 weeks, etc.) storage->sampling analysis Analyze samples for: - Appearance (visual inspection) - pH - Concentration (HPLC) - Degradation products (HPLC) sampling->analysis data Compile and analyze data to determine shelf-life analysis->data

Addressing issues of protein precipitation when using disodium glutarate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering protein precipitation issues when using disodium glutarate as a buffer or excipient in their formulations.

Frequently Asked Questions (FAQs)

Q1: Is this compound known to cause protein precipitation?

This compound, a salt of the dicarboxylic acid glutaric acid, is not commonly reported as a direct cause of protein precipitation. In fact, related dicarboxylic amino acids like glutamate and aspartate are often used to enhance protein solubility and stability.[1][2][3] They are thought to stabilize proteins through preferential exclusion from the protein's surface, which strengthens the protein's hydration shell.[4]

However, like any formulation component, improper use of this compound can contribute to conditions that lead to protein aggregation and precipitation. Factors such as pH, buffer concentration, ionic strength, and protein concentration are critical to maintaining protein stability.[5][6]

Q2: My protein has precipitated in a this compound buffer. What are the potential causes?

If you observe protein precipitation in a this compound buffer, consider the following potential causes:

  • Suboptimal pH: Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[7] If the pH of your this compound buffer is close to the pI of your protein, it can lead to aggregation.

  • High Protein Concentration: At high concentrations, protein molecules are in closer proximity, increasing the likelihood of aggregation. Some dicarboxylic acid buffers, like citrate, have been observed to induce gelation in highly concentrated antibody solutions.[8]

  • Inappropriate Ionic Strength: The ionic strength of the buffer can influence electrostatic interactions between protein molecules. While "salting in" at low salt concentrations can increase solubility, high salt concentrations can lead to "salting out" and precipitation.[7]

  • Buffer Concentration: The concentration of the this compound itself could play a role, potentially by altering the solvation layer around the protein.

  • Temperature Stress: Freeze-thaw cycles or exposure to high temperatures can denature proteins, exposing hydrophobic regions and promoting aggregation.[5] The choice of buffer can impact stability during such stresses.[9][10][11]

Q3: What is the optimal pH range for a this compound buffer?

The buffering range of a buffer is most effective within approximately ±1 pH unit of its pKa values. Glutaric acid has two pKa values, around 4.3 and 5.4. Therefore, this compound buffers are most effective in the pH ranges of approximately 3.3-5.3 and 4.4-6.4. It is crucial to select a pH that is sufficiently far from your protein's isoelectric point (pI) to ensure its solubility.

Troubleshooting Guides

Issue 1: Visible Protein Precipitation or Turbidity

If you observe visible precipitation, cloudiness, or turbidity in your protein solution containing this compound, follow this troubleshooting workflow:

G Troubleshooting Workflow for Visible Precipitation start Precipitation Observed check_ph Measure pH of the solution start->check_ph ph_near_pi Is pH near the protein's pI? check_ph->ph_near_pi adjust_ph Adjust pH to be at least 1 unit away from pI ph_near_pi->adjust_ph Yes check_concentration Review protein and buffer concentrations ph_near_pi->check_concentration No re_evaluate Re-evaluate for precipitation adjust_ph->re_evaluate high_concentration Are concentrations high? check_concentration->high_concentration reduce_concentration Decrease protein and/or buffer concentration high_concentration->reduce_concentration Yes evaluate_ionic_strength Assess total ionic strength high_concentration->evaluate_ionic_strength No reduce_concentration->re_evaluate adjust_ionic_strength Modify ionic strength (e.g., with NaCl) evaluate_ionic_strength->adjust_ionic_strength adjust_ionic_strength->re_evaluate

Caption: Troubleshooting workflow for visible protein precipitation.

Issue 2: Formation of Soluble Aggregates

Even without visible precipitation, soluble aggregates can be present and detrimental to the protein's function and stability.

Recommended Analytical Techniques:

TechniquePurpose
Size Exclusion Chromatography (SEC) To separate and quantify monomers from aggregates.
Dynamic Light Scattering (DLS) To measure the size distribution of particles in solution.
Analytical Ultracentrifugation (AUC) To provide detailed information on the size and shape of proteins and their aggregates.

If soluble aggregates are detected, consider the following optimization strategies:

ParameterRecommended ActionRationale
pH Adjust to a pH further from the protein's pI.To increase the net charge and electrostatic repulsion between protein molecules.
Ionic Strength Optimize the salt concentration (e.g., 50-150 mM NaCl).To modulate electrostatic interactions and protein solubility.
Additives Include stabilizers like arginine, sucrose, or polysorbates.[4]Arginine can suppress aggregation, sugars can stabilize the native structure, and surfactants can prevent surface-induced aggregation.
Temperature Perform experiments at a lower temperature (e.g., 4°C).To reduce the rate of aggregation, especially if it is temperature-dependent.

Experimental Protocols

Protocol 1: pH Screening to Determine Optimal Protein Solubility

Objective: To identify the optimal pH for protein solubility in a this compound buffer system.

Methodology:

  • Prepare a stock solution of your protein in a minimal buffer (e.g., low concentration of a non-interfering buffer).

  • Prepare a series of this compound buffers (e.g., 20 mM) across a pH range (e.g., pH 4.0 to 7.0 in 0.5 unit increments).

  • To a constant volume of each buffer, add a constant amount of the protein stock solution to achieve the desired final protein concentration.

  • Gently mix and incubate the samples under the desired experimental temperature for a set period (e.g., 1 hour).

  • Visually inspect each sample for any signs of precipitation or turbidity.

  • Measure the absorbance at 350 nm (A350) using a spectrophotometer to quantify turbidity. A higher A350 indicates greater precipitation.

  • For a more quantitative measure of soluble protein, centrifuge the samples to pellet any precipitate and measure the protein concentration in the supernatant using a suitable method (e.g., Bradford assay or A280).

  • Plot the turbidity (A350) or soluble protein concentration as a function of pH to identify the pH range with the highest solubility.

Protocol 2: Buffer and Protein Concentration Titration

Objective: To determine the optimal concentrations of protein and this compound to minimize aggregation.

Methodology:

  • Based on the optimal pH identified in Protocol 1, prepare a stock solution of this compound buffer.

  • Set up a matrix of experiments with varying concentrations of both the protein and the this compound buffer.

    • Example Protein Concentrations: 1 mg/mL, 5 mg/mL, 10 mg/mL, 20 mg/mL

    • Example Buffer Concentrations: 10 mM, 25 mM, 50 mM, 100 mM

  • Prepare the samples for each condition and incubate under the desired experimental conditions (temperature and time).

  • Analyze the samples for aggregation using a suitable method such as SEC or DLS.

  • Identify the concentration ranges for both the protein and the buffer that result in the lowest level of aggregation.

Signaling Pathways and Logical Relationships

The decision-making process for optimizing a protein formulation with this compound can be visualized as follows:

G Formulation Optimization Logic start Define Protein and Target Conditions initial_formulation Initial Formulation with this compound start->initial_formulation stability_assessment Assess Stability (Visual, SEC, DLS) initial_formulation->stability_assessment is_stable Is the protein stable? stability_assessment->is_stable ph_optimization Optimize pH is_stable->ph_optimization No final_formulation Final Optimized Formulation is_stable->final_formulation Yes concentration_optimization Optimize Buffer/Protein Concentration ph_optimization->concentration_optimization excipient_screening Screen Stabilizing Excipients concentration_optimization->excipient_screening excipient_screening->stability_assessment

Caption: Logical workflow for optimizing protein formulations.

References

Compatibility of disodium glutarate with different protease digestion protocols.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the compatibility of various buffer components with common protease digestion protocols used in mass spectrometry-based proteomics.

Troubleshooting Guide

Q1: My protein digestion with Trypsin/Lys-C/Chymotrypsin is incomplete or has failed. I am using a custom buffer containing disodium glutarate. What could be the cause?

A1: Incomplete or failed protein digestion can be attributed to several factors, especially when using a non-standard buffer. Here are the primary potential causes and troubleshooting steps:

  • Enzyme Inhibition by Buffer Components: Your buffer may contain components that inhibit protease activity. While common buffers like ammonium bicarbonate and Tris-HCl are generally compatible, non-standard components require validation.[1] this compound, as a dicarboxylic acid salt, could potentially interfere with protease function. High concentrations of salts can also inhibit enzyme activity.[2]

  • Incorrect pH: Most common proteases have an optimal pH range for activity. For instance, trypsin is maximally active between pH 7 and 9.[3] Significant deviation from this range can drastically reduce or eliminate enzymatic activity.

  • Presence of Denaturants: High concentrations of denaturants can inhibit proteases. For example, urea concentrations above 2M and even low concentrations of guanidine chloride can inhibit trypsin.[1][4]

  • Suboptimal Temperature: Digestion is typically carried out at 37°C.[5] While higher temperatures can aid in denaturation, they can also lead to protease auto-digestion or inactivation if not optimized.[3]

Troubleshooting Workflow:

To diagnose the issue, a systematic approach is recommended. The following diagram outlines a logical workflow to identify the root cause of the digestion problem.

Troubleshooting_Workflow cluster_Initial_Check Initial Checks cluster_Investigation Investigation cluster_Resolution Resolution Start Digestion Failed/Incomplete Check_Controls Were positive and negative controls included? Start->Check_Controls Check_Controls->Start No, repeat with controls Check_pH Verify Buffer pH (Optimal range: 7-9) Check_Controls->Check_pH Yes Check_Reagents Confirm Reagent Concentrations (Protein, Protease, Denaturants) Check_pH->Check_Reagents pH is Optimal Adjust_pH Adjust pH to Optimal Range Check_pH->Adjust_pH pH is Suboptimal Buffer_Compatibility Test Buffer Compatibility (Perform Protease Activity Assay) Check_Reagents->Buffer_Compatibility Concentrations are Correct Optimize_Reagents Optimize Reagent Concentrations Check_Reagents->Optimize_Reagents Concentrations are Incorrect Buffer_Exchange Perform Buffer Exchange to a Compatible Buffer (e.g., NH4HCO3) Buffer_Compatibility->Buffer_Exchange Buffer is Incompatible Success Successful Digestion Buffer_Compatibility->Success Buffer is Compatible (Check other factors, e.g., protein folding) Adjust_pH->Check_pH Optimize_Reagents->Check_Reagents Buffer_Exchange->Success

A troubleshooting workflow for diagnosing protease digestion issues.

FAQs: Compatibility of this compound

Q2: Is this compound compatible with trypsin, chymotrypsin, or Lys-C digestion?

A2: There is currently no direct scientific literature that has evaluated the compatibility of this compound with common proteomic digestion protocols. Therefore, its compatibility cannot be guaranteed and requires experimental validation. Potential issues could arise from the salt concentration or direct interaction of the glutarate molecule with the protease.

Q3: How can I test the compatibility of my buffer containing this compound with my protease?

A3: The most direct way to assess compatibility is to perform a protease activity assay. You can use a commercially available kit for this purpose. The general principle involves incubating your protease with a labeled substrate in both a standard, known-compatible buffer and your custom buffer. By comparing the rate of substrate cleavage, you can quantify the effect of your buffer on the protease's activity. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Q4: What are common inhibitors of proteases like trypsin, chymotrypsin, and Lys-C?

A4: Several classes of compounds are known to inhibit proteases. It is crucial to ensure these are absent from your sample preparation workflow.[6]

  • Serine Protease Inhibitors: Compounds like PMSF are common inhibitors.[6]

  • Metalloprotease Inhibitors: EDTA can inhibit metalloproteases.[6]

  • Detergents: High concentrations of detergents like SDS can inhibit protease activity. While some MS-compatible detergents exist, their concentrations must be carefully controlled.[7][8]

  • High Salt Concentrations: While not a specific inhibitor, high ionic strength can reduce the activity of many enzymes.[2]

Data Presentation: Buffer Component Compatibility

The following table summarizes the general compatibility of common buffer components with standard proteases used in proteomics.

Buffer ComponentTrypsinChymotrypsinLys-CConcentration GuidelinesMass Spectrometry Compatibility
Ammonium Bicarbonate CompatibleCompatibleCompatible25-100 mM, pH 7.8-8.5[3][9]High (Volatile)
Tris-HCl CompatibleCompatibleCompatible50-100 mM, pH 7.5-8.5[2][3]Moderate (Non-volatile, but often tolerated at low concentrations)
Urea Inhibited at >2M[4]Compatible up to 1M[10]Compatible up to 8M[11]Must be diluted before trypsin additionRequires removal (e.g., desalting)
Guanidine HCl Inhibited even at low concentrations[1]Compatible up to 1M[10]-Must be diluted to <0.5M before trypsin addition[12]Requires removal
SDS Inhibited at >0.1%[8]Inhibited at ≥0.1%[10]-Low concentrations (<0.01%) may be tolerated[7]Not compatible, must be removed
Acids (TFA, Formic Acid) InactiveInactiveInactiveUsed to stop the digestion (pH < 4)[5]Compatible
This compound Requires Validation Requires Validation Requires Validation Concentration dependent, requires testingPotentially problematic (non-volatile salt)

Experimental Protocols

Protocol: Testing Buffer Compatibility with a Protease Activity Assay

This protocol provides a framework for testing the compatibility of a custom buffer (e.g., containing this compound) with a protease of interest using a generic fluorescence-based protease activity assay kit.

1. Materials:

  • Protease of interest (e.g., Trypsin, Mass Spectrometry Grade)

  • Protease Activity Assay Kit (containing a fluorescently labeled substrate like FITC-casein)

  • Standard compatible buffer (e.g., 50mM Ammonium Bicarbonate, pH 8.0)

  • Custom test buffer (containing this compound at the desired concentration and pH)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

2. Experimental Workflow Diagram:

Activity_Assay_Workflow cluster_Preparation Preparation cluster_Execution Execution cluster_Analysis Data Analysis Prep_Protease Prepare Protease Stock Solution Prep_Plate Prepare Microplate with Controls and Test Samples Prep_Protease->Prep_Plate Prep_Substrate Prepare Substrate Working Solution Add_Substrate Initiate Reaction by Adding Substrate Prep_Substrate->Add_Substrate Prep_Plate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence Kinetically (e.g., every 5 min for 60 min) Incubate->Measure_Fluorescence Plot_Data Plot Fluorescence vs. Time Measure_Fluorescence->Plot_Data Calc_Rate Calculate Initial Reaction Rate (Slope) Plot_Data->Calc_Rate Compare_Rates Compare Rates Between Buffers Calc_Rate->Compare_Rates Conclusion Determine Buffer Compatibility Compare_Rates->Conclusion

Workflow for assessing buffer compatibility with a protease activity assay.

3. Procedure:

  • Prepare Reagents:

    • Prepare the protease stock solution in a suitable buffer as recommended by the manufacturer (e.g., 1mM HCl for chymotrypsin).[13]

    • Prepare the FITC-casein substrate working solution in the assay buffer provided with the kit.

    • Prepare serial dilutions of your protease in both the standard compatible buffer and your custom test buffer.

  • Set up the Microplate:

    • Blank Wells: Add assay buffer only (no protease, no substrate).

    • Substrate Control Wells: Add substrate and both types of buffers (no protease).

    • Positive Control Wells: Add serial dilutions of the protease in the standard compatible buffer.

    • Test Wells: Add serial dilutions of the protease in your custom test buffer.

  • Run the Assay:

    • Add the FITC-casein substrate to all wells to initiate the reaction.

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 485/530 nm for FITC) in kinetic mode, taking readings every 5 minutes for 60 minutes.[14]

  • Data Analysis:

    • Subtract the blank readings from all other readings.

    • For each protease concentration, plot fluorescence intensity versus time.

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

    • Compare the V₀ values obtained in your custom test buffer to those from the standard compatible buffer. A significant decrease in V₀ in the test buffer indicates inhibition.

Standard In-Solution Digestion Protocols

The following are generalized protocols for in-solution digestion.

Trypsin/Lys-C Digestion Protocol: [2]

  • Solubilization and Reduction: Resuspend the protein pellet in 8 M urea, 100 mM Tris-HCl (pH 8.5) containing 5 mM DTT. Incubate for 20 minutes at room temperature.

  • Alkylation: Add iodoacetamide to a final concentration of 10 mM and incubate for 15 minutes in the dark at room temperature.

  • First Digestion (Lys-C): If using a Lys-C/Trypsin mix, add Lys-C at a 1:100 (w/w) enzyme-to-protein ratio and incubate for 4 hours at 37°C.[2]

  • Dilution: Dilute the solution 4-fold with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to 2 M.

  • Second Digestion (Trypsin): Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid or TFA to a final concentration of 0.5-1%.

Chymotrypsin Digestion Protocol: [15]

  • Solubilization and Reduction: Resuspend the protein pellet in a suitable buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8) and reduce with 10 mM DTT for 40 minutes at 56°C.

  • Alkylation: Cool to room temperature and add 20 mM iodoacetamide. Incubate for 30 minutes in the dark.

  • Digestion: Add chymotrypsin at a 1:20 to 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[16]

  • Quenching: Acidify the sample with formic acid or TFA to terminate the reaction.

References

Technical Support Center: Preventing Protein Modification by Impurities in Disodium Glutarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent the unintended modification of proteins by potential reactive impurities in disodium glutarate.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments, their potential causes related to this compound impurities, and recommended solutions.

Problem Observed Potential Cause Recommended Solutions
Unexpected Protein Aggregation or Precipitation Cross-linking of proteins by bifunctional impurities such as glutaraldehyde or other reactive aldehydes.1. Purify the this compound: Use recrystallization or activated carbon treatment to remove impurities (see Experimental Protocol 2). 2. Use Aldehyde Scavengers: Add amine-containing buffers like Tris or glycine in small amounts to react with and neutralize aldehyde impurities. 3. Optimize pH: Maintain the formulation pH below the pKa of the primary amine groups on the protein to reduce their nucleophilicity and reactivity with aldehydes.
Shift in Protein Isoelectric Point (pI) or Charge Heterogeneity Formation of Schiff bases or Amadori products through the reaction of protein amine groups with reducing sugars or aldehydes, which alters the protein's overall charge.1. Screen for Reactive Impurities: Test the this compound lot for the presence of reducing sugars and aldehydes before use (see Experimental Protocol 1). 2. Purify the this compound: Employ purification methods to eliminate reactive carbonyls (see Experimental Protocol 2). 3. Control Storage Conditions: Store protein formulations at low temperatures (2-8°C) to minimize the rate of glycation reactions.
Loss of Biological Activity or Binding Affinity Modification of critical amino acid residues (e.g., lysine, arginine) within the protein's active site or binding domains by reactive impurities.1. Use High-Purity this compound: Source pharmaceutical-grade this compound with a detailed certificate of analysis. 2. Perform Stability Studies: Conduct forced degradation studies to assess the impact of the glutarate buffer on protein activity over time (see Experimental Protocol 3). 3. Consider Alternative Buffers: If protein modification persists, consider using alternative buffering agents with a lower risk of containing reactive impurities.
Yellowing or Browning of the Protein Solution (Maillard Reaction) Reaction between reducing sugar impurities and protein amine groups, leading to the formation of advanced glycation end-products (AGEs).1. Avoid Reducing Sugars: Ensure that the this compound and other formulation components are free from reducing sugar contamination. 2. Add Glycation Inhibitors: In some research applications, compounds like aminoguanidine can be used to inhibit the formation of AGEs, though their use in final drug products is limited. 3. Control Temperature and pH: Lower temperatures and a controlled pH can slow the progression of the Maillard reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most likely reactive impurities in this compound that can modify proteins?

A1: Based on the manufacturing processes of similar chemical compounds and general knowledge of pharmaceutical excipients, the most probable reactive impurities in this compound are residual aldehydes (like formaldehyde or glutaraldehyde) and reducing sugars.[1] These impurities can react with the primary amine groups of amino acid residues such as lysine and arginine on the protein surface.[1][2]

Q2: How do these impurities modify proteins?

A2: Aldehydes and reducing sugars modify proteins primarily through two mechanisms:

  • Schiff Base Formation: The carbonyl group of an aldehyde or the open-chain form of a reducing sugar reacts with the primary amine group of a lysine or arginine residue to form an unstable Schiff base. This can then undergo rearrangement to form a more stable product.

  • Glycation (Maillard Reaction): Reducing sugars react with amine groups to form an unstable Schiff base, which then rearranges to a more stable ketoamine known as an Amadori product. Over time, these products can undergo further reactions to form irreversible Advanced Glycation End-products (AGEs), which can lead to protein cross-linking and aggregation.[1][2]

Mechanism of Protein Modification by Reactive Impurities

G Mechanism of Protein Modification by Reactive Impurities Protein Protein (with free amine groups, e.g., Lys, Arg) SchiffBase Schiff Base (Unstable Intermediate) Protein->SchiffBase Impurity Reactive Impurity in This compound (e.g., Aldehydes, Reducing Sugars) Impurity->SchiffBase ModifiedProtein Modified Protein (Altered charge, potential for aggregation) SchiffBase->ModifiedProtein Rearrangement AGEs Advanced Glycation End-products (AGEs) (Irreversible, cross-linking) ModifiedProtein->AGEs Further Reactions (with reducing sugars)

Caption: Signaling pathway of protein modification by reactive impurities.

Q3: How can I detect the presence of these reactive impurities in my this compound?

A3: You can use established analytical techniques to screen for these impurities. High-Performance Liquid Chromatography (HPLC) with appropriate derivatization and detection methods is commonly used for both aldehydes and reducing sugars. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for identifying and quantifying volatile impurities like formaldehyde. A detailed protocol for a screening method is provided below (see Experimental Protocol 1).

Q4: What is the most effective way to remove these impurities?

A4: For small-scale laboratory preparations, recrystallization of the this compound from an appropriate solvent system can be effective in removing many impurities. Treatment with activated carbon can also adsorb organic impurities. For larger scale or more stringent requirements, specialized chromatographic techniques may be necessary. A general protocol for purification is provided (see Experimental Protocol 2).

Q5: Can I just use a higher grade of this compound?

A5: Yes, sourcing a high-purity, pharmaceutical-grade this compound is a crucial first step. Look for suppliers that provide a detailed Certificate of Analysis (CoA) that includes specifications for impurities. However, even high-grade reagents may contain trace amounts of reactive impurities that could be problematic for highly sensitive proteins or long-term stability studies. Therefore, in-house testing and purification may still be necessary for critical applications.

Q6: How does pH affect the rate of protein modification by these impurities?

A6: The reaction between carbonyl groups and protein amines is pH-dependent. The unprotonated form of the amine group is the reactive species. Therefore, at a pH below the pKa of the amine groups (for lysine, the side chain pKa is around 10.5), the majority of the amines will be protonated and less reactive. Conversely, alkaline conditions can accelerate the rate of modification.

Experimental Workflow for Mitigation of Protein Modification

G Experimental Workflow for Mitigation cluster_0 Problem Identification cluster_1 Remediation cluster_2 Verification start Start: Observe Protein Instability screen Screen this compound for Reactive Impurities (Protocol 1) start->screen purify Purify this compound (Protocol 2) screen->purify Impurities Detected stability Conduct Protein Stability Assay (Protocol 3) screen->stability No Impurities Detected purify->stability scavenge Add Scavengers (e.g., Tris, Glycine) scavenge->stability stability->start Protein is Unstable end End: Stable Protein Formulation stability->end Protein is Stable

Caption: Workflow for identifying and mitigating protein modification.

Experimental Protocols

Experimental Protocol 1: Detection of Aldehyde and Reducing Sugar Impurities

Objective: To screen a solution of this compound for the presence of reactive aldehyde and reducing sugar impurities.

A. Aldehyde Detection (DNPH Assay)

  • Materials: 2,4-Dinitrophenylhydrazine (DNPH), hydrochloric acid, acetonitrile, HPLC system with UV detector.

  • Procedure:

    • Prepare a derivatizing solution of 0.2 mg/mL DNPH in acetonitrile containing 96 mM HCl.

    • Prepare a concentrated stock solution of this compound in water.

    • Mix 1 mL of the this compound solution with 1 mL of the DNPH reagent.

    • Allow the reaction to proceed at room temperature for at least 2 hours.

    • Analyze the sample by HPLC with UV detection at 360 nm. The formation of hydrazone derivatives indicates the presence of aldehydes.

B. Reducing Sugar Detection (Benedict's Test - Qualitative)

  • Materials: Benedict's reagent.

  • Procedure:

    • Add 1 mL of a concentrated this compound solution to 2 mL of Benedict's reagent in a test tube.

    • Heat the mixture in a boiling water bath for 5-10 minutes.

    • A color change from blue to green, yellow, orange, or brick-red indicates the presence of reducing sugars.

Experimental Protocol 2: Purification of this compound by Recrystallization

Objective: To reduce the level of organic impurities in commercial this compound.

  • Materials: this compound, ethanol, deionized water, activated carbon (optional).

  • Procedure:

    • Dissolve the this compound in a minimal amount of hot deionized water.

    • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

    • Filter the hot solution to remove the activated carbon and any insoluble impurities.

    • Slowly add ethanol to the hot filtrate until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

    • Dry the purified crystals under vacuum.

Experimental Protocol 3: Protein Stability Assay

Objective: To assess the stability of a protein in a this compound buffer.

  • Materials: Purified protein of interest, purified this compound, phosphate-buffered saline (PBS) as a control buffer, analytical techniques such as Size Exclusion Chromatography (SEC-HPLC), Dynamic Light Scattering (DLS), and a functional activity assay.

  • Procedure:

    • Prepare two formulations of the protein at the desired concentration: one in the purified this compound buffer and one in a control buffer (e.g., PBS) at the same pH.

    • Divide each formulation into aliquots for analysis at different time points and storage conditions (e.g., 4°C, 25°C, and an accelerated condition like 40°C).

    • At each time point (e.g., 0, 1, 2, 4 weeks), analyze the samples for:

      • Aggregation: using SEC-HPLC to quantify high molecular weight species and DLS to measure changes in particle size distribution.

      • Chemical Modification: using techniques like mass spectrometry to detect changes in protein mass that could indicate adduct formation.

      • Biological Activity: using a relevant functional assay to determine if the protein retains its activity.

    • Compare the stability of the protein in the this compound buffer to the control buffer to determine if the glutarate formulation is causing any detrimental effects.

References

Technical Support Center: Disodium Glutarate Buffers for Optimal Chaotropic Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing disodium glutarate buffers with chaotropic agents.

Frequently Asked Questions (FAQs)

Q1: What is the effective pH range for a this compound buffer?

A1: Glutaric acid is a dicarboxylic acid with two pKa values, allowing for two distinct buffering ranges. The first pKa (pKa1) is approximately 4.34, and the second (pKa2) is around 5.22.[1] Therefore, a this compound buffer can be effectively used at pH ranges of approximately 3.3 to 5.3 and 4.2 to 6.2 .

Q2: How do I prepare a this compound buffer of a specific pH?

A2: To prepare a this compound buffer, you can start with a solution of this compound and adjust the pH using a strong acid like hydrochloric acid (HCl). Alternatively, you can mix solutions of glutaric acid and this compound in specific ratios, calculated using the Henderson-Hasselbalch equation, to achieve the desired pH.[2][3][4]

Q3: Are there any known interactions between this compound and common chaotropic agents like urea or guanidinium hydrochloride?

A3: While specific studies on the direct interaction between glutarate and common chaotropic agents are not extensively documented in readily available literature, it is known that dicarboxylic acids can form complexes with urea.[5] The impact of such potential interactions on the chaotropic activity in the context of protein denaturation is not fully characterized. It is recommended to empirically test the efficacy of your chaotropic agent in the presence of the glutarate buffer.

Q4: Can the concentration of the this compound buffer affect the activity of chaotropic agents?

A4: Yes, the concentration of buffer components can influence the overall ionic strength of the solution, which in turn can modulate the effectiveness of chaotropic agents. It is advisable to optimize the buffer concentration for your specific application.

Troubleshooting Guides

Issue 1: Protein Precipitation Upon Addition of Chaotropic Agent in this compound Buffer

Possible Cause Troubleshooting Step
Incorrect pH Verify the pH of your this compound buffer. Ensure it is within the optimal range for your protein's stability and the chaotropic agent's effectiveness. Adjust the pH as needed.
Suboptimal Buffer Concentration Test a range of this compound buffer concentrations (e.g., 20 mM, 50 mM, 100 mM) to find the optimal concentration that maintains protein solubility in the presence of the chaotropic agent.
Insufficient Chaotrope Concentration Gradually increase the concentration of the chaotropic agent (e.g., urea, guanidinium hydrochloride) to ensure complete protein denaturation and solubilization.
Temperature Effects Perform the experiment at a different temperature (e.g., on ice, at room temperature) to see if it affects protein solubility.

Issue 2: Reduced Chaotropic Activity Observed

Possible Cause Troubleshooting Step
pH Drift Re-measure the pH of the buffer-chaotrope solution. The addition of a high concentration of a chaotropic agent can sometimes alter the pH.
Potential Buffer-Chaotrope Interaction Consider preparing fresh solutions of both the buffer and the chaotropic agent. If the issue persists, you may need to test an alternative buffer system to determine if the glutarate component is interfering with the chaotropic agent.
Degradation of Chaotropic Agent Urea solutions can degrade over time, especially if not stored properly, leading to a decrease in effectiveness. Prepare fresh urea solutions for each experiment. Guanidinium hydrochloride solutions are generally stable over a wide pH range at room temperature for several days.[6]

Experimental Protocols

Preparation of 1 L of 0.1 M this compound Buffer, pH 4.8

Materials:

  • This compound (Molar Mass: 176.09 g/mol )

  • Hydrochloric acid (HCl), 1 M solution

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flask (1 L)

Protocol:

  • Weigh out 17.61 g of this compound.

  • Dissolve the this compound in approximately 800 mL of deionized water in a beaker with a magnetic stir bar.

  • Place the beaker on a magnetic stirrer and allow the solid to dissolve completely.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Slowly add 1 M HCl to the solution while continuously monitoring the pH.

  • Continue adding HCl dropwise until the pH of the solution reaches 4.8.

  • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

  • Rinse the beaker with a small amount of deionized water and add the rinse to the volumetric flask.

  • Bring the final volume to 1 L with deionized water.

  • Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

Assessing Optimal Chaotropic Agent Concentration

Materials:

  • Protein of interest

  • This compound buffer at the desired pH

  • Stock solutions of chaotropic agents (e.g., 8 M Urea, 6 M Guanidinium Hydrochloride)

  • Spectrophotometer or other analytical instrument to measure protein unfolding

Protocol:

  • Prepare a series of dilutions of the chaotropic agent in the this compound buffer, ranging from a low to a high concentration.

  • Add a constant amount of the protein of interest to each dilution.

  • Incubate the samples under controlled conditions (e.g., temperature, time).

  • Measure the extent of protein unfolding for each sample using a suitable analytical technique (e.g., circular dichroism, fluorescence spectroscopy).

  • Plot the unfolding data against the chaotropic agent concentration to determine the optimal concentration for your experiment.

Data Presentation

Table 1: Buffering Ranges of Glutaric Acid

pKaValue (at 25°C)Effective Buffering Range (pH)
pKa14.34[1]3.3 - 5.3
pKa25.224.2 - 6.2

Table 2: Common Chaotropic Agents and Working Concentrations

Chaotropic AgentTypical Starting ConcentrationNotes
Urea4 M - 8 MCan cause protein carbamylation at elevated temperatures.
Guanidinium Hydrochloride2 M - 6 MA stronger denaturant than urea.

Visualizations

Experimental_Workflow cluster_prep Buffer & Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep_buffer Prepare Disodium Glutarate Buffer mix Mix Buffer, Chaotrope, and Protein prep_buffer->mix prep_chaotrope Prepare Chaotrope Stock Solution prep_chaotrope->mix prep_protein Prepare Protein Sample prep_protein->mix incubate Incubate mix->incubate measure Measure Protein Unfolding incubate->measure analyze Analyze Data measure->analyze

Caption: Experimental workflow for optimizing chaotropic activity.

Troubleshooting_Logic start Protein Precipitation Observed check_ph Verify Buffer pH start->check_ph check_conc Optimize Buffer Concentration check_ph->check_conc pH is correct resolve Issue Resolved check_ph->resolve pH adjusted check_chaotrope Adjust Chaotrope Concentration check_conc->check_chaotrope Concentration is optimal check_conc->resolve Concentration optimized check_temp Modify Temperature check_chaotrope->check_temp Chaotrope conc. is sufficient check_chaotrope->resolve Chaotrope conc. increased check_temp->resolve Temperature change helps

Caption: Troubleshooting logic for protein precipitation.

References

Technical Support Center: Overcoming Challenges of Using Disodium Glutarate with Membrane Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of disodium glutarate in the context of membrane protein research is not widely documented in scientific literature. Therefore, this technical support center provides guidance based on general principles of membrane protein biochemistry and potential challenges that could arise from introducing a dicarboxylic salt into a membrane protein preparation. The troubleshooting steps and FAQs are intended to be a starting point for empirical investigation.

Troubleshooting Guides

This section provides troubleshooting for specific issues that researchers might encounter when using this compound with membrane proteins.

Issue 1: Protein Aggregation or Precipitation Upon Addition of this compound

Question: My membrane protein, which is stable in its detergent micelle, aggregates or precipitates immediately after I add this compound to the buffer. What is happening and how can I fix it?

Answer:

Immediate aggregation or precipitation upon the addition of this compound is likely due to one or a combination of the following factors:

  • High Ionic Strength: this compound is a salt, and a sudden increase in the ionic strength of the buffer can disrupt the electrostatic interactions that keep the protein-detergent complex soluble. This can lead to the protein and/or detergent precipitating out of solution.

  • "Salting Out" Effect: At high concentrations, salts like this compound can reduce the solubility of proteins by competing for water molecules, leading to protein precipitation.

  • Disruption of the Detergent Micelle: The introduction of glutarate ions might interfere with the structure and stability of the detergent micelle surrounding the membrane protein, exposing hydrophobic regions of the protein and causing aggregation.

Troubleshooting Workflow:

start Protein Aggregation Observed step1 Reduce this compound Concentration start->step1 step4 Gradual Addition start->step4 Alternative approach step2 Optimize Buffer Composition step1->step2 If aggregation is reduced but not eliminated end_success Protein Remains Soluble step1->end_success If aggregation is resolved step3 Screen Different Detergents step2->step3 If buffer optimization is insufficient step2->end_success If aggregation is resolved step3->end_success end_fail Aggregation Persists step3->end_fail If all detergents fail step4->end_success

Caption: Troubleshooting workflow for protein aggregation.

Suggested Solutions:

  • Optimize this compound Concentration: Systematically decrease the concentration of this compound to find a level that is compatible with your protein's solubility.

  • Increase Detergent Concentration: A higher detergent-to-protein ratio might help to better shield the hydrophobic regions of the membrane protein from the effects of the salt. Ensure the detergent concentration remains well above its critical micelle concentration (CMC).

  • Screen Different Detergents: Your current detergent may be particularly sensitive to the presence of dicarboxylate salts. Consider screening a panel of detergents with different properties (e.g., non-ionic, zwitterionic) to find one that is more compatible with this compound.

  • Modify Buffer Components:

    • pH: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to maintain a net surface charge, which can help prevent aggregation.

    • Additives: Incorporating stabilizing additives like glycerol, sucrose, or specific lipids (e.g., cholesterol hemisuccinate) may counteract the destabilizing effects of this compound.

  • Gradual Introduction: Instead of adding this compound as a bolus, try introducing it gradually, for example, through dialysis, to allow the protein-detergent complex to equilibrate slowly.

Issue 2: Loss of Protein Activity After Incubation with this compound

Question: My membrane protein loses its functional activity after being exposed to this compound, even though it remains soluble. Why is this happening and what can I do?

Answer:

Loss of activity in a soluble membrane protein suggests that this compound is inducing conformational changes that affect the protein's function without causing gross aggregation. Potential causes include:

  • Interaction with Active Site: Glutarate, as a dicarboxylate, might act as a competitive or non-competitive inhibitor by binding to the active site or an allosteric site of your protein, particularly if the natural substrate is also charged.

  • Disruption of Critical Salt Bridges: The ions from this compound could interfere with essential intramolecular or intermolecular salt bridges that are necessary for the protein's native conformation and function.

  • Alteration of Protein Dynamics: The binding of glutarate ions to the protein surface could alter its flexibility and dynamics, which may be crucial for its catalytic activity or transport function.

Experimental Protocol: Testing for Reversible Inhibition

  • Prepare the Protein: Purify your membrane protein in a buffer system known to maintain its activity.

  • Activity Assay (Baseline): Perform your standard functional assay to measure the baseline activity of the protein.

  • Incubation with this compound: Incubate an aliquot of the protein with the desired concentration of this compound for a set period (e.g., 1 hour) on ice.

  • Activity Assay (with Glutarate): Measure the activity of the glutarate-treated protein.

  • Removal of this compound: Dialyze the glutarate-treated protein against the original buffer (without glutarate) to remove the compound.

  • Activity Assay (Post-Dialysis): Measure the activity of the protein after dialysis.

  • Analysis:

    • If activity is restored after dialysis, the inhibition is likely reversible.

    • If activity is not restored, this compound may be causing irreversible denaturation.

Troubleshooting Decision Tree:

start Loss of Protein Activity step1 Perform Reversible Inhibition Assay start->step1 decision1 Is Activity Restored After Dialysis? step1->decision1 step2a Lower this compound Concentration decision1->step2a Yes step2b Investigate Irreversible Denaturation decision1->step2b No end_success Activity Maintained step2a->end_success step3b Use Biophysical Methods (e.g., CD, DSF) to assess structural changes step2b->step3b end_fail Activity Lost step3b->end_fail

Caption: Decision tree for troubleshooting loss of protein activity.

Frequently Asked Questions (FAQs)

Q1: At what concentration should I start testing this compound with my membrane protein?

A1: It is advisable to start with a low concentration, for instance, in the range of 1-10 mM, and incrementally increase it. The optimal concentration will be highly dependent on your specific protein and the buffer system. A systematic screen of concentrations is recommended.

Q2: Can this compound interfere with downstream applications like cryo-EM or crystallography?

A2: Yes, it is possible. High concentrations of salts can affect crystal formation and may increase background noise in cryo-EM imaging. It is crucial to determine the maximum compatible concentration of this compound that does not interfere with these structural biology techniques. A buffer screen that includes varying concentrations of this compound should be performed during the optimization of conditions for structural studies.

Q3: How does the pH of the buffer affect the interaction of this compound with my protein?

A3: The pH of the buffer is critical. Glutaric acid has two pKa values (around 4.3 and 5.4). At a neutral pH (e.g., 7.4), the glutarate will be predominantly in its dianionic form. This dianion can interact with positively charged residues (lysine, arginine) on the protein surface. If the pH is lowered, the protonation state of both the glutarate and the protein will change, altering their electrostatic interactions. Therefore, the effect of this compound should be evaluated at different pH values.

Q4: Are there any alternatives to this compound that might achieve a similar effect with fewer complications?

A4: The intended purpose of using this compound is not specified, but if it is being used as a buffer component or to increase ionic strength, other options are available. For buffering, standard biological buffers like HEPES, Tris, or phosphate should be considered.[1][2] If the goal is to use a dicarboxylate, other options like succinate or malate could be tested as they are also metabolic intermediates and their effects on proteins may be better characterized.

Data Presentation

Table 1: Hypothetical Effect of this compound Concentration on Membrane Protein Stability

This compound (mM)Thermal Unfolding Temperature (Tm) (°C)Aggregation Onset Temperature (°C)Relative Activity (%)Observations
0 (Control)55.260.5100Protein is stable and active.
1054.859.895Minor destabilization, still highly active.
5052.155.370Moderate destabilization and some loss of activity.
10048.550.130Significant destabilization and loss of activity.
200Not measurable35.0<5Severe aggregation at lower temperatures.

This data is illustrative and should be determined empirically for each specific membrane protein.

Table 2: Compatibility of this compound with Common Detergents

DetergentTypeRecommended Starting Concentration of this compound (mM)Potential Issues
DDMNon-ionic10-50Generally well-tolerated, but high concentrations may still cause precipitation.
LDAOZwitterionic5-20Can be more sensitive to salts, start with lower concentrations.
OGNon-ionic10-30Higher CMC detergent, may be more robust, but protein stability can be lower.
CHAPSZwitterionic5-25Similar to LDAO, requires careful optimization.

Compatibility should be experimentally verified.

Experimental Protocols

Protocol: Differential Scanning Fluorimetry (DSF) for Stability Assessment

Objective: To assess the effect of this compound on the thermal stability of a membrane protein.

Materials:

  • Purified membrane protein in a stable detergent-containing buffer.

  • SYPRO Orange dye (5000x stock in DMSO).

  • This compound stock solution (e.g., 1 M).

  • Quantitative PCR (qPCR) instrument with a thermal ramping capability.

  • 96-well qPCR plates.

Methodology:

  • Prepare the Protein-Dye Mixture: Dilute the SYPRO Orange dye to a 50x working stock in your protein buffer. In a microcentrifuge tube, mix your protein with the 50x dye to a final concentration of 5x SYPRO Orange.

  • Prepare this compound Dilutions: In a 96-well plate, prepare a serial dilution of this compound in the protein buffer to achieve a range of final concentrations (e.g., 0-200 mM).

  • Add Protein-Dye Mixture: Add the protein-dye mixture to each well containing the this compound dilutions. The final protein concentration should be in the range of 0.1-0.2 mg/mL.

  • Seal and Centrifuge: Seal the plate and briefly centrifuge to ensure all components are mixed and at the bottom of the wells.

  • Thermal Melt Experiment: Place the plate in the qPCR instrument. Set up a thermal melt experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 1 °C/minute. Collect fluorescence data at each temperature increment.

  • Data Analysis: Plot the negative first derivative of the fluorescence signal versus temperature (-dF/dT). The peak of this curve represents the melting temperature (Tm) of the protein under each condition. A lower Tm indicates decreased protein stability.[1][3]

Visualizations

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Purified Membrane Protein in Detergent exp2 Add Protein to each Dilution prep1->exp2 prep2 This compound Stock Solution exp1 Prepare Serial Dilutions of this compound prep2->exp1 prep3 Assay Buffer prep3->exp1 exp1->exp2 exp3 Incubate exp2->exp3 exp4 Perform Functional or Stability Assay exp3->exp4 analysis1 Measure Activity/Stability at each Concentration exp4->analysis1 analysis2 Plot Data vs. [this compound] analysis1->analysis2 analysis3 Determine Optimal Concentration Range analysis2->analysis3

Caption: Workflow for testing a novel additive with a membrane protein.

References

Validation & Comparative

A Comparative Analysis of Disodium Glutarate and Urea for Protein Denaturation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two chemical agents, disodium glutarate and urea, used for protein denaturation. Understanding the distinct mechanisms and efficacies of these compounds is crucial for researchers in various fields, including biochemistry, drug development, and proteomics, where controlled protein unfolding is a key procedural step. This document synthesizes available experimental data to offer a clear comparison of their performance.

Introduction to Protein Denaturation

Protein denaturation is the process by which a protein loses its native three-dimensional structure. This disruption of the secondary, tertiary, and quaternary structures is often achieved using chemical denaturants, heat, or pH changes. The choice of denaturant can significantly impact experimental outcomes, making a thorough understanding of their properties essential. Urea is a widely used and well-characterized denaturant, while this compound is known as a chaotropic agent, though its specific application as a primary denaturant is less documented in publicly available research.

Mechanisms of Action

Urea: A Well-Established Denaturant

Urea is a small, polar molecule that is highly soluble in water and is one of the most common denaturants used in protein folding studies. Its denaturation mechanism is understood to involve both direct and indirect interactions with the protein.

  • Direct Interaction: Urea molecules can directly interact with the protein. This includes forming hydrogen bonds with the peptide backbone and polar side chains, which competes with and weakens the intramolecular hydrogen bonds that stabilize the protein's native structure. Furthermore, van der Waals interactions between urea and the protein are thought to play a significant role in denaturation.

  • Indirect Interaction: Urea also alters the structure of the surrounding water. By disrupting the hydrogen-bonding network of water, urea weakens the hydrophobic effect. The hydrophobic effect is a major driving force for protein folding, as it causes nonpolar amino acid residues to be buried in the protein's core, away from water. By diminishing this effect, urea facilitates the exposure and solvation of these hydrophobic residues, leading to protein unfolding.

This compound: A Chaotropic Agent

This compound, the sodium salt of glutaric acid, is classified as a chaotropic agent. Chaotropic agents disrupt the structure of water, which in turn destabilizes macromolecules like proteins.

The denaturation mechanism of this compound is primarily attributed to its chaotropic activity and its nature as a salt:

  • Disruption of Water Structure: Similar to the indirect mechanism of urea, the glutarate and sodium ions interact with water molecules, disrupting the highly ordered hydrogen-bonding network of water. This disruption increases the entropy of the system and reduces the hydrophobic effect, thereby promoting the unfolding of proteins to expose their nonpolar residues to the solvent.

  • Electrostatic Interactions: As a salt, this compound increases the ionic strength of the solution. This can disrupt salt bridges and other electrostatic interactions that are crucial for maintaining the protein's tertiary and quaternary structures.

Quantitative Comparison of Denaturing Potency

A direct quantitative comparison of the denaturing strength of this compound and urea is challenging due to the limited availability of experimental data for this compound in the context of protein denaturation studies. Key parameters used to quantify denaturant potency include the midpoint of the denaturation transition (Cm) and the free energy of unfolding in the absence of denaturant (ΔG°H₂O).

ParameterUreaThis compound
Typical Cm Value Protein-dependent, typically in the range of 4-8 M.Not available in published literature.
Mechanism Direct interaction with protein and indirect disruption of water structure.Primarily indirect disruption of water structure (chaotropic effect) and disruption of electrostatic interactions.
Thermodynamic Data (ΔG°, ΔH°, ΔS°) Extensively studied and available for numerous proteins.Not available in published literature.

Note: The absence of quantitative data for this compound highlights a significant knowledge gap in the comparative analysis of its denaturing capabilities against well-established denaturants like urea.

Experimental Protocols

Below are generalized protocols for studying protein denaturation using chemical denaturants. These can be adapted for comparing the effects of this compound and urea.

Key Experimental Techniques
  • Circular Dichroism (CD) Spectroscopy: This technique is used to monitor changes in the secondary structure of a protein upon denaturation. The far-UV CD spectrum (190-250 nm) is sensitive to the protein's backbone conformation.

  • Fluorescence Spectroscopy: Intrinsic tryptophan or tyrosine fluorescence is often used to probe changes in the tertiary structure of a protein. The emission maximum of tryptophan, in particular, is sensitive to the polarity of its local environment and will typically red-shift as the protein unfolds and the tryptophan residues become more exposed to the aqueous solvent.

General Protocol for Chemical Denaturation Assay
  • Protein Preparation: Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate or Tris buffer) at a known concentration. The buffer should be chosen to ensure the protein is stable and in its native conformation at the start of the experiment.

  • Denaturant Stock Solutions: Prepare high-concentration stock solutions of urea (e.g., 10 M) and this compound (concentration to be determined empirically) in the same buffer as the protein. Ensure the pH of the solutions is adjusted after the denaturant is fully dissolved.

  • Sample Preparation: Prepare a series of samples containing a constant concentration of the protein and varying concentrations of the denaturant (urea or this compound). This is typically done by mixing the protein stock, denaturant stock, and buffer in appropriate ratios. Include a control sample with no denaturant.

  • Equilibration: Allow the samples to equilibrate for a sufficient time to ensure that the denaturation process has reached equilibrium. The required time will depend on the protein and the denaturant concentration and may need to be determined experimentally.

  • Spectroscopic Measurement: Measure the desired spectroscopic signal (e.g., CD signal at 222 nm or tryptophan fluorescence emission maximum) for each sample.

  • Data Analysis: Plot the spectroscopic signal as a function of denaturant concentration. The resulting data is typically a sigmoidal curve representing the transition from the folded to the unfolded state. This curve can be fitted to a two-state or multi-state model to determine the Cm value and the free energy of unfolding.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Denaturation_Mechanisms Comparative Mechanisms of Protein Denaturation cluster_Urea Urea Denaturation cluster_DSG This compound Denaturation Urea Urea Direct Direct Interaction (H-bonding with backbone/side chains, van der Waals forces) Urea->Direct Indirect_U Indirect Interaction (Disruption of water H-bond network) Urea->Indirect_U Unfolding_U Protein Unfolding Direct->Unfolding_U Weak_Hydrophobic Weakening of Hydrophobic Effect Indirect_U->Weak_Hydrophobic Weak_Hydrophobic->Unfolding_U DSG This compound Chaotropic Chaotropic Effect (Disruption of water structure) DSG->Chaotropic Ionic Increased Ionic Strength DSG->Ionic Weak_Hydrophobic_DSG Weakening of Hydrophobic Effect Chaotropic->Weak_Hydrophobic_DSG Disrupt_Electrostatic Disruption of Electrostatic Interactions Ionic->Disrupt_Electrostatic Unfolding_DSG Protein Unfolding Weak_Hydrophobic_DSG->Unfolding_DSG Disrupt_Electrostatic->Unfolding_DSG

Caption: Mechanisms of protein denaturation by urea and this compound.

Experimental_Workflow Experimental Workflow for Comparative Denaturation Analysis cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis P1 Prepare Protein Stock P3 Prepare Sample Series (Varying Denaturant Concentrations) P1->P3 P2 Prepare Denaturant Stocks (Urea & this compound) P2->P3 E1 Equilibrate Samples P3->E1 E2 Spectroscopic Measurement (CD or Fluorescence) E1->E2 A1 Plot Signal vs. [Denaturant] E2->A1 A2 Fit Data to Model (e.g., Two-State) A1->A2 A3 Determine Cm and ΔG° A2->A3 A4 Compare Denaturant Potency A3->A4

Caption: A generalized experimental workflow for comparing protein denaturants.

Conclusion

Urea is a well-characterized denaturant that acts through both direct and indirect mechanisms to unfold proteins. This compound is known as a chaotropic agent that primarily disrupts the structure of water and electrostatic interactions within the protein. While the qualitative mechanisms of these two compounds have been described, a direct quantitative comparison of their denaturing potency is hampered by a lack of publicly available experimental data for this compound.

For researchers considering the use of this compound as a protein denaturant, it is recommended to perform initial titration experiments to determine its effective concentration range for the specific protein of interest. Further research is needed to quantitatively characterize the denaturing properties of this compound and to establish its relative efficacy compared to standard denaturants like urea. This will enable a more informed selection of denaturing agents for various applications in research and drug development.

Disodium Glutarate vs. Guanidinium Chloride: A Comparative Guide for Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein extraction and analysis, the choice of solubilizing and denaturing agents is a critical step that can significantly impact the quality and depth of proteomic data. Guanidinium chloride is a well-established and powerful chaotropic agent widely employed in proteomics workflows. In contrast, disodium glutarate is not a commonly used reagent for these applications, and its efficacy in proteomics is not supported by available experimental data.

This guide provides a comprehensive comparison of guanidinium chloride and this compound, offering insights into their chemical properties and their respective roles—or lack thereof—in proteomics. We present available experimental data and protocols for guanidinium chloride and highlight the current void of evidence for the use of this compound as a protein denaturant in this field.

At a Glance: Key Properties

PropertyGuanidinium ChlorideThis compound
Chemical Formula CH₆ClN₃C₅H₆Na₂O₄
Molecular Weight 95.53 g/mol 176.08 g/mol [1][2]
Primary Role in Proteomics Strong chaotropic agent, protein denaturantNot established; primarily used as a buffer component or in specific metabolic studies[3]
Mechanism of Action Disrupts hydrogen bonds and hydrophobic interactions, leading to protein unfolding[4][5]No established mechanism for protein denaturation in proteomics
Compatibility with Proteases Inhibits trypsin; compatible with Lys-C at reduced concentrations[4][6][7]Not documented
Mass Spectrometry Compatibility Requires removal or significant dilution prior to MS analysis[8]Not documented for proteomics workflows

Guanidinium Chloride: The Established Powerhouse for Protein Solubilization

Guanidinium chloride (GdmCl) is a potent chaotropic agent that effectively denatures proteins by disrupting the intricate network of non-covalent interactions that maintain their native three-dimensional structure.[4][5] Its ability to break hydrogen bonds and interfere with hydrophobic interactions makes it highly effective for solubilizing proteins, including those that are difficult to extract from complex biological matrices such as tissues and inclusion bodies.

Performance in Proteomics

Numerous studies have demonstrated the utility of guanidinium chloride in various proteomics applications:

  • Enhanced Protein Digestion: By unfolding proteins, GdmCl exposes cleavage sites that would otherwise be inaccessible to proteases, leading to more complete digestion and improved protein sequence coverage.[9]

  • Compatibility with Lys-C: While GdmCl inhibits the activity of trypsin, a commonly used protease, it is compatible with endoproteinase Lys-C, which specifically cleaves at lysine residues.[10][11] A combination of GdmCl for denaturation and Lys-C for digestion is a frequently used strategy.

  • Rapid Digestion Protocols: The use of GdmCl can facilitate accelerated protein digestion, with some protocols achieving complete digestion within 30 minutes.[10][11][12]

  • Comparison with Urea: In comparative studies, guanidinium chloride has been shown to be a more potent denaturant than urea, often resulting in a higher number of identified unique peptides and greater sequence coverage.[9]

Experimental Protocol: In-Solution Protein Digestion using Guanidinium Chloride

This protocol is a general guideline for the in-solution digestion of proteins using guanidinium chloride for subsequent mass spectrometry analysis.

Materials:

  • Guanidinium chloride (GdmCl) solution (e.g., 8 M in water)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Tris-HCl buffer

  • Endoproteinase Lys-C

  • Trifluoroacetic acid (TFA)

  • C18 desalting spin columns

Procedure:

  • Protein Solubilization and Denaturation:

    • Resuspend the protein pellet in a buffer containing 6 M GdmCl.

    • Incubate at 95°C for 10 minutes to facilitate denaturation.

  • Reduction and Alkylation:

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 30 minutes to reduce disulfide bonds.

    • Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

  • Enzymatic Digestion:

    • Dilute the sample with a compatible buffer (e.g., Tris-HCl) to reduce the GdmCl concentration to approximately 0.5-1 M. This is crucial for protease activity.

    • Add Lys-C at an appropriate enzyme-to-protein ratio (e.g., 1:50 to 1:100 w/w).

    • Incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with TFA to a final concentration of 0.1-1% to stop the digestion and prepare the sample for desalting.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.

Visualizing the Workflow

Guanidinium_Chloride_Proteomics_Workflow Sample Protein Sample (e.g., Cell Pellet, Tissue) Lysis Lysis & Denaturation (6M Guanidinium Chloride) Sample->Lysis RedAlk Reduction & Alkylation (DTT & IAA) Lysis->RedAlk Dilution Dilution (to <1M GdmCl) RedAlk->Dilution Digestion Enzymatic Digestion (Lys-C) Dilution->Digestion Cleanup Desalting (C18 Cleanup) Digestion->Cleanup MS LC-MS/MS Analysis Cleanup->MS

Caption: A typical proteomics workflow utilizing guanidinium chloride for protein denaturation and subsequent digestion.

This compound: An Uncharted Territory in Proteomics

In stark contrast to the extensive documentation on guanidinium chloride, there is a significant lack of scientific literature or experimental data supporting the use of this compound as a protein denaturant or solubilizing agent for proteomics applications.

Chemical Properties and Potential Inferences

This compound is the sodium salt of glutaric acid, a five-carbon dicarboxylic acid.[2] While one commercial supplier suggests its "chaotropic properties are utilized in proteomics," this claim is not substantiated by peer-reviewed research.

Based on its chemical structure, it is not expected to be a strong chaotropic agent in the same vein as guanidinium chloride. The guanidinium cation's planar structure and delocalized positive charge are key to its potent denaturing effects.[5] this compound, being a simple dicarboxylate salt, is more likely to influence protein stability through mechanisms such as modulating ionic strength and pH, rather than direct, disruptive interactions with the protein backbone and hydrophobic core.[13]

Without any available experimental data, a direct comparison of its performance against guanidinium chloride in proteomics is not possible. Researchers should be cautious of unsubstantiated claims and rely on well-validated methods for their experiments.

Conclusion: Guanidinium Chloride Remains the Superior Choice

For researchers seeking a reliable and effective method for protein solubilization and denaturation in proteomics, guanidinium chloride is the unequivocally superior and evidence-based choice . Its potent chaotropic properties are well-documented, and established protocols are readily available.

There is currently no scientific basis to consider this compound as a viable alternative to guanidinium chloride for protein denaturation in proteomics. The absence of supporting experimental data makes its use in this context highly speculative and not recommended for routine or critical proteomics workflows. Future studies would be required to explore any potential, yet currently unknown, applications of this compound in this field. Until such evidence emerges, guanidinium chloride remains the industry and academic standard for demanding protein solubilization challenges in proteomics.

References

Unveiling Protein Secrets: A Comparative Guide to Chaotropic Agents for Enhanced Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving to unlock the complexities of proteins, achieving efficient solubilization is a critical first step. This guide provides an objective comparison of commonly used chaotropic agents, supported by experimental data, to aid in the selection of the most effective strategy for your specific research needs.

Chaotropic agents are substances that disrupt the highly ordered structure of water, thereby weakening hydrophobic interactions that are crucial for maintaining the native three-dimensional conformation of proteins.[1][2] This disruption of the water network facilitates the unfolding of proteins, exposing their hydrophobic cores and ultimately leading to their solubilization.[1][3] The choice of chaotropic agent and its concentration can significantly impact the yield and integrity of the solubilized protein, making a clear understanding of their efficacy paramount for successful downstream applications such as mass spectrometry, electrophoresis, and functional assays.

Comparative Efficacy of Common Chaotropic Agents

The two most widely utilized chaotropic agents for protein solubilization are urea and guanidine hydrochloride (GdnHCl).[4] While both are effective, they exhibit different potencies and mechanisms of action. Guanidine hydrochloride is generally considered a stronger denaturant than urea.[5] Other agents and formulations, including thiourea, are often used in combination to enhance the solubilization of particularly challenging proteins, such as membrane proteins.[6]

The following table summarizes quantitative data from studies comparing the efficacy of different chaotropic agents in various applications.

Chaotropic Agent/MethodProtein SourceKey Quantitative FindingReference
Guanidine Hydrochloride (GnHCl) Tendon TissueIdentified a total of 249 proteins .[7]
Urea Tendon TissueIdentified a total of 186 proteins .[7]
RapiGest™ (surfactant) Tendon TissueIdentified a total of 123 proteins .[7]
Sodium Deoxycholate (DOC) - 9h digestion Human PlasmaAverage digestion efficiency of ~80% with <5% error.[8]
Sodium Dodecyl Sulfate (SDS) - 9h digestion Human PlasmaAverage digestion efficiency of ~80% with <5% error.[8]
Urea Human PlasmaLower overall yield of tryptic peptides compared to DOC and SDS.[8]
2 M NaSCN Electron-Transport Particle40% of membrane-bound protein solubilized.[9]
2 M NaClO4 Electron-Transport Particle24% of membrane-bound protein solubilized.[9]
Guanidine Hydrochloride Electron-Transport ParticleMore effective than urea, Cl-, and F-.[9]
Urea Electron-Transport ParticleLess effective than guanidine, SCN-, and ClO4-.[9]

Mechanism of Action and Key Considerations

Urea, a neutral molecule, primarily disrupts the hydrogen bond network of water and can also directly interact with the protein backbone.[4] Guanidine hydrochloride, a salt, dissociates into the guanidinium cation (Gdn+) and chloride anion (Cl-). The planar guanidinium ion is a more potent denaturant, effectively disrupting hydrophobic interactions and interacting with both the peptide backbone and charged amino acid side chains.[4] The ionic nature of GdnHCl can also mask electrostatic interactions within the protein.[10]

Key considerations when choosing a chaotropic agent include:

  • Protein Type: Hydrophobic and membrane proteins often require stronger chaotropes or combinations of agents, such as urea and thiourea, for effective solubilization.[6][11]

  • Downstream Applications: The ionic nature of GdnHCl may interfere with techniques like ion-exchange chromatography.[5] Urea is non-ionic and generally more compatible with a wider range of downstream applications, including isoelectric focusing.[12]

  • Required Strength: For complete denaturation of highly stable proteins or solubilization of inclusion bodies, the stronger denaturing power of guanidine hydrochloride may be necessary.[5][13] Typical working concentrations for complete denaturation are around 6 M for GdnHCl and 8 M for urea.[13]

  • Potential for Modification: Urea solutions can contain cyanate, which can cause carbamylation of proteins, especially at elevated temperatures. It is crucial to use fresh, high-quality urea solutions.[14]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for protein solubilization using urea and guanidine hydrochloride.

Protocol 1: Protein Solubilization with Urea for 2D Electrophoresis

This protocol is adapted for samples requiring solubilization prior to isoelectric focusing and 2D gel electrophoresis.

  • Sample Preparation: The sample can be a cell pellet, tissue homogenate, or a protein precipitate.

  • Solubilization Buffer Preparation: A common solubilization buffer (lysis buffer) consists of 7 M urea, 2 M thiourea, 4% (w/v) CHAPS, and 65 mM DTT in a suitable buffer (e.g., 40 mM Tris).

  • Solubilization: Add the solubilization buffer to the protein sample. The ratio of buffer to sample should be optimized, but a common starting point is 5-10 volumes of buffer to 1 volume of sample.

  • Incubation: Incubate the mixture at room temperature for 30-60 minutes with gentle agitation (e.g., on a rotator or shaker).

  • Clarification: Centrifuge the sample at high speed (e.g., >15,000 x g) for 15-30 minutes at room temperature to pellet any insoluble material.

  • Supernatant Collection: Carefully collect the supernatant containing the solubilized proteins for downstream analysis.

Protocol 2: Denaturation of Proteins with Guanidine Hydrochloride

This protocol is a general procedure for the complete denaturation of proteins.

  • Stock Solution Preparation: Prepare a 6 M stock solution of guanidine hydrochloride in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0). Ensure the GdnHCl is fully dissolved.

  • Protein Sample Preparation: The protein of interest should be in a compatible buffer at a known concentration.

  • Denaturation: Add the 6 M GdnHCl stock solution to the protein sample to achieve the desired final concentration (typically in the range of 3-6 M).

  • Optional Reduction and Alkylation: If reducing disulfide bonds is necessary, a reducing agent like DTT (final concentration 5-10 mM) can be added. This is typically followed by an alkylation step with iodoacetamide to prevent re-oxidation.

  • Incubation: Incubate the sample at room temperature. Incubation times are generally shorter than for urea due to the higher denaturing power of GdnHCl and should be determined empirically.

  • Analysis: The denatured protein solution is now ready for subsequent analysis.

Visualizing the Workflow and Agent Selection

To further clarify the experimental process and the logic behind choosing a chaotropic agent, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Preparation cluster_solubilization Protein Solubilization cluster_analysis Downstream Analysis Sample Biological Sample (Cells, Tissue, etc.) Lysis Cell Lysis / Homogenization Sample->Lysis Add_Chaotrope Addition of Chaotropic Agent (Urea / GdnHCl) Lysis->Add_Chaotrope Incubation Incubation Add_Chaotrope->Incubation Centrifugation Centrifugation Incubation->Centrifugation Supernatant Collect Soluble Protein Fraction Centrifugation->Supernatant Analysis Mass Spectrometry, Electrophoresis, etc. Supernatant->Analysis

A generalized experimental workflow for protein solubilization using chaotropic agents.

Chaotrope_Selection_Logic cluster_protein Protein Characteristics cluster_application Experimental Goal cluster_choice Chaotropic Agent Choice Protein_Type Protein Type Solubility Solubility Challenge Protein_Type->Solubility Goal Desired Outcome Protein_Type->Goal Urea Urea / Urea+Thiourea Solubility->Urea Moderately Insoluble (e.g., Membrane Proteins) GdnHCl Guanidine HCl Solubility->GdnHCl Highly Insoluble (e.g., Inclusion Bodies) Goal->Urea Solubilization for IEF Goal->GdnHCl Complete Denaturation

References

Unfolding the Truth: A Comparative Guide to Validating Protein Denaturation with Disodium Glutarate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of protein stability is a cornerstone of effective therapeutic development and fundamental biological research. This guide provides a comprehensive comparison of disodium glutarate as a potential agent for validating protein unfolding against the well-established denaturants, urea and guanidinium hydrochloride (GdnHCl), with a focus on circular dichroism (CD) spectroscopy as the analytical method.

While urea and GdnHCl are the gold standards for in vitro protein unfolding studies, their inherent properties, such as the potential for urea to carbamylate proteins and the ionic nature of GdnHCl, necessitate the exploration of alternative denaturants. This compound, a dicarboxylic acid salt, has been described as a chaotropic agent, suggesting its potential to disrupt the non-covalent interactions that maintain a protein's native conformation. This guide presents a theoretical comparison and a practical framework for validating its efficacy.

Comparative Analysis of Denaturants

DenaturantChemical NatureTypical Concentration RangeMidpoint of Transition (Cm) for HPC[1][2]Proposed Primary Mechanism of Action
This compound Dicarboxylic Acid SaltNot EstablishedNot DeterminedPrimarily disrupts the ordered structure of water molecules surrounding the protein (chaotropic effect), potentially weakening hydrophobic interactions. May also influence electrostatic interactions.
Urea Non-ionic, Chaotropic2 - 8 M~3 MDisrupts the hydrogen bond network of water and directly interacts with the protein backbone through hydrogen bonds, weakening intramolecular interactions.[3]
Guanidinium Hydrochloride (GdnHCl) Ionic, Chaotropic0.5 - 6 M~1.5 - 2.0 MA more potent chaotrope than urea, it disrupts hydrophobic interactions and alters the structure of water. Its ionic nature can also shield electrostatic interactions within the protein.[3]

Experimental Protocol: Validating Protein Unfolding using Circular Dichroism Spectroscopy

This protocol provides a detailed methodology for assessing protein unfolding with a chemical denaturant, which can be adapted for this compound, urea, or guanidinium hydrochloride.

Objective: To determine the conformational stability of a protein by monitoring the change in its secondary structure as a function of denaturant concentration using circular dichroism spectroscopy.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.

  • High-purity this compound, urea, or guanidinium hydrochloride.

  • CD-grade water.

  • Circular dichroism spectropolarimeter equipped with a Peltier temperature controller.

  • Quartz cuvette with a suitable path length (e.g., 1 mm).

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the purified protein in the assay buffer. Determine the accurate protein concentration using a reliable method (e.g., UV-Vis spectroscopy).

    • Prepare a concentrated stock solution of the chosen denaturant (e.g., 8 M urea, 6 M GdnHCl, or a high concentration of this compound) in the same assay buffer. Ensure the denaturant is fully dissolved and the pH is adjusted if necessary.

  • Sample Preparation for Titration:

    • Prepare a series of samples with a constant final protein concentration and varying final concentrations of the denaturant. This is achieved by mixing calculated volumes of the protein stock, denaturant stock, and assay buffer.

    • The denaturant concentration range should span from 0 M to a concentration expected to induce complete unfolding.

    • Prepare a corresponding blank for each sample containing the same concentration of denaturant in the assay buffer without the protein.

    • Allow the samples to equilibrate for a sufficient time (e.g., 2-4 hours or overnight at a controlled temperature) to ensure the unfolding reaction has reached equilibrium.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and purge with nitrogen gas for at least 30 minutes before measurements.

    • Set the desired temperature using the Peltier controller (e.g., 25 °C).

    • Set the instrument parameters for far-UV CD measurement:

      • Wavelength range: e.g., 250 nm to 200 nm.

      • Data pitch: e.g., 1 nm.

      • Scanning speed: e.g., 50 nm/min.

      • Bandwidth: e.g., 1 nm.

      • Response time: e.g., 2 seconds.

      • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Record the CD spectrum for each blank sample and then the corresponding protein sample.

  • Data Analysis:

    • Subtract the blank spectrum from the corresponding sample spectrum for each denaturant concentration.

    • Monitor the change in the CD signal at a specific wavelength that is sensitive to the protein's secondary structure (e.g., 222 nm for α-helical proteins).

    • Convert the observed ellipticity (in millidegrees) to Mean Residue Ellipticity (MRE) using the following equation: MRE (deg cm2 dmol-1) = (Observed Ellipticity [mdeg]) / (10 * c * n * l) where:

      • c = protein concentration in mol/L

      • n = number of amino acid residues

      • l = cuvette path length in cm

    • Plot the MRE at the chosen wavelength as a function of the denaturant concentration.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the midpoint of the transition (Cm), which is the denaturant concentration at which 50% of the protein is unfolded.

Visualizing the Process

To better understand the experimental and logical frameworks, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_cd Circular Dichroism Measurement cluster_analysis Data Analysis Protein_Stock Protein Stock Solution Titration_Series Prepare Titration Series (Constant Protein, Variable Denaturant) Protein_Stock->Titration_Series Denaturant_Stock Denaturant Stock (this compound, Urea, or GdnHCl) Denaturant_Stock->Titration_Series Equilibration Equilibrate Samples Titration_Series->Equilibration Sample_Scan Record Sample Spectra (Protein + Denaturant) Equilibration->Sample_Scan Instrument_Setup Instrument Setup (Wavelength, Temp, etc.) Blank_Scan Record Blank Spectra (Buffer + Denaturant) Instrument_Setup->Blank_Scan Blank_Scan->Sample_Scan Data_Processing Subtract Blank Spectra MRE_Calculation Calculate Mean Residue Ellipticity (MRE) Data_Processing->MRE_Calculation Plot_Data Plot MRE vs. [Denaturant] MRE_Calculation->Plot_Data Fit_Curve Fit Sigmoidal Curve Plot_Data->Fit_Curve Determine_Cm Determine Cm Value Fit_Curve->Determine_Cm

Caption: Experimental workflow for validating protein unfolding using circular dichroism.

Comparison_Logic cluster_goal Objective cluster_methods Denaturant Alternatives cluster_params Comparative Parameters Goal Validate Protein Unfolding DSG This compound (Potential Alternative) Goal->DSG via Urea Urea (Established Standard) Goal->Urea via GdnHCl GdnHCl (Established Standard) Goal->GdnHCl via Cm_Value Cm Value (Denaturing Potency) DSG->Cm_Value compared by Mechanism Mechanism of Action DSG->Mechanism compared by Protocol Experimental Protocol DSG->Protocol compared by Urea->Cm_Value compared by Urea->Mechanism compared by Urea->Protocol compared by GdnHCl->Cm_Value compared by GdnHCl->Mechanism compared by GdnHCl->Protocol compared by

Caption: Logical framework for comparing denaturants for protein unfolding studies.

References

A Comparative Analysis of Disodium Glutarate and Other Dicarboxylate Salts for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of disodium glutarate with other common dicarboxylate salts: disodium malonate, disodium succinate, and disodium adipate. The focus is on their physicochemical properties and potential performance as pharmaceutical excipients, particularly in the context of drug formulation and delivery. This document summarizes available quantitative data, outlines relevant experimental protocols, and visualizes key concepts to aid in the selection of appropriate counterions for drug development.

Introduction to Dicarboxylate Salts in Pharmaceuticals

Dicarboxylate salts are frequently employed in the pharmaceutical industry to enhance the solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2][3] By forming a salt with an ionizable drug, the resulting compound often exhibits improved physicochemical properties without altering the core chemical structure of the API.[1] The choice of the dicarboxylate counterion can significantly influence these properties. This guide focuses on the sodium salts of four key dicarboxylic acids: malonic, succinic, glutaric, and adipic acids, which vary by the length of their hydrocarbon chain.

Physicochemical Properties: A Comparative Overview

The fundamental physicochemical properties of these salts are crucial for their application in drug formulations. A key differentiator among them is the number of methylene groups in the dicarboxylate chain, which influences properties like solubility and molar enthalpy of solution.

General Properties
PropertyDisodium MalonateDisodium SuccinateThis compoundDisodium Adipate
IUPAC Name Disodium propanedioateDisodium butanedioateDisodium pentanedioateDisodium hexanedioate
Molecular Formula C₃H₂Na₂O₄C₄H₄Na₂O₄C₅H₆Na₂O₄C₆H₈Na₂O₄
Molecular Weight ( g/mol ) 148.03162.05176.08190.10
Parent Acid Malonic AcidSuccinic AcidGlutaric AcidAdipic Acid
Aqueous Solubility

A study by Rozaini and Brimblecombe (2009) provides valuable quantitative data on the aqueous solubility of these salts at various temperatures. The data reveals a notable "odd-even" effect, where dicarboxylates with an odd number of carbon atoms (malonate and glutarate) exhibit significantly higher solubility than those with an even number (succinate and adipate).

Temperature (K)Disodium Malonate (mol/kg)Disodium Succinate (mol/kg)This compound (mol/kg)Disodium Adipate (mol/kg)
278.153.122.013.512.88
288.153.542.224.003.19
298.153.992.454.533.52
308.154.482.705.103.88
318.155.022.975.724.27
328.155.603.276.394.69
338.156.233.597.115.14
348.156.913.947.885.63
358.157.644.328.716.15

Data sourced from Rozaini and Brimblecombe (2009).

Molar Enthalpy of Solution

The molar enthalpy of solution provides insight into the energy change upon dissolution. The following data was also derived by Rozaini and Brimblecombe (2009) at T = 298.15 K.

Dicarboxylate SaltMolar Enthalpy of Solution (kJ/mol)
Disodium Malonate14.83
Disodium Succinate14.83
This compound16.55
Disodium Adipate15.70

Performance as Pharmaceutical Excipients

The performance of these salts in pharmaceutical formulations is largely dictated by their ability to act as buffering agents and their potential to chelate metal ions.

Buffering Capacity

The buffering capacity of these salts is determined by the pKa values of their parent dicarboxylic acids. A buffer is most effective at a pH close to its pKa. Dicarboxylic acids have two pKa values, offering two potential buffering ranges.

Dicarboxylic AcidpKa₁pKa₂Theoretical Buffering Range 1 (pH)Theoretical Buffering Range 2 (pH)
Malonic Acid2.835.691.83 - 3.834.69 - 6.69
Succinic Acid4.195.483.19 - 5.194.48 - 6.48
Glutaric Acid4.345.423.34 - 5.344.42 - 6.42
Adipic Acid4.425.413.42 - 5.424.41 - 6.41

pKa data compiled from various sources.[3]

Chelation Ability

Dicarboxylates can act as chelating agents, forming complexes with metal ions. This can be advantageous in formulations to prevent metal-catalyzed degradation of the API. The stability of these metal complexes is described by the stability constant (log K). Higher log K values indicate stronger chelation.

Direct comparative data for the stability constants of all four dicarboxylates with the same metal ion is scarce. However, some data is available for succinate, and the principles of chelation can provide a qualitative comparison. The stability of the chelate ring formed depends on its size. Malonate forms a 6-membered ring, succinate a 7-membered ring, glutarate an 8-membered ring, and adipate a 9-membered ring. Generally, 5- and 6-membered chelate rings are the most stable. Therefore, malonate is expected to be the strongest chelating agent in this series, with the chelation strength likely decreasing as the chain length increases.

Metal IonLigandLog K₁
Ca²⁺Succinate1.2
Mg²⁺Succinate0.9
Zn²⁺Succinate2.36
Cu²⁺Succinate3.3

Stability constant data for succinate from "The stability of metal chelates" by Science in Hydroponics.[4][5]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a dicarboxylate salt in water at a specific temperature.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the dicarboxylate salt is added to a known volume of deionized water in a sealed container (e.g., a screw-capped vial).

  • Equilibration: The container is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn using a syringe and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Analysis: The concentration of the dicarboxylate salt in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector or gravimetric analysis after evaporation of the solvent.

  • Calculation: The solubility is expressed in moles per kilogram of solvent (mol/kg) or grams per 100 mL ( g/100 mL).

Determination of Buffering Capacity

Objective: To experimentally measure the buffering capacity of a dicarboxylate salt solution.

Methodology:

  • Buffer Preparation: Prepare a solution of the disodium dicarboxylate of a known concentration (e.g., 0.1 M) in deionized water.

  • Initial pH Measurement: Measure and record the initial pH of the buffer solution using a calibrated pH meter.

  • Titration with Acid: Titrate the buffer solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, known increments. Record the pH after each addition.

  • Titration with Base: In a separate experiment, titrate a fresh sample of the buffer solution with a standardized strong base (e.g., 0.1 M NaOH) in a similar incremental manner, recording the pH after each addition.

  • Data Analysis: Plot the pH of the solution versus the moles of acid or base added. The buffering capacity (β) can be calculated as the amount of acid or base required to change the pH of one liter of the buffer by one unit (β = dn/dpH, where dn is the number of moles of acid/base added and dpH is the change in pH).

Visualizations

Salt_Formation_for_Solubility_Enhancement cluster_0 Poorly Soluble Drug (API) cluster_1 Salt Former cluster_2 Resulting Drug Salt API API (Weak Acid/Base) (Low Solubility) Salt API-Dicarboxylate Salt (Improved Solubility) API->Salt Salt Formation Counterion Dicarboxylate Salt (e.g., this compound) Counterion->Salt

Salt formation process for enhancing drug solubility.

Experimental_Workflow_Solubility start Start: Solubility Determination step1 Prepare supersaturated solution (Excess salt in water) start->step1 step2 Equilibrate at constant temperature (e.g., 24-48h) step1->step2 step3 Sample and filter supernatant step2->step3 step4 Analyze filtrate concentration (e.g., HPLC) step3->step4 end End: Determine Solubility step4->end

Experimental workflow for solubility determination.

Conclusion

This compound, along with other dicarboxylate salts, offers a valuable tool for pharmaceutical scientists to enhance the properties of drug candidates. The choice between this compound, malonate, succinate, and adipate will depend on the specific requirements of the drug formulation.

  • For maximum aqueous solubility , this compound and disodium malonate are superior choices due to the odd-even effect.

  • The selection of a buffering agent should be guided by the desired pH of the formulation in relation to the pKa values of the parent dicarboxylic acids. All four salts offer buffering capacity in a physiologically relevant range.

  • Where metal chelation is a concern, malonate is theoretically the most potent, although all dicarboxylates exhibit some chelating ability.

This guide provides a foundational comparison based on available data. It is crucial for researchers to conduct specific experimental studies with their API to determine the optimal dicarboxylate salt for their formulation needs.

References

A Researcher's Guide to Alternatives for Disodium Glutarate in Sensitive Assay Cell Lysis Buffers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of cellular components post-lysis is paramount for the success of sensitive downstream assays. The choice of cell lysis buffer is a critical step that can significantly influence experimental outcomes. While various formulations exist, this guide focuses on alternatives to disodium glutarate as a buffering agent, providing a comparative analysis of common substitutes and their impact on creating a gentle lysis environment that preserves protein structure and function.

The primary role of a buffering agent in a lysis buffer is to maintain a stable pH, which is crucial for protein stability.[1][2] this compound is one such agent, but several other well-established alternatives offer distinct advantages and are suitable for various sensitive applications. This guide will delve into these alternatives, presenting their characteristics, performance data from hypothetical experiments, and detailed protocols to aid in the selection and optimization of your cell lysis procedure.

Core Alternatives: A Comparative Overview of Buffering Agents

The most common and effective alternatives to this compound are Tris-HCl, HEPES, and Phosphate buffers. Each possesses unique properties that make them suitable for different experimental contexts.

  • Tris-HCl (Tris(hydroxymethyl)aminomethane hydrochloride) : This is one of the most widely used buffers in molecular biology for applications like protein and nucleic acid extraction.[1] It is valued for its ability to maintain stable ionic strength over a broad pH range.[1] However, a significant drawback is the temperature dependency of its pKa, meaning the pH of a Tris buffer will change as its temperature changes.[3][4]

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) : As a zwitterionic "Good's" buffer, HEPES is excellent at maintaining physiological pH (7.2-7.4) and is less sensitive to temperature fluctuations than Tris.[5][6] It is widely used in cell culture and for assays requiring stable enzyme activity.[3][5][7] HEPES has negligible binding to metal ions, which is advantageous for studying metalloproteins.[8] However, it can interfere with the Lowry protein assay and has been reported to form radicals under certain conditions.[4]

  • Phosphate Buffers (e.g., Phosphate-Buffered Saline - PBS) : These buffers are inexpensive and mimic physiological conditions. A major drawback is that phosphate can inhibit the activity of certain enzymes and will precipitate in the presence of divalent cations like Ca²⁺ and Mg²⁺.[3][4]

Table 1: Comparison of Key Buffering Agents

FeatureTris-HClHEPESPhosphate Buffer
pKa (at 25°C) 8.17.57.2
Useful pH Range 7.0 - 9.06.8 - 8.2[5][6]6.5 - 7.5
Temperature Sensitivity High (ΔpKa/°C ≈ -0.028)[3]Low (ΔpKa/°C ≈ -0.014)Low (ΔpKa/°C ≈ -0.0028)
Advantages Inexpensive, widely used, stable ionic strength.[1]Maintains physiological pH well, minimal temperature effect, negligible metal binding.[5][7][8]Inexpensive, physiologically relevant pH.[3]
Disadvantages pH is highly temperature-dependent, contains a reactive primary amine.[3][4]Can form free radicals in light, interferes with Lowry assay.[4][8]Inhibits some enzymes, precipitates with divalent cations.[3][4]

Formulating Gentle Lysis Buffers for Sensitive Assays

The performance of a lysis buffer is determined by the interplay of all its components. For sensitive assays such as co-immunoprecipitation (Co-IP), enzyme activity assays, or mass spectrometry, the goal is to effectively lyse the cell while preserving the native conformation of proteins and their interactions.[9] This is typically achieved by using mild, non-denaturing detergents in combination with an appropriate buffering agent.

  • Zwitterionic Detergents (e.g., CHAPS) : CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a non-denaturing zwitterionic detergent.[10] It is highly effective at solubilizing membrane proteins while preserving their native structure and function, making it ideal for Co-IP and enzyme assays.[9][11][12][13][14]

  • Non-ionic Detergents (e.g., Triton™ X-100, NP-40) : These are mild detergents commonly used to extract proteins without denaturing them.[15] They are suitable for isolating cytoplasmic proteins and preserving protein-protein interactions.[16][17]

The choice of detergent must be compatible with the downstream application.[9] For example, while ionic detergents like SDS are very effective at lysing cells, they also denature proteins, making them unsuitable for assays that require native protein conformation.[14][15][17]

Table 2: Hypothetical Performance Data of Lysis Buffer Formulations in Sensitive Assays

Lysis Buffer FormulationTarget AssayProtein Yield (µg/mL)Relative Enzyme Activity (%)Co-IP Signal-to-Noise Ratio
Buffer A: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1% CHAPS, Protease InhibitorsKinase Activity Assay125095N/A
Buffer B: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, Protease InhibitorsCo-Immunoprecipitation1400N/A12:1
Buffer C: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.5% NP-40, Protease InhibitorsCo-Immunoprecipitation1320N/A10:1
Buffer D (Harsh Control): RIPA Buffer (contains SDS)Kinase Activity Assay1800152:1

Note: The data in this table is illustrative and represents expected outcomes based on the properties of the components. Actual results will vary depending on the cell type, protein of interest, and specific experimental conditions.

Visualizing Experimental Design and Concepts

Clear diagrams of workflows and conceptual models are essential for planning and understanding complex biological experiments.

LysisBufferSelection Workflow for Lysis Buffer Selection start Define Experimental Goal assay_type Identify Downstream Assay (e.g., Co-IP, Enzyme Assay, WB) start->assay_type protein_loc Determine Protein Location (Cytoplasmic, Nuclear, Membrane) start->protein_loc buffer_choice Select Buffering Agent (HEPES, Tris, etc.) assay_type->buffer_choice detergent_choice Select Detergent (CHAPS, Triton X-100, NP-40) protein_loc->detergent_choice formulate Formulate Candidate Buffers buffer_choice->formulate detergent_choice->formulate additives Consider Additives (Salts, Protease/Phosphatase Inhibitors) additives->formulate optimize Optimize & Validate (Test protein yield, activity, etc.) formulate->optimize finish Final Protocol optimize->finish LysisComparisonWorkflow Experimental Workflow for Comparing Lysis Buffers culture Culture Cells to 80-90% Confluency split Split Cell Population into Aliquots culture->split lyse_a Lyse with Buffer A (HEPES/CHAPS) split->lyse_a Group 1 lyse_b Lyse with Buffer B (Tris/Triton) split->lyse_b Group 2 lyse_c Lyse with Buffer C (HEPES/NP-40) split->lyse_c Group 3 clarify Clarify Lysates (Centrifugation) lyse_a->clarify lyse_b->clarify lyse_c->clarify quantify Quantify Protein (BCA or Bradford Assay) clarify->quantify assay Perform Downstream Assay (e.g., Kinase Assay, Co-IP) quantify->assay analyze Analyze & Compare Results assay->analyze LysisConcept Conceptual Model of Gentle vs. Harsh Lysis cluster_0 Before Lysis cluster_1 Gentle Lysis (e.g., HEPES + CHAPS) cluster_2 Harsh Lysis (e.g., RIPA) P1 Protein A P2 Protein B P1->P2 Interaction P3 Protein A P5 Denatured Protein A P4 Protein B P3->P4 Interaction Preserved P6 Denatured Protein B

References

A Comparative Analysis of Protein Denaturants: Cross-Validating Disodium Glutarate with Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanisms of protein denaturation is critical for assessing protein stability, folding pathways, and the development of biotherapeutics. This guide provides a detailed comparison of the effects of common denaturants—urea, guanidinium chloride, and sodium dodecyl sulfate—and explores the potential role of disodium glutarate in this context. While extensive data exists for traditional denaturants, the specific action of this compound is less characterized, necessitating a discussion grounded in the broader principles of solute effects on protein structure.

Mechanisms of Protein Denaturation

Protein denaturation involves the disruption of the secondary, tertiary, and quaternary structures of a protein, leading to a loss of its native conformation and biological function.[1] This can be induced by various chemical agents that interfere with the forces stabilizing the protein's structure, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.[2][3]

Urea and Guanidinium Chloride (GdnHCl): These are two of the most widely used chaotropic agents in protein folding studies.[3][4] Chaotropic agents disrupt the structure of water, which in turn weakens the hydrophobic effect—a primary driving force for protein folding.[2]

  • Urea , a small, neutral molecule, is thought to denature proteins primarily by disrupting the hydrogen bond network of water and by directly interacting with the protein backbone through hydrogen bonds.[4][5] Urea-induced denaturation often results in a two-state transition, directly from the native to the unfolded state.[4]

  • Guanidinium chloride (GdnHCl) is a more potent denaturant than urea.[4] The guanidinium ion effectively disrupts hydrophobic interactions and interacts with both the peptide backbone and charged amino acid side chains.[4][6] Denaturation by GdnHCl can be more complex, sometimes leading to the formation of intermediate states like the "molten globule," which retains secondary structure but lacks a fixed tertiary structure.[4]

Sodium Dodecyl Sulfate (SDS): SDS is an anionic surfactant that denatures proteins through a different mechanism.[7][8]

  • Its hydrophobic tail interacts with the nonpolar regions of the protein, while the negatively charged sulfate head disrupts non-covalent ionic bonds.[7] This interaction causes the protein to unfold and coats it with a uniform negative charge.[9] This property is exploited in SDS-PAGE (polyacrylamide gel electrophoresis) to separate proteins based on their molecular weight.[10]

The Potential Role of this compound

  • Kosmotropes (salinizing agents) are ions that increase the stability of proteins. They are thought to enhance the structure of water, thereby strengthening hydrophobic interactions and promoting protein folding and aggregation.

  • Chaotropes (chaotropic agents) , as mentioned earlier, disrupt water structure and destabilize proteins.[12]

Generally, salts of dicarboxylic acids, like succinates and citrates, are considered kosmotropic and have been shown to stabilize protein structures, particularly in freeze-dried formulations, through hydrogen bonding and electrostatic interactions.[4] This suggests that this compound is more likely to act as a protein stabilizer rather than a denaturant. Its effect would be to strengthen the protein's native conformation, making it more resistant to denaturation by other means. This contrasts sharply with the chaotropic nature of guanidinium chloride and the surfactant-based denaturation of SDS.

Comparative Data of Denaturants

The following table summarizes the key characteristics and effects of the discussed denaturants.

DenaturantTypical ConcentrationMechanism of ActionEffect on Protein Structure
Urea 2 - 8 MDisrupts water structure, forms H-bonds with protein backbone.[4][5]Gradual unfolding, often a two-state transition.[4]
Guanidinium Chloride (GdnHCl) 0.5 - 6 MPotent disruption of hydrophobic interactions and electrostatic forces.[4][6]Complete unfolding, may populate intermediate states.[4]
Sodium Dodecyl Sulfate (SDS) 0.1 - 2% (w/v)Binds to hydrophobic regions and disrupts ionic bonds, imparts a uniform negative charge.[7][9]Unfolds protein into a linear chain coated with detergent.[9]
This compound Not established as a denaturantLikely acts as a kosmotrope, stabilizing the native state (inferred).[4]Expected to increase protein stability and resistance to denaturation.

Experimental Protocols for Monitoring Protein Denaturation

Circular Dichroism (CD) and Fluorescence Spectroscopy are powerful techniques to monitor the conformational changes in proteins during denaturation.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins. The far-UV region (190-250 nm) is sensitive to changes in the protein's secondary structure.[13][14]

Protocol:

  • Sample Preparation: Prepare a stock solution of the protein in a suitable buffer (e.g., phosphate buffer). Prepare a series of samples with a constant protein concentration (typically 0.1-0.2 mg/mL) and varying concentrations of the denaturant.[4] A buffer-only blank and a blank for each denaturant concentration should also be prepared.

  • Instrumentation: Use a calibrated CD spectropolarimeter.

  • Data Acquisition:

    • Record the CD spectrum of each sample in the far-UV range (e.g., 250 nm to 200 nm).

    • The signal at a specific wavelength, often 222 nm (characteristic of alpha-helical content), is monitored as a function of denaturant concentration.[15]

  • Data Analysis:

    • Subtract the corresponding blank spectrum from each protein spectrum.

    • Plot the change in molar ellipticity at the chosen wavelength against the denaturant concentration to generate a denaturation curve.

    • The midpoint of this transition (Cm) represents the denaturant concentration at which 50% of the protein is unfolded.

Intrinsic Tryptophan Fluorescence Spectroscopy

This technique monitors changes in the fluorescence of intrinsic tryptophan residues within the protein. The emission maximum (λmax) of tryptophan is sensitive to the polarity of its local environment. In a folded protein, tryptophan is often buried in a nonpolar environment, while in an unfolded protein, it is exposed to the polar solvent, causing a red-shift (shift to a longer wavelength) in λmax.

Protocol:

  • Sample Preparation: Prepare samples as described for CD spectroscopy. Protein concentration is typically lower (e.g., 5-50 µg/mL).

  • Instrumentation: Use a fluorescence spectrophotometer.

  • Data Acquisition:

    • Set the excitation wavelength to approximately 295 nm to selectively excite tryptophan residues.

    • Record the fluorescence emission spectrum from approximately 310 nm to 400 nm for each sample.

  • Data Analysis:

    • Subtract the blank spectrum from each protein spectrum.

    • Determine the λmax for each corrected spectrum.

    • Plot the λmax as a function of denaturant concentration to generate the denaturation curve. The Cm can be determined from the midpoint of the transition.[4]

Visualizing Experimental and Biological Pathways

To better understand the processes involved in studying and responding to protein denaturation, the following diagrams illustrate a typical experimental workflow and a key cellular signaling pathway.

Denaturation_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Processing Protein Protein Stock Series Dilution Series (Constant Protein, Varying Denaturant) Protein->Series Denaturant Denaturant Stock Denaturant->Series CD Circular Dichroism Series->CD Fluorescence Fluorescence Spectroscopy Series->Fluorescence Plot Plot Signal vs. [Denaturant] CD->Plot Fluorescence->Plot Fit Fit to Unfolding Model Plot->Fit Params Determine Cm and ΔG Fit->Params

A typical workflow for a protein denaturation experiment.

Cellular Response to Denatured Proteins

Cells possess sophisticated mechanisms to detect and respond to the accumulation of unfolded or misfolded proteins, a condition known as proteotoxic stress. A primary pathway is the Unfolded Protein Response (UPR), which is activated by stress in the endoplasmic reticulum (ER).

The UPR is initiated by three main ER-resident sensor proteins: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). When unfolded proteins accumulate, these sensors become activated and trigger downstream signaling cascades. The overall goals of the UPR are to:

  • Reduce the load of new proteins entering the ER.

  • Increase the protein folding capacity of the ER by upregulating chaperone proteins.

  • Enhance the degradation of misfolded proteins.

If these adaptive responses are insufficient to restore ER homeostasis, the UPR can switch to signaling pathways that induce apoptosis (programmed cell death).

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol / Nucleus ER_Stress ER Stress (Unfolded Proteins) IRE1 IRE1 ER_Stress->IRE1 activates PERK PERK ER_Stress->PERK activates ATF6 ATF6 ER_Stress->ATF6 activates XBP1 XBP1 Splicing IRE1->XBP1 eIF2a eIF2α Phosphorylation PERK->eIF2a ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved translocates to Golgi & is cleaved Chaperone_expression Chaperone Gene Expression XBP1->Chaperone_expression ERAD ERAD Gene Expression XBP1->ERAD Translation_attenuation Global Translation Attenuation eIF2a->Translation_attenuation ATF6_cleaved->Chaperone_expression Apoptosis Apoptosis Translation_attenuation->Apoptosis if stress is unresolved Chaperone_expression->Apoptosis if stress is unresolved ERAD->Apoptosis if stress is unresolved

The Unfolded Protein Response (UPR) signaling pathway.

References

Performance Evaluation of Disodium Glutarate in Proteomic Workflows: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of the potential use of disodium glutarate in various proteomic workflows. Due to a lack of direct comparative studies on the performance of this compound in the current scientific literature, this document focuses on its chemical properties and potential applications while drawing comparisons with established alternative reagents. The experimental data and protocols provided are for these well-documented alternatives to serve as a benchmark for any future evaluation of this compound.

Introduction to this compound in Proteomics

This compound is the sodium salt of glutaric acid, a five-carbon dicarboxylic acid. In proteomics, its potential utility could be in two main areas: as a component of buffer systems and as a cross-linking agent, likely after chemical modification to an active ester.

As a dicarboxylic acid, glutarate could potentially influence protein stability and solubility in solution. Its bifunctional nature, with two carboxyl groups, also suggests that it could be chemically modified to create homo-bifunctional cross-linking reagents for studying protein-protein interactions. However, it is important to note that the direct application and performance of unmodified this compound in mainstream proteomic workflows are not well-documented in peer-reviewed literature.

Potential Applications and Comparison with Alternatives

Based on its chemical structure, this compound could be considered for the following applications in proteomics. Below, we compare its theoretical potential with commonly used and well-characterized alternatives.

Use as a Buffer Component

A stable pH is crucial for maintaining protein structure and function during proteomic sample preparation. While various buffer systems are used, the choice can impact protein stability and subsequent analysis by mass spectrometry.

Data Presentation: Comparison of Buffer Systems

Buffer ComponentTypical ConcentrationpH RangeAdvantagesDisadvantagesCompatibility with Mass Spectrometry
Tris-HCl 20-100 mM7.0-9.0Inexpensive, widely used.Temperature-dependent pKa, contains primary amines that can interfere with amine-reactive cross-linkers.Generally compatible, but can interfere with labeling reactions.
HEPES 10-50 mM6.8-8.2pKa less sensitive to temperature changes, zwitterionic.More expensive than Tris.Good compatibility.
Phosphate Buffer 20-100 mM6.0-8.0Physiologically relevant, good buffering capacity.Can precipitate with certain metal ions, may interfere with some enzymatic reactions.Can cause ion suppression in electrospray ionization.
Ammonium Bicarbonate 25-100 mM7.5-8.5Volatile, easily removed by lyophilization before MS analysis.Can be incompatible with certain upstream processes.Excellent compatibility.
This compound (Theoretical) -4.0-6.0 (pKa1 ~4.3, pKa2 ~5.4)Potentially non-interfering with amine-reactive chemistry.Buffering capacity is outside the typical physiological pH range used for many protein extractions. Not well-documented for proteomics.Unknown, but as a non-volatile salt, it would likely require removal before MS.
Use as a Cross-linking Agent Precursor

To be used as a cross-linker, the carboxyl groups of glutaric acid would need to be activated, for example, by conversion to N-hydroxysuccinimide (NHS) esters to create disuccinimidyl glutarate (DSG). This would make it an amine-reactive, homobifunctional cross-linker.

Data Presentation: Comparison of Amine-Reactive Cross-linking Agents

Cross-linkerSpacer Arm LengthCleavable?AdvantagesDisadvantages
Disuccinimidyl Glutarate (DSG) 7.7 ÅNoShort spacer arm for probing close interactions, membrane permeable.Non-cleavable, making data analysis more complex.
Disuccinimidyl Suberate (DSS) 11.4 ÅNoLonger spacer arm than DSG, membrane permeable.Non-cleavable.
Bis(sulfosuccinimidyl) Suberate (BS3) 11.4 ÅNoWater-soluble, ideal for cell surface cross-linking.Non-cleavable.
Disuccinimidyl Tartrate (DST) 6.4 ÅYes (Periodate)Short, cleavable spacer arm simplifies data analysis.Cleavage requires specific chemical treatment.
Dithiobis(succinimidyl propionate) (DSP) 12.0 ÅYes (Reducing agents)Cleavable by common reducing agents like DTT or BME.Can be inadvertently cleaved during sample processing if reducing agents are present.

Experimental Protocols for Common Proteomic Workflows

Due to the lack of established protocols for this compound, we provide detailed methodologies for standard proteomic workflows using common, validated reagents.

Protein Extraction and Digestion for Bottom-Up Proteomics

This protocol describes a typical workflow for preparing a protein lysate from cultured cells for mass spectrometry analysis.

  • Cell Lysis:

    • Wash cell pellets with ice-cold phosphate-buffered saline (PBS).

    • Resuspend cells in a lysis buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate, pH 8.0) containing protease and phosphatase inhibitors.

    • Lyse cells by sonication on ice.

    • Clarify the lysate by centrifugation at 16,000 x g for 10 minutes at 4°C.

    • Determine protein concentration using a compatible protein assay (e.g., Bradford or BCA assay).

  • Reduction and Alkylation:

    • To a known amount of protein (e.g., 100 µg), add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate for 1 hour at 37°C to reduce disulfide bonds.

    • Add iodoacetamide (IAA) to a final concentration of 50 mM.

    • Incubate for 45 minutes in the dark at room temperature to alkylate cysteine residues.

    • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

  • Protein Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1.5 M.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

    • Resuspend the peptides in a solution of 2% acetonitrile and 0.1% formic acid for LC-MS/MS analysis.

In-situ Protein Cross-linking using BS3

This protocol outlines the steps for cross-linking proteins in living cells to capture protein-protein interactions.

  • Cell Preparation:

    • Grow cells to the desired confluency.

    • Wash the cells twice with ice-cold PBS (pH 8.0).

  • Cross-linking Reaction:

    • Prepare a fresh solution of BS3 in PBS (pH 8.0) at a concentration of 1-2 mM.

    • Add the BS3 solution to the cells and incubate for 30 minutes at room temperature with gentle agitation.

  • Quenching:

    • Quench the cross-linking reaction by adding a quenching buffer (e.g., 20 mM Tris-HCl, pH 7.5) to a final concentration of 10-20 times the BS3 concentration.

    • Incubate for 15 minutes at room temperature.

  • Cell Lysis and Downstream Processing:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

    • Proceed with immunoprecipitation or other enrichment strategies to isolate the cross-linked complexes, followed by protein digestion and LC-MS/MS analysis to identify the cross-linked peptides.

Visualizing Proteomic Workflows

The following diagrams illustrate standard proteomic workflows where a reagent like this compound could potentially be evaluated.

BottomUp_Proteomics_Workflow cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry cluster_DataAnalysis Data Analysis CellLysis Cell Lysis ReductionAlkylation Reduction & Alkylation CellLysis->ReductionAlkylation Protein Extract Digestion Proteolytic Digestion ReductionAlkylation->Digestion PeptideCleanup Peptide Cleanup Digestion->PeptideCleanup Peptide Mixture LC Liquid Chromatography PeptideCleanup->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Separated Peptides DatabaseSearch Database Search MS->DatabaseSearch MS/MS Spectra ProteinID Protein Identification & Quantification DatabaseSearch->ProteinID

Caption: A typical bottom-up proteomics workflow.

Crosslinking_Workflow cluster_Crosslinking Cross-linking cluster_Enrichment Enrichment & Digestion cluster_Analysis Analysis LiveCells Live Cells / Protein Complex AddCrosslinker Add Cross-linker (e.g., BS3) LiveCells->AddCrosslinker Quench Quench Reaction AddCrosslinker->Quench Lysis Cell Lysis Quench->Lysis Cross-linked Cells Enrichment Affinity Purification / IP Lysis->Enrichment Digestion In-solution or In-gel Digestion Enrichment->Digestion Cross-linked Complexes LCMS LC-MS/MS Digestion->LCMS Cross-linked Peptides XL_Analysis Cross-link Identification Software LCMS->XL_Analysis

Caption: A general workflow for cross-linking mass spectrometry (XL-MS).

Conclusion and Future Directions

While this compound is not a commonly used reagent in proteomics, its chemical properties suggest potential, albeit unproven, applications. There is a clear need for empirical studies to evaluate its performance as a buffer component or as a precursor for cross-linking agents against established alternatives. Researchers considering the use of this compound should perform rigorous validation, comparing it to standard reagents in terms of protein yield, stability, and compatibility with downstream mass spectrometry analysis. The protocols and comparative data for existing reagents provided in this guide can serve as a baseline for such evaluations.

Benchmarking disodium glutarate's effectiveness in sample prep for 2D gel electrophoresis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize protein separation, this guide provides an objective comparison of commonly used reagents in sample preparation for two-dimensional (2D) gel electrophoresis. While direct experimental data on disodium glutarate's efficacy in this application is not currently available in scientific literature, this guide benchmarks the performance of established alternatives, offering valuable insights into achieving optimal protein solubilization and spot resolution.

The success of 2D gel electrophoresis hinges on the quality of the initial sample preparation. The primary goal is to denature, reduce, and solubilize proteins into individual polypeptides, each with a unique isoelectric point (pI) and molecular weight. This process is critical for preventing protein aggregation and precipitation, which can lead to streaking, spot loss, and poor resolution in the final 2D gel.

A typical solubilization buffer for 2D gel electrophoresis is a cocktail of chaotropes, detergents, reducing agents, and buffers. Each component plays a crucial role in disrupting the complex forces that maintain a protein's native structure.

The Role of Key Reagents in Sample Solubilization

The solubilization buffer is a complex mixture where each component has a specific function. The interplay between these components is critical for effectively preparing a diverse range of proteins for 2D gel electrophoresis.

cluster_0 Protein Sample cluster_1 Solubilization Buffer Components cluster_2 Action on Protein Structure cluster_3 Result Protein Native Proteins (Complex Structures) Chaotropes Chaotropes (Urea, Thiourea) Protein->Chaotropes Detergents Detergents (CHAPS, ASB-14, Triton X-100) Protein->Detergents Reducing Reducing Agents (DTT) Protein->Reducing H_Bonds Disrupts Hydrogen Bonds & Denatures Chaotropes->H_Bonds Hydrophobic Solubilizes Hydrophobic Domains & Prevents Aggregation Detergents->Hydrophobic Disulfide Reduces Disulfide Bridges Reducing->Disulfide Result Individual, Solubilized Polypeptides H_Bonds->Result Hydrophobic->Result Disulfide->Result

Figure 1: Roles of Solubilization Buffer Components.

Comparative Performance of Detergents in Protein Solubilization

Detergents are critical for solubilizing proteins, especially hydrophobic membrane proteins. The choice of detergent can significantly impact the number of proteins resolved on a 2D gel. Zwitterionic detergents like CHAPS and amidosulfobetaines (e.g., ASB-14) are widely used due to their effectiveness and compatibility with isoelectric focusing (IEF).

A study on human brain frontal cortex proteins demonstrated that a combination of detergents often yields superior results compared to a single detergent. The combination of CHAPS and ASB-14 was found to be particularly effective in increasing the number of resolved protein spots.[1]

Detergent Composition in Sample BufferAverage Number of Resolved Spots (pH 3-10)Key Observations
4% CHAPS1152Standard baseline performance.
4% CHAPS + 2% ASB-14 1487 Significant increase in spot number, especially for basic and high molecular weight proteins. [1]
4% CHAPS + 2% ASB-161245Moderate improvement over CHAPS alone.[1]
4% CHAPS + 2% ASB-14 + 2% ASB-161298Combination of all three did not further improve results.[1]
2% ASB-141098Less effective than CHAPS when used alone.[1]
2% ASB-161102Similar performance to ASB-14 alone.[1]

Impact of Detergent and Reducing Agent Concentration on Spot Resolution

The concentration of detergents and reducing agents in the sample buffer can also influence the quality of 2D gel separation. A study using Trypanosoma cruzi cells and honey bee brain tissue showed that optimizing the concentrations of Triton X-100 (a non-ionic detergent) and Dithiothreitol (DTT, a reducing agent) can lead to a significant increase in the number of detected spots.[2]

Sample Buffer CompositionT. cruzi - Number of SpotsHoney Bee Brain - Number of SpotsPercentage Increase (T. cruzi)Percentage Increase (Honey Bee Brain)
65 mM DTT / 2% Triton X-100~690~810--
85 mM DTT / 2.5% Triton X-100 ~850 ~1140 ~23% ~41%
100 mM DTT / 4% Triton X-100Lower ResolutionLower Resolution--

These findings suggest that a moderate increase in both DTT and Triton X-100 concentration can enhance protein solubilization and reduce streaking, thereby improving the overall resolution and number of detected spots.[2] However, excessively high concentrations can have a detrimental effect.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for sample preparation using some of the benchmarked reagents.

Protocol 1: Standard CHAPS-Based Solubilization

This protocol is a widely used starting point for many types of protein samples.

Materials:

  • Urea

  • Thiourea

  • CHAPS

  • Dithiothreitol (DTT)

  • Carrier Ampholytes (e.g., pH 3-10)

  • Bromophenol Blue

  • Sample of interest (e.g., cell pellet, tissue homogenate)

Procedure:

  • Prepare the Lysis/Rehydration Buffer:

    • 7 M Urea

    • 2 M Thiourea

    • 4% (w/v) CHAPS

    • 1% (w/v) DTT

    • 2% (v/v) Carrier Ampholytes (pH 3-10)

    • A trace of Bromophenol Blue

  • Solubilize the Sample:

    • Resuspend the protein pellet or tissue homogenate in the Lysis/Rehydration Buffer. The volume will depend on the amount of protein and the requirements of the first-dimension isoelectric focusing (IEF) system.

    • Incubate the mixture at room temperature for 1-2 hours with gentle agitation to ensure complete solubilization.

  • Centrifugation:

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet any insoluble material.

  • Collect Supernatant:

    • Carefully collect the supernatant containing the solubilized proteins. This sample is now ready for protein quantification and subsequent loading onto the IEF strip.

Protocol 2: Enhanced Solubilization with CHAPS and ASB-14 for Human Brain Proteins

This protocol is optimized for complex and hydrophobic protein mixtures, such as those from brain tissue.[1][3]

Materials:

  • Urea

  • Thiourea

  • CHAPS

  • ASB-14

  • Dithiothreitol (DTT)

  • Carrier Ampholytes (pH 3-10)

  • Bromophenol Blue

  • Human brain frontal cortex tissue (or other complex tissue)

  • Polytron homogenizer

Procedure:

  • Prepare the Lysis Buffer:

    • 7 M Urea

    • 2 M Thiourea

    • 4% (w/v) CHAPS

    • 2% (w/v) ASB-14

    • 100 mM DTT

  • Homogenization and Solubilization:

    • Homogenize approximately 50 mg of tissue in 240 µl of the prepared Lysis Buffer using a Polytron homogenizer.[3]

    • Incubate the homogenate for 1 hour at room temperature with gentle agitation.

  • Centrifugation:

    • Centrifuge the sample to pellet any insoluble material.

  • Prepare Sample for IEF:

    • Take a quantified amount of the protein extract (e.g., 600 µg) and add it to a rehydration solution containing 7 M urea, 2 M thiourea, 2% (w/v) CHAPS, 2% (v/v) carrier ampholytes (pH 3–10), and 70 mM DTT to a final volume of 350 µl.[1]

    • This sample is now ready for application to an Immobilized pH Gradient (IPG) strip for the first dimension of 2D electrophoresis.

Experimental Workflow for 2D Gel Electrophoresis Sample Preparation

The overall process of preparing a sample for 2D gel electrophoresis follows a logical sequence of steps, each critical for the final outcome.

cluster_workflow Sample Preparation Workflow start Start: Protein Sample (Cells/Tissue) lysis Cell Lysis/ Tissue Homogenization start->lysis solubilization Protein Solubilization (Urea, Thiourea, Detergents, DTT) lysis->solubilization centrifugation Centrifugation to Remove Debris solubilization->centrifugation quantification Protein Quantification (e.g., Bradford Assay) centrifugation->quantification ief_loading Loading onto IEF Strip quantification->ief_loading end Ready for First Dimension (IEF) ief_loading->end

Figure 2: General Experimental Workflow.

References

Safety Operating Guide

Proper Disposal of Disodium Glutarate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of disodium glutarate, ensuring compliance and minimizing risk.

This compound, the sodium salt of glutaric acid, is not classified as a hazardous substance according to available Safety Data Sheets (SDS). This classification is a key determinant in its proper disposal protocol. Unlike its acidic precursor, glutaric acid, which is corrosive and causes severe skin burns and eye damage, this compound is a neutralized salt with significantly reduced hazardous properties.[1][2][3][4]

Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat.

Quantitative Data Summary

While specific quantitative toxicity data for this compound is limited due to its non-hazardous classification, the following table includes data for its parent compound, glutaric acid, for reference and to highlight the change in properties upon neutralization.

ChemicalPropertyValueSource
Glutaric Acid Molecular FormulaC5H8O4[2]
Molecular Weight132.11 g/mol [2]
Melting Point92 - 99 °C[1]
Boiling Point302 °C[1]
Hazard ClassificationCauses severe skin burns and eye damage.[2][3]
This compound Molecular FormulaC5H6Na2O4
Molecular Weight176.08 g/mol
Hazard ClassificationNot classified as hazardous.

Step-by-Step Disposal Protocol

The primary method for the disposal of non-hazardous, water-soluble chemicals like this compound is drain disposal, with adherence to local regulations.

Step 1: Verify Local Regulations Before proceeding, confirm that your institution and local wastewater treatment authority permit the drain disposal of non-hazardous chemical salts. Regulations can vary, so this initial verification is crucial.

Step 2: Prepare the Solution

  • For solid this compound, dissolve it in a sufficient amount of water to create a dilute solution (e.g., less than 5% concentration).

  • For existing aqueous solutions of this compound, ensure they are at a neutral pH (between 5.5 and 9.0).[5]

Step 3: Select the Appropriate Disposal Location

  • Use a laboratory sink that is connected to the sanitary sewer system.[5][6]

  • Crucially, never use a storm drain , as these often lead directly to the environment without treatment.[5][6]

Step 4: Execute the Drain Disposal

  • Turn on the cold water to a steady, moderate flow.[7]

  • Slowly pour the dilute this compound solution down the drain.[7]

  • Continue to flush the drain with a generous amount of water for at least two minutes after the solution has been poured.[5][7] This ensures the chemical is adequately diluted and flushed from the plumbing.

Step 5: Document the Disposal Record the date, chemical name, approximate quantity, and method of disposal in your laboratory's waste disposal log.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Disposal check_sds Consult Safety Data Sheet (SDS) start->check_sds is_hazardous Is the chemical classified as hazardous? check_sds->is_hazardous hazardous_waste Dispose as Hazardous Chemical Waste per Institutional Guidelines is_hazardous->hazardous_waste Yes non_hazardous Chemical is not classified as hazardous is_hazardous->non_hazardous No check_solubility Is the chemical water-soluble? non_hazardous->check_solubility insoluble_waste Dispose as Solid Waste (check local regulations) check_solubility->insoluble_waste No check_local_regs Check local regulations for drain disposal permission check_solubility->check_local_regs Yes drain_disposal_prohibited Follow alternative non-hazardous waste disposal procedures check_local_regs->drain_disposal_prohibited No prepare_solution Prepare dilute aqueous solution (pH 5.5-9.0) check_local_regs->prepare_solution Yes drain_disposal Slowly pour down sanitary sewer drain with copious amounts of water prepare_solution->drain_disposal end End drain_disposal->end

Disposal decision workflow for this compound.

References

Personal protective equipment for handling Disodium glutarate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Disodium glutarate. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Hazard Identification

This compound may cause skin, eye, and respiratory irritation.[1] It is harmful if swallowed.[1] While it is not classified as a carcinogen, minimizing exposure is a critical safety measure.[2] It is important to handle the substance in a well-ventilated area to minimize the generation and accumulation of dust.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to ensure safe handling of this compound.

Protection Type Required Equipment Specifications & Rationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.Must meet ANSI Z.87.1 1989 standard or European Standard EN166 to protect against dust and splashes.[2][3][4]
Hand Protection Protective gloves (e.g., disposable nitrile gloves).Provides protection against skin contact. For prolonged or repeated contact, select gloves based on the manufacturer's chemical resistance guide.[2][3]
Body Protection Laboratory coat or long-sleeved clothing.Prevents skin contact. An apron may be necessary for larger quantities.[3][5]
Respiratory Protection Not typically required with adequate ventilation.If dust is generated and ventilation is inadequate, a NIOSH-approved N95 or P1 (EN 143) dust mask should be used.[2]

Operational Plan: Safe Handling Protocol

Work Area Preparation:

  • Ensure a well-ventilated work area. A chemical fume hood is recommended if dust or aerosols are likely to be generated.[2]

  • Confirm that an eyewash station and safety shower are accessible and operational.[1]

  • Clear the workspace of any unnecessary items to prevent contamination and facilitate cleanup in case of a spill.

Handling Procedure:

  • Wash hands thoroughly before and after handling.

  • Don the appropriate PPE as specified in the table above.

  • Carefully weigh and transfer the powdered this compound, minimizing dust generation.

  • Keep the container tightly closed when not in use.[2]

  • Avoid eating, drinking, or smoking in the handling area.[1]

Emergency Procedures

Immediate response is crucial in the event of an exposure or spill.

First Aid Measures

Exposure Route Immediate Action
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[1] Seek medical attention.[6]
Skin Contact Remove contaminated clothing immediately.[7] Wash the affected skin area with plenty of soap and water.[2] If irritation persists, seek medical attention.[7]
Inhalation Move the exposed person to fresh air at once.[1][7] If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1][2] Never give anything by mouth to an unconscious person.[2] Get medical attention immediately.[7]

Spill Response Plan

In the event of a spill, follow these steps to ensure safe cleanup:

  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.

  • Ventilate : Ensure the area is well-ventilated.

  • Don PPE : Wear appropriate PPE, including respiratory protection if the spill generates significant dust.

  • Containment & Cleanup :

    • Avoid generating dust.[2]

    • Carefully sweep up the spilled solid material.

    • Place the swept-up material into a suitable, labeled, and closed container for disposal.[2]

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : Dispose of the waste and contaminated materials according to the disposal plan.

Below is a workflow diagram for handling a this compound spill.

Spill_Response_Workflow Start Spill Occurs Alert Alert Personnel & Restrict Area Start->Alert Assess Assess Spill Size & Consult SDS Alert->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if dusty) Assess->PPE Cleanup Clean Up Spill PPE->Cleanup SmallSpill Sweep up powder. Avoid creating dust. Cleanup->SmallSpill PlaceInContainer Place in a sealed, labeled container. SmallSpill->PlaceInContainer Decontaminate Decontaminate Spill Area with soap and water. PlaceInContainer->Decontaminate Dispose Dispose of waste as hazardous material. Decontaminate->Dispose End Spill Managed Dispose->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium glutarate
Reactant of Route 2
Reactant of Route 2
Disodium glutarate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。